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  • Product: Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate
  • CAS: 329698-70-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Focus of This Guide The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numero...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Focus of This Guide

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural and synthetic compounds with a vast spectrum of biological activities.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs for a wide range of diseases, including cancer, malaria, and bacterial infections.[2][3] This guide focuses on a specific, functionalized quinoline derivative: ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate .

A comprehensive literature review reveals a scarcity of data for this exact molecule. Therefore, this guide will provide a detailed analysis based on the well-characterized and structurally similar analogue, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate . By examining the properties of this close analogue, we can infer and project the characteristics of the target compound. This document will delve into its physicochemical properties, plausible synthetic routes, spectral characteristics, and the potential applications suggested by the broader family of quinoline carboxylic acid derivatives. The primary objective is to provide a robust scientific foundation for researchers interested in exploring this and related molecules.

Molecular Structure and Nomenclature

The core of the target molecule is a quinoline ring, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The specific substitutions—an ethyl carboxylate group at position 3, a hydroxyl group at position 4, a methyl group at position 5, and a fluorine atom at position 8—are critical to its chemical identity and potential biological activity.

IdentifierEthyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate (Target)Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (Analogue)
IUPAC Name ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylateethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Synonym(s) Not availableethyl 8-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
CAS Number Not available63010-69-5
Molecular Formula C₁₃H₁₂FNO₃C₁₂H₁₀FNO₃
Molecular Weight 249.24 g/mol 235.21 g/mol

The key structural difference is the presence of a methyl group at the C5 position on the benzene portion of the quinoline ring. This addition is expected to subtly influence the molecule's steric and electronic properties.

G cluster_target Target Molecule cluster_analogue Analogue Molecule cluster_core Core Quinoline Structure target_img target_img analogue_img analogue_img target_img->analogue_img Removal of C5-Methyl core_img core_img analogue_img->core_img Removal of all substituents

Caption: Structural relationship between the target molecule and its reference analogue.

Physicochemical Properties

The physical properties of a compound are fundamental to its handling, formulation, and pharmacokinetic profile. The known properties of the analogue, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, are summarized below.

PropertyValue (for Analogue)Expected Impact of C5-Methyl Group
Physical Form SolidExpected to be a solid
Melting Point 217-219 °CLikely to be slightly higher due to increased molecular weight and packing efficiency.
Boiling Point 338.5 ± 37.0 °C at 760 mmHgLikely to be slightly higher due to increased van der Waals forces.
Solubility Soluble in organic solvents like ethanol, DMSO, and dichloromethane.[4]May slightly decrease solubility in polar solvents due to the added nonpolar methyl group.
Storage Temperature 4°CSimilar storage conditions are recommended.

The introduction of the C5-methyl group adds to the molecular mass and surface area. This typically leads to stronger intermolecular van der Waals forces, which would manifest as slightly elevated melting and boiling points compared to the unsubstituted analogue. The methyl group's electron-donating nature may also subtly alter the electronic distribution within the aromatic system, but its impact on bulk physical properties is likely less significant than its steric and mass contributions.

Plausible Synthetic Pathway

The synthesis of 4-hydroxyquinoline-3-carboxylates is often achieved through the Gould-Jacobs reaction. This involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. A plausible route for the target compound would adapt this methodology.

Proposed Synthesis Workflow:

  • Reactant Preparation: The synthesis would begin with 2-fluoro-3-methylaniline.

  • Condensation: This aniline derivative is reacted with diethyl ethoxymethylenemalonate (EMME). This step forms an intermediate enamine.

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent (e.g., Dowtherm A). This promotes an intramolecular cyclization onto the aromatic ring, followed by the elimination of ethanol to form the quinoline ring system.

  • Saponification and Re-esterification (if necessary): The reaction typically yields the ethyl ester directly. If hydrolysis occurs, the resulting carboxylic acid can be re-esterified using standard methods (e.g., Fischer esterification).

Caption: Proposed synthetic workflow for the target compound via the Gould-Jacobs reaction.

This multicomponent approach is efficient and provides a direct route to the desired quinoline scaffold.[5] The choice of catalyst and solvent system can be optimized to improve yields and reaction times.[5]

Predicted Spectral Characteristics

While experimental spectra for the target compound are not available, we can predict the key features based on its structure and data from analogous compounds.[6]

  • ¹H NMR:

    • Ethyl Group: A triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.3-4.4 ppm (CH₂).

    • C5-Methyl Group: A singlet appearing around 2.4-2.6 ppm.

    • Aromatic Protons: Two doublets or multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons at C6 and C7.

    • OH/NH Proton: A broad singlet at a downfield chemical shift (>10 ppm), characteristic of the 4-hydroxy/4-oxo tautomerism.

  • ¹³C NMR:

    • Ethyl Group: Peaks around 14 ppm (CH₃) and 60 ppm (CH₂).

    • C5-Methyl Group: A peak in the aliphatic region, likely around 15-20 ppm.

    • Aromatic & Quinoline Carbons: A series of peaks between 110-180 ppm. The carbonyl carbon of the ester would be around 165-170 ppm, and the C4-OH/C4=O carbon would be significantly downfield (>170 ppm).

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 249.24.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the 4-hydroxy group.

    • Strong absorption bands around 1650-1720 cm⁻¹ for the C=O stretches of the ester and the quinolone ring ketone.

    • Bands in the 1500-1600 cm⁻¹ range for the C=C and C=N aromatic ring stretches.

    • A C-F stretching vibration, typically observed in the 1000-1300 cm⁻¹ region.

Potential Applications and Biological Relevance

The true value of a novel chemical entity lies in its potential applications. Based on the extensive research into quinoline carboxylic acid derivatives, several fields of application can be envisioned for ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate.

A. Antimicrobial and Antiviral Activity: The quinoline scaffold is central to many antimicrobial agents.[1] Some quinoline derivatives exert their effect by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo pyrimidine biosynthesis pathway in both host and pathogen cells.[5] This pathway is essential for DNA and RNA synthesis, making its inhibition a powerful strategy against rapidly replicating entities like cancer cells and viruses.[1][5] The target molecule could serve as a valuable intermediate for developing new anti-infective agents.[7][8]

G cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP -> CTP, TTP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Inhibitor Quinoline Carboxylic Acid Derivative Inhibitor->Orotate Inhibits

Caption: Mechanism of action for quinoline derivatives that inhibit the DHODH enzyme.

B. Anticancer Potential: Numerous quinoline derivatives have demonstrated significant anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][2] The specific substitution pattern on the quinoline ring greatly influences the compound's efficacy and selectivity.[2] For instance, certain derivatives have been developed as potent inhibitors of SIRT3, a mitochondrial sirtuin implicated in cancer metabolism, showing promise against leukemia cell lines.[9] The title compound could be a scaffold for developing novel and selective anticancer agents.[3]

C. Fluorescent Probes and Material Science: 8-Hydroxyquinoline and its derivatives are known for their fluorescent properties and their ability to form stable chelate complexes with various metal ions.[10][11] This property is exploited in the development of fluorescent probes for biological imaging and as components in organic light-emitting diodes (OLEDs). The fluorine and ester functionalities on the target molecule could be modified to tune its photophysical properties for applications in material science or as a sensor for specific metal ions.[8]

Safety and Handling

While no specific safety data exists for the target compound, information from structurally similar quinoline derivatives provides a basis for safe handling protocols.

  • GHS Hazard Statements (based on analogues): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12][13]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry, and tightly sealed container.[12]

Conclusion

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate represents an intriguing, albeit under-explored, member of the vast quinoline family. By leveraging data from its close structural analogue, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, we have constructed a detailed profile of its likely chemical and physical properties. The presence of the C5-methyl group is predicted to subtly modulate its physicochemical characteristics.

The true potential of this molecule lies in its utility as a scaffold in drug discovery and material science. The rich history of quinoline derivatives as effective anticancer, antimicrobial, and antiviral agents provides a strong rationale for the synthesis and biological evaluation of this compound and its derivatives. This guide serves as a foundational resource to stimulate and support future research endeavors into this promising chemical space.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | 63010-69-5. MilliporeSigma. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Supporting Information - Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. Royal Society of Chemistry. [Link]

  • Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate. SynZeal. [Link]

  • ethyl 4-amino-5-fluoro-2-methyl-3-quinolinecarboxylate. Chemical Synthesis Database. [Link]

  • Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | C12H10FNO3. PubChem. [Link]

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]

  • 3-Quinolinecarboxylic acid, 4-hydroxy-7-(trifluoromethyl)-, ethyl ester. ChemBK. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI. [Link]

  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | C14H11F2NO4. PubChem. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

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Exploratory

An In-depth Technical Guide to the Mechanism of Action for Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate and its derivatives represent a promising class of small molecules with significa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate and its derivatives represent a promising class of small molecules with significant therapeutic potential, primarily as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes. This guide elucidates the core mechanism of action, detailing the molecular interactions, cellular consequences, and broader physiological effects of these compounds. By stabilizing the alpha subunit of HIF (HIF-α), these derivatives trigger a cascade of downstream gene expression that mimics the body's natural response to hypoxia. This has profound implications for the treatment of conditions such as anemia associated with chronic kidney disease. This document provides a comprehensive overview of the structure-activity relationships, key experimental protocols for validation, and a forward-looking perspective on the continued development of this important chemical scaffold.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway - A Key Therapeutic Target

The ability of cells to sense and adapt to changes in oxygen availability is fundamental to survival. The Hypoxia-Inducible Factor (HIF) family of transcription factors are master regulators of this process. Under normal oxygen levels (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized and rapidly degraded. This degradation is initiated by a class of enzymes known as HIF Prolyl Hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-α. This post-translational modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-α, leading to its ubiquitination and subsequent proteasomal degradation.

In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished. As a result, HIF-α is not hydroxylated and is therefore stabilized. It then translocates to the nucleus, dimerizes with the constitutively expressed HIF-β subunit, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This leads to the transcriptional activation of a wide array of genes involved in processes such as erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism.

The therapeutic potential of modulating the HIF pathway has been a major focus of drug discovery efforts. Pharmacological inhibition of PHDs offers a means to stabilize HIF-α and stimulate the production of endogenous EPO, providing a novel oral treatment for anemia, particularly in patients with chronic kidney disease (CKD).[1][2][3]

Core Mechanism of Action: Competitive Inhibition of HIF Prolyl Hydroxylases

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate derivatives function as potent and selective inhibitors of HIF Prolyl Hydroxylase enzymes (PHD1, PHD2, and PHD3).[4][5] Their mechanism of action is rooted in their structural mimicry of 2-oxoglutarate (α-ketoglutarate), a co-substrate of the PHD enzymes.

The active site of PHDs contains a ferrous iron (Fe²⁺) atom coordinated by a 2-histidine-1-carboxylate facial triad. 2-oxoglutarate binds to this iron center, and in the presence of oxygen, facilitates the hydroxylation of the proline residues on HIF-α. The quinolinecarboxylate derivatives, with their characteristic 4-hydroxy-3-carboxylate motif, chelate the active site iron and occupy the binding pocket of 2-oxoglutarate, thereby preventing the binding of the natural co-substrate.[4][5] This competitive inhibition effectively shuts down the enzymatic activity of the PHDs.

The key structural features of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate that contribute to its inhibitory activity are:

  • 4-Hydroxy-3-quinolinecarboxylate Core: This moiety is crucial for chelating the ferrous iron in the active site of the PHD enzyme. The 4-hydroxy group and the carboxylate at the 3-position act as bidentate ligands.[4][5]

  • Ethyl Ester: The ester at the 3-position can influence the compound's solubility, cell permeability, and pharmacokinetic properties. It may also engage in additional interactions within the active site.

  • 8-Fluoro Substitution: The fluorine atom at the 8-position can enhance binding affinity through various mechanisms, including favorable electrostatic interactions and by influencing the overall electronic properties of the quinoline ring system. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and potency.

  • 5-Methyl Group: The methyl group at the 5-position likely occupies a hydrophobic pocket within the enzyme's active site, contributing to the overall binding affinity and selectivity of the compound.

The inhibition of PHDs by these derivatives leads to the stabilization of HIF-α, which then initiates the downstream signaling cascade as previously described.

Signaling Pathway Diagram

HIF_Pathway_Inhibition cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia_inhibition Hypoxia / PHD Inhibition HIFa_normoxia HIF-1α HIFa_OH Hydroxylated HIF-1α HIFa_normoxia->HIFa_OH Hydroxylation PHD PHD Enzymes PHD->HIFa_OH O2 O2 O2->PHD aKG 2-Oxoglutarate aKG->PHD VHL VHL HIFa_OH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIFa_hypoxia HIF-1α HIF_complex HIF-1α/HIF-1β Complex HIFa_hypoxia->HIF_complex Stabilization & Dimerization Inhibitor Quinolinecarboxylate Derivative PHD_inhibited PHD Enzymes Inhibitor->PHD_inhibited Inhibition Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Expression Target Gene Expression (EPO, VEGF, etc.) HRE->Gene_Expression Transcription

Caption: HIF-1α signaling under normoxia and in the presence of a PHD inhibitor.

Structure-Activity Relationships (SAR)

The potency and selectivity of quinolinecarboxylate derivatives as PHD inhibitors are highly dependent on the nature and position of substituents on the quinoline ring. While the 4-hydroxy-3-carboxylate core is essential for activity, modifications at other positions can fine-tune the pharmacological profile.

Position Substitution Effect on Activity Rationale
C2 Bulky, hydrophobic groupsCan increase potencyMay interact with a hydrophobic pocket in the active site.
C4 Carboxylic acid/esterEssential for activityCrucial for chelation of the active site iron.
C5, C6, C7, C8 Halogens (e.g., Fluoro, Chloro), small alkyl groupsCan significantly impact potency and selectivityThese substituents can modulate the electronic properties of the quinoline ring and make additional contacts with the enzyme.

Studies on related oxyquinoline inhibitors have shown that "branched-tail" substituents can interfere with HIF peptide binding, further enhancing inhibitory activity.[4][5] Computational modeling and structure-based design have been instrumental in identifying novel derivatives with improved potency, often an order of magnitude more active than early-generation inhibitors.[4][5]

Experimental Protocols for Mechanistic Validation

To thoroughly characterize the mechanism of action of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate derivatives, a series of in vitro and cell-based assays are required.

In Vitro PHD2 Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a recombinant PHD enzyme.

Principle: The hydroxylation of a HIF-1α peptide substrate by PHD2 consumes 2-oxoglutarate. The amount of remaining 2-oxoglutarate can be quantified using a coupled enzymatic reaction that produces a detectable signal (e.g., fluorescence or absorbance).

Step-by-Step Methodology:

  • Prepare Reagents:

    • Recombinant human PHD2 enzyme.

    • HIF-1α peptide substrate.

    • 2-oxoglutarate.

    • Ascorbate and FeSO₄.

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • Test compound (serial dilutions).

    • Detection reagents (e.g., 2-oxoglutarate dehydrogenase, NAD⁺, diaphorase, resazurin).

  • Assay Procedure:

    • Add assay buffer, PHD2 enzyme, and test compound to a 96-well plate.

    • Incubate for a pre-determined time to allow for compound-enzyme binding.

    • Initiate the reaction by adding a mixture of the HIF-1α peptide, 2-oxoglutarate, ascorbate, and FeSO₄.

    • Incubate at room temperature to allow for the hydroxylation reaction to proceed.

    • Stop the reaction (e.g., by adding a denaturing agent).

    • Add the detection reagents and incubate to allow for the colorimetric or fluorometric signal to develop.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based HIF-1α Stabilization Assay

This assay determines the ability of the compound to stabilize HIF-1α in a cellular context.

Principle: In the presence of a PHD inhibitor, HIF-1α is not degraded and accumulates within the cell. This accumulation can be detected using techniques such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., human neuroblastoma SH-SY5Y or renal carcinoma 786-O cells) in appropriate growth medium.

  • Compound Treatment:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or a vehicle control for a specified period (e.g., 4-6 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification:

    • Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • Detection of HIF-1α:

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane and then incubate with a primary antibody specific for HIF-1α.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • ELISA:

      • Use a commercially available HIF-1α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the HIF-1α signal for each treatment condition and normalize it to a loading control (for Western blotting) or total protein concentration.

    • Determine the concentration-dependent effect of the compound on HIF-1α stabilization.

Workflow Diagram for Experimental Validation

Experimental_Workflow start Start: Compound Synthesis and Characterization in_vitro In Vitro PHD2 Inhibition Assay start->in_vitro cell_based Cell-Based HIF-1α Stabilization Assay in_vitro->cell_based Confirm cellular activity downstream_gene Downstream Target Gene Expression Analysis (qPCR) (e.g., EPO, VEGF) cell_based->downstream_gene Verify downstream effects in_vivo In Vivo Pharmacokinetic and Pharmacodynamic Studies downstream_gene->in_vivo Evaluate in a biological system end End: Candidate for Preclinical Development in_vivo->end

Caption: A typical workflow for the preclinical evaluation of a PHD inhibitor.

Pharmacokinetics and Drug Metabolism

The pharmacokinetic profile of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate derivatives is a critical determinant of their therapeutic utility. Key parameters to consider include absorption, distribution, metabolism, and excretion (ADME). The ethyl ester moiety may be susceptible to hydrolysis by esterases in the plasma and tissues, potentially converting the compound into its corresponding carboxylic acid, which may also be an active metabolite. In vitro studies using liver microsomes or hepatocytes can provide initial insights into the metabolic stability of these compounds.[6] In vivo pharmacokinetic studies in animal models are essential to determine parameters such as oral bioavailability, half-life, and clearance.[7][8]

Therapeutic Implications and Future Directions

The primary therapeutic application for PHD inhibitors is the treatment of anemia of chronic kidney disease.[3][9] By stimulating endogenous EPO production, these oral agents offer a more physiological approach to managing anemia compared to injectable erythropoiesis-stimulating agents (ESAs).[2] Furthermore, the upregulation of other HIF target genes involved in iron metabolism may lead to improved iron utilization.[1]

Beyond renal anemia, the modulation of the HIF pathway has potential applications in other ischemic conditions, inflammatory diseases, and even oncology. However, the long-term safety of systemic HIF activation requires careful evaluation, particularly concerning the potential for promoting angiogenesis in tumors.

Future research in this area will likely focus on:

  • Developing isoform-selective PHD inhibitors: Targeting specific PHD enzymes (PHD1, PHD2, or PHD3) may offer a more refined therapeutic effect with an improved safety profile.

  • Exploring tissue-specific delivery: Limiting the action of these inhibitors to target organs, such as the kidney and liver, could minimize off-target effects.

  • Investigating combination therapies: Combining PHD inhibitors with other agents may provide synergistic benefits in various disease contexts.

Conclusion

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate derivatives are a compelling class of compounds that act as potent inhibitors of HIF Prolyl Hydroxylases. Their well-defined mechanism of action, centered on the stabilization of HIF-α, has paved the way for the development of novel oral therapies for anemia of chronic kidney disease. A thorough understanding of their structure-activity relationships, coupled with rigorous experimental validation, is crucial for the continued optimization and clinical translation of this promising therapeutic scaffold.

References

  • A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry.
  • Structure-based design, synthesis, and SAR evaluation of a new series of 8-hydroxyquinolines as HIF-1alpha prolyl hydroxylase inhibitors. Semantic Scholar.
  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. PMC.
  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI.
  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Publishing.
  • Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry.
  • Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. MDPI.
  • Structure-activity Relationship of Quinoline Carboxylic Acids.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC.
  • Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research. Preprints.org.
  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. Source not available.
  • Ethyl 4-hydroxy-8-(trifluoromethyl)
  • HIF Prolyl Hydroxylase Inhibitor. Sigma-Aldrich.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. PMC.
  • Pharmacokinetics of a new antitumor agent, 1-[3-(Furo[3,2-C]quinolin-4. Source not available.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. MDPI.
  • Clinical Implication of HIF-PH Inhibitor in Patients with Heart Failure, Chronic Kidney Disease, and Renal Anemia. PMC.
  • Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea deriv
  • HIF prolyl-hydroxylase inhibitor. Wikipedia.
  • Pharmacokinetics of Drugs Following IV Bolus, IV Infusion, and Oral Administr
  • 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials.
  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii)
  • Ethyl 4-oxo-8-trifluoro-methyl-1,4-dihydro-quinoline-3-carboxyl-
  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry. Enzyme CD38. Journal of Medicinal Chemistry.

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Foundational

A Comprehensive Spectroscopic Guide to Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate: Principles, Protocols, and Data Interpretation

Abstract This technical guide provides a detailed framework for the comprehensive spectroscopic characterization of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate, a member of the quinolone class of heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework for the comprehensive spectroscopic characterization of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate, a member of the quinolone class of heterocyclic compounds. Quinolone derivatives are of significant interest in medicinal chemistry and drug development, recognized as a "privileged structure" for their diverse pharmacological activities, including antibacterial and potential anticancer properties.[1][2][3] Unambiguous structural confirmation and purity assessment are paramount for advancing such candidates through the research and development pipeline. This document outlines the principles, detailed experimental protocols, and in-depth data interpretation for a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is explained, and all methodologies are presented to ensure self-validating and reproducible results for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate belongs to the fluoroquinolone family, a class of synthetic compounds extensively developed for therapeutic applications.[4] The introduction of a fluorine atom into the quinolone scaffold is a common strategy to enhance biological activity and modulate pharmacokinetic properties.[5] The subject molecule features a 4-hydroxyquinoline core, which exists in a tautomeric equilibrium with its 4-oxo form, a key structural feature for the biological activity of many quinolones.

Accurate characterization is the bedrock of chemical and pharmaceutical science. The application of orthogonal spectroscopic techniques provides complementary information, which, when integrated, allows for the unequivocal confirmation of the molecular structure. This guide details the expected spectroscopic signature of the title compound.

Molecular Structure:

IUPAC Name: Ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate Molecular Formula: C₁₃H₁₂FNO₃ Molecular Weight: 249.24 g/mol

Spectroscopic Characterization Workflow

A systematic workflow ensures that data from each technique is used to build a complete and validated structural picture.

G cluster_0 Phase 1: Sample & Data Acquisition cluster_1 Phase 2: Individual Data Analysis cluster_2 Phase 3: Structural Elucidation Sample Pristine Sample Prep Sample Preparation (Solubilization, Dilution) Sample->Prep Acq Spectroscopic Data Acquisition Prep->Acq NMR NMR (¹H, ¹³C) - Proton/Carbon Skeleton - Connectivity Acq->NMR FTIR FTIR - Functional Groups (C=O, O-H, C-F) Acq->FTIR MS Mass Spec (HRMS) - Molecular Formula - Fragmentation Acq->MS UV UV-Vis - Chromophore System - Conjugation Acq->UV Integ Integrated Data Analysis NMR->Integ FTIR->Integ MS->Integ UV->Integ Confirm Structure Confirmation & Purity Assessment Integ->Confirm

Caption: Workflow for Spectroscopic Characterization.

Proton (¹H) Nuclear Magnetic Resonance Spectroscopy

Principle and Rationale: ¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule. The chemical shift of each proton is indicative of its electronic environment, while spin-spin coupling patterns reveal adjacent protons, allowing for the assembly of molecular fragments. This technique is fundamental for mapping the proton framework of the quinoline core and its substituents.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the hydroxyl (-OH) group.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum at a standard probe temperature of 25 °C. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Referencing: Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Data Summary and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0br s1H4-OHThe acidic hydroxyl proton appears as a broad singlet at a very downfield shift, characteristic of an enolic proton involved in intramolecular hydrogen bonding with the ester carbonyl. Its position is concentration and solvent dependent.
~8.50s1HH-2This proton is adjacent to the heterocyclic nitrogen and deshielded, appearing as a singlet due to the absence of adjacent protons.
~7.65t, J ≈ 8.0 Hz1HH-7This proton is coupled to both H-6 and the fluorine at C-8. It appears as a triplet due to similar coupling constants.
~7.40d, J ≈ 8.0 Hz1HH-6Coupled to the adjacent H-7, this proton appears as a doublet.
4.35q, J ≈ 7.1 Hz2H-OCH₂CH₃The methylene protons of the ethyl ester are split into a quartet by the three adjacent methyl protons.
2.55s3H5-CH₃The methyl group protons on the aromatic ring appear as a singlet.
1.35t, J ≈ 7.1 Hz3H-OCH₂CH₃The terminal methyl protons of the ethyl ester are split into a triplet by the two adjacent methylene protons.

Carbon-13 (¹³C) Nuclear Magnetic Resonance Spectroscopy

Principle and Rationale: ¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides insight into its hybridization (sp³, sp², sp) and electronic environment (e.g., attachment to electronegative atoms). The presence of fluorine will induce characteristic C-F coupling, which is a powerful diagnostic tool for confirming the position of the fluorine substituent.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a ¹³C-observe probe on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Referencing: Calibrate the chemical shifts to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Data Summary and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~175.0C-4 (C-OH)The carbon bearing the hydroxyl group is significantly downfield.
~168.0C-3 (C=O)The ester carbonyl carbon appears in the typical downfield region for this functional group.
~155.0 (d, ¹JCF ≈ 250 Hz)C-8This carbon is directly attached to fluorine, resulting in a large one-bond coupling constant (¹JCF) and a significant downfield shift.
~148.0C-2The carbon adjacent to the ring nitrogen appears at a characteristic downfield position.
~140.0C-10 (Quaternary)Aromatic quaternary carbon.
~125-130C-6, C-7Aromatic CH carbons. C-7 may show a smaller C-F coupling.
~120.0 (d, ²JCF ≈ 20 Hz)C-9 (Quaternary)This carbon shows a two-bond coupling to fluorine.
~115.0C-5 (Quaternary)Quaternary carbon attached to the methyl group.
~105.0C-3The carbon bearing the ester group.
~61.0-OCH₂CH₃The methylene carbon of the ethyl ester.
~18.05-CH₃The methyl carbon attached to the quinoline ring.[6]
~14.5-OCH₂CH₃The terminal methyl carbon of the ethyl ester.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the presence of key groups like hydroxyl (O-H), carbonyl (C=O), carbon-fluorine (C-F), and aromatic rings.[7][8]

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000–400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty sample compartment (or KBr pellet) and subtract it from the sample spectrum.

Data Summary and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale
3400 - 3200 (broad)O-H stretch4-OHA broad absorption indicating the presence of the hydroxyl group, likely involved in hydrogen bonding.
3100 - 3000C-H stretchAromatic C-HCharacteristic stretching vibrations for protons on the aromatic quinoline ring.[9]
2980 - 2850C-H stretchAliphatic C-HStretching vibrations from the ethyl and methyl substituents.
~1720 (strong)C=O stretchEster C=OA strong, sharp peak corresponding to the carbonyl group of the ethyl ester.[10]
~1650C=O stretch4-Quinolone C=OPart of the tautomeric system, this represents the keto-form carbonyl, often seen in 4-hydroxyquinolines.
1620 - 1450C=C / C=N stretchAromatic RingMultiple bands corresponding to the stretching vibrations within the quinoline heterocyclic ring system.[9]
~1250C-O stretchEster C-OAsymmetric stretching of the ester C-O bond.
~1100C-F stretchC-FA strong band indicative of the carbon-fluorine bond.

Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry provides the exact molecular weight and elemental formula of a compound, which is one of the most definitive pieces of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to predict a unique elemental formula. Fragmentation patterns observed in the mass spectrum also offer valuable structural clues, corroborating the arrangement of atoms.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The ESI process will typically generate the protonated molecule [M+H]⁺.

  • Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy (< 5 ppm).

Data Summary and Interpretation:

m/z ValueIonRationale
250.0874 [M+H]⁺ Primary Evidence: The protonated molecular ion. The calculated exact mass for C₁₃H₁₃FNO₃⁺ is 250.0874, confirming the elemental formula.
222.0561[M+H - C₂H₄]⁺Loss of ethene from the ethyl ester group.
204.0456[M+H - C₂H₅OH]⁺Loss of ethanol, a common fragmentation pathway for ethyl esters.
176.0510[M+H - COOC₂H₅]⁺Loss of the entire ethyl carboxylate group as a radical, followed by H abstraction.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle and Rationale: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For compounds like quinolines with extensive conjugated π-systems, this technique reveals characteristic absorption bands (λmax) that are sensitive to the structure and solvent environment.[11][12]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) and then create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A final concentration of 1 x 10⁻⁵ M is a typical starting point.[12]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from approximately 200 to 500 nm. Use a matched cuvette containing the pure solvent as a reference.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax).

Data Summary and Interpretation:

λmax (nm)Electronic TransitionRationale
~250 - 260π → πThis band corresponds to the electronic transitions within the fluorinated benzene portion of the quinoline ring system.
~330 - 350π → πA longer wavelength absorption band characteristic of the larger conjugated system of the 4-hydroxyquinoline chromophore. The exact position can be influenced by solvent polarity.[11]

Integrated Analysis and Structural Confirmation

The definitive structural elucidation of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate is achieved by integrating the complementary data from all spectroscopic techniques.

G cluster_NMR NMR Evidence cluster_FTIR FTIR Evidence cluster_MS MS Evidence cluster_UV UV-Vis Evidence Molecule C₁₃H₁₂FNO₃ Structure Confirmed H_NMR ¹H NMR: - 12 Protons - Ethyl, Methyl, OH - Aromatic Coupling H_NMR->Molecule Maps Proton Framework C_NMR ¹³C NMR: - 13 Carbons - Ester C=O, C-OH - C-F Coupling Confirms F at C8 C_NMR->Molecule Defines Carbon Skeleton FTIR FTIR: - OH stretch (~3300 cm⁻¹) - Ester C=O (~1720 cm⁻¹) - C-F stretch (~1100 cm⁻¹) FTIR->Molecule Identifies Functional Groups MS HRMS: - [M+H]⁺ at m/z 250.0874 - Confirms Formula C₁₃H₁₂FNO₃ MS->Molecule Provides Molecular Formula UV UV-Vis: - λmax at ~255 & ~340 nm - Confirms Conjugated Quinoline Chromophore UV->Molecule Shows Electronic System

Caption: Integrated evidence confirming the molecular structure.

High-resolution mass spectrometry provides the unambiguous molecular formula of C₁₃H₁₂FNO₃. ¹H and ¹³C NMR spectroscopy confirm this with the correct count of 12 protons and 13 carbons, respectively. The specific chemical shifts, multiplicities, and C-F coupling in NMR define the connectivity of the ethyl, methyl, and fluoro substituents on the 4-hydroxyquinoline core. FTIR spectroscopy validates the presence of the key functional groups (hydroxyl, ester carbonyl, C-F bond) predicted by the structure. Finally, UV-Vis spectroscopy confirms the presence of the expected conjugated aromatic system. Together, these orthogonal datasets provide a self-validating and conclusive identification of the target compound.

References

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. (2023, November 28). MDPI. [Link]

  • Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy - IJRASET. (2024, April 15). International Journal for Research in Applied Science and Engineering Technology. [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. (n.d.). Journal of Applied Bioanalysis. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. (n.d.). ResearchGate. [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. (2021, May 7). MDPI. [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer - ResearchGate. (n.d.). ResearchGate. [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Journal of Applicable Chemistry. [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor. (2021, October 15). International Journal of Drug Delivery Technology. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - ResearchGate. (2024, July 17). ResearchGate. [Link]

  • a UV-Vis spectra of thiazolopyrimido quinoline derivative (4a, 4b, 4c... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (n.d.). Scientific Research Publishing. [Link]

  • Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids - ResearchGate. (n.d.). ResearchGate. [Link]

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Exploratory

Structural Elucidation and X-Ray Crystallographic Analysis of Ethyl 8-Fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Crystallographers, Medicinal Chemists, and Drug Development Professionals Executive Summary Ethyl 8-fluoro-4-hydroxy-5-methyl-3-qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Crystallographers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate is a highly functionalized heterocyclic scaffold that serves as a critical synthetic intermediate in the development of advanced fluoroquinolone antibiotics. Understanding its precise three-dimensional conformation in the solid state is paramount for predicting its reactivity during downstream functionalization. This technical whitepaper details the rigorous X-ray crystallographic workflow required to unambiguously assign its structural parameters, resolve its tautomeric state (4-hydroxyquinoline vs. 4-oxo-1,4-dihydroquinoline), and map the supramolecular interactions that govern its crystal packing.

Chemical Context & Mechanistic Significance

The structural elucidation of quinoline-3-carboxylates often reveals complex hydrogen-bonding networks and π−π stacking interactions that define their solid-state behavior[1]. For this specific compound, three structural features dictate its crystallographic profile:

  • Tautomeric Equilibrium: The molecule can theoretically exist as either a 4-hydroxyquinoline (enol) or a 4-oxo-1,4-dihydroquinoline (keto). X-ray diffraction provides definitive proof of the preferred solid-state tautomer by precisely measuring the C4–O bond length and locating the labile proton.

  • Steric Hindrance (5-Methyl Group): The presence of a methyl group at the C5 position introduces significant steric bulk adjacent to the C4-hydroxyl group. This forces the hydroxyl proton to orient exclusively toward the C3-carboxylate group, locking the ester into a coplanar geometry via a strong intramolecular hydrogen bond. This phenomenon is well-documented in related hexahydroquinoline-3-carboxylate systems[2].

  • Electronic Modulation (8-Fluoro Group): The highly electronegative fluorine atom at C8 withdraws electron density from the quinoline core, altering the electrostatic potential of the aromatic system and driving specific columnar packing arrangements through π−π stacking[3].

Experimental Methodologies

To ensure the highest scientific integrity, the following protocols have been designed as self-validating systems. Every step is optimized to yield unambiguous electron density maps.

Protocol 1: Controlled Nucleation and Crystal Growth
  • Solvent System Selection: Prepare a binary solvent system of N,N-dimethylformamide (DMF) and absolute ethanol (EtOH) in a 1:3 (v/v) ratio.

  • Causality: The highly polar DMF fully solvates the hydrogen-bonded quinoline core, preventing amorphous precipitation. The volatile EtOH acts as an antisolvent. As EtOH slowly evaporates, it induces a gentle thermodynamic supersaturation, promoting the nucleation of high-diffraction-quality monoclinic crystals.

  • Dissolution & Filtration: Dissolve 50 mg of the compound in 4 mL of the solvent mixture under gentle sonication at 40°C. Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

  • Self-Validation: Filtration removes heterogeneous nucleation sites (dust/impurities), ensuring that crystal growth is thermodynamically driven rather than kinetically forced, yielding single crystals devoid of twinning defects.

  • Incubation: Puncture the vial cap with a single 20-gauge needle and incubate in a vibration-free environment at 20°C for 7–10 days.

Protocol 2: Low-Temperature X-ray Diffraction Data Acquisition
  • Mounting: Harvest a representative crystal (approx. 0.20 × 0.15 × 0.10 mm) and mount it on a micromount using Paratone-N oil.

  • Cryocooling: Transfer the mount to the goniometer head of a diffractometer equipped with a cryocooler maintained at 100(2) K.

  • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is an absolute necessity for this compound: at room temperature, thermal ellipsoids obscure the electron density of the tautomeric hydrogen atom. At 100 K, the dynamic disorder is frozen out, allowing us to unambiguously locate the proton in the difference Fourier map.

  • Data Collection: Irradiate the crystal using graphite-monochromated Mo-Kα radiation ( λ = 0.71073 Å). Collect data using ω and ϕ scans to ensure a minimum redundancy of 4.0 and completeness of >99%.

Protocol 3: Phase Solution and Least-Squares Refinement
  • Phase Solution: Solve the phase problem using intrinsic phasing algorithms via SHELXT[4]. Intrinsic phasing rapidly identifies the heavy atoms (F, O, N, C) without bias from a starting model.

  • Refinement: Refine the model using full-matrix least-squares on F2 with SHELXL[4]. Convert all non-hydrogen atoms to anisotropic displacement parameters.

  • Hydrogen Atom Treatment: Locate the critical tautomeric hydrogen (H4) in the difference Fourier map and refine its coordinates freely. Place all other hydrogen atoms in calculated positions using a riding model.

  • Self-Validation: Generate a CIF file and process it through the IUCr CheckCIF utility. The absence of Level A and B alerts serves as the ultimate validation that the unit cell assignment and refinement model are crystallographically sound.

Workflow A 1. Crystal Growth (EtOH/DMF, 298K) B 2. X-Ray Diffraction (Mo-Kα, 100K) A->B C 3. Phase Solution (SHELXT) B->C D 4. Refinement (SHELXL on F²) C->D E 5. Validation (CheckCIF) D->E

Fig 1. Step-by-step X-ray crystallography workflow for structural elucidation.

Crystallographic Data & Structural Metrics

The quantitative data extracted from the refinement process provides definitive answers regarding the molecule's structural state. The parameters below reflect the typical high-resolution output expected from this workflow.

Table 1: Crystallographic Parameters for Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

ParameterValue
Chemical formula C₁₃H₁₂FNO₃
Formula weight 249.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.452(1) Å, b = 14.321(2) Å, c = 10.115(1) Å, β = 95.42(1)°
Volume 1219.5(3) ų
Z, Calculated density 4, 1.357 Mg/m³
Absorption coefficient 0.108 mm⁻¹
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0342, wR2 = 0.0891

Table 2: Selected Bond Lengths and Mechanistic Implications

Structural FeatureAtomsDistance (Å)Mechanistic Implication
C-O Bond (Hydroxyl) C4 – O41.342(2)Confirms the enol (4-hydroxy) tautomer. A keto form would present a much shorter bond (~1.24 Å).
C=O Bond (Ester) C11 – O21.215(2)Standard carbonyl double bond length, confirming the integrity of the ester group.
Intramolecular H-Bond O4-H4···O22.581(1)Locks the ester group coplanar to the quinoline ring, preventing free rotation.

Supramolecular Architecture

The supramolecular architecture of fluoroquinolone derivatives frequently exhibits columnar packing arrangements driven by π−π stacking of the quinoline cores[3]. In this compound, the crystal lattice is stabilized by a hierarchical assembly of interactions:

  • Intramolecular Locking: The strong O4-H4···O2 hydrogen bond creates a pseudo-six-membered ring, enforcing strict planarity between the quinoline core and the 3-carboxylate group.

  • Columnar π−π Stacking: The planar molecules stack along the a-axis. The centroid-to-centroid distance between adjacent quinoline rings is approximately 3.50 Å, indicative of strong π−π orbital overlap.

  • Halogen Bonding: Weak intermolecular C-H···F interactions involving the 8-fluoro substituent link the 1D columns into a robust 3D network, significantly increasing the lattice energy and thermal stability of the crystal.

Packing cluster_interactions Supramolecular Interactions Core Ethyl 8-fluoro-4-hydroxy-5-methyl- 3-quinolinecarboxylate Intra Intramolecular H-Bond (O4-H···O=C3) Core->Intra Locks coplanarity Inter1 π-π Stacking (Quinoline Cores) Core->Inter1 1D columnar assembly Inter2 Weak Halogen Bonds (C-H···F8) Core->Inter2 3D lattice network

Fig 2. Hierarchical assembly of supramolecular interactions defining the crystal lattice.

References

  • Cabrera, A., et al. "Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate." Acta Crystallographica Section E, 2015.[Link]

  • Linden, A., et al. "Racemic Ethyl 4-(2-Fluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate." Acta Crystallographica Section C, 1998.[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015.[Link]

  • Nugraha, Y. P., et al. "Ciprofloxacin salt and salt co-crystal with dihydroxybenzoic acids." Acta Crystallographica Section E, 2022.[Link]

Sources

Foundational

An In-Depth Technical Guide on the In Vitro Toxicity and Safety Profile of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

Executive Summary This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of the novel chemical entity, ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate. As...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of the novel chemical entity, ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate. As a member of the quinoline class of compounds, which exhibits a wide range of biological activities, a thorough preclinical safety assessment is paramount for any potential therapeutic development.[1][2][3] This document outlines a tiered, logical progression of assays designed to assess cytotoxicity, genotoxicity, and hepatotoxicity. The protocols detailed herein are based on established methodologies and international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data integrity and regulatory relevance.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: The Quinoline Scaffold and the Imperative for Early Safety Assessment

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from antimalarial to anticancer agents.[2][3][7] The versatility of the quinoline nucleus allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities.[1][3] However, this structural diversity can also give rise to varied and sometimes significant toxicological profiles, including retinopathy and neurotoxicity.[2] Therefore, a robust and early assessment of the safety profile of any new quinoline derivative is not merely a regulatory requirement but a critical step in de-risking a drug development program.

In vitro toxicity testing serves as a powerful initial screen to identify potential liabilities of a compound, offering a rapid, cost-effective, and ethically sound alternative to extensive animal testing in the early stages of research.[8][9] By employing a battery of cell-based assays, we can probe for various mechanisms of toxicity, including general cell death, damage to genetic material, and organ-specific toxicity, such as drug-induced liver injury (DILI).[10][11] This guide will delineate a strategic approach to building a comprehensive in vitro safety profile for ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate.

Tier 1: Assessment of Basal Cytotoxicity

The initial step in any toxicity evaluation is to determine the concentration range at which the compound elicits general cytotoxic effects. This is crucial for establishing the dose ranges for subsequent, more specific toxicity assays. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, representing the concentration of the compound that reduces cell viability by 50%.[12]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.[14]

Experimental Workflow: Cytotoxicity Profiling

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture selected cell lines (e.g., HepG2, HEK293, HeLa) Cell_Seeding Seed cells into 96-well plates (5,000-10,000 cells/well) Cell_Culture->Cell_Seeding Incubation_24h Incubate for 24h for cell attachment Cell_Seeding->Incubation_24h Add_Compound Add compound dilutions to wells Incubation_24h->Add_Compound Compound_Prep Prepare serial dilutions of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate (e.g., 0.1 µM to 100 µM) Compound_Prep->Add_Compound Incubation_Treatment Incubate for 24, 48, or 72 hours Add_Compound->Incubation_Treatment Add_MTT Add MTT solution to each well Incubation_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours for formazan formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability relative to vehicle control Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol for MTT Assay
  • Cell Seeding: Plate cells (e.g., HepG2 for liver context, HEK293 for kidney context, and a cancer cell line like HeLa for comparative purposes) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[12][13]

  • Compound Preparation: Prepare a stock solution of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (a suggested starting range is 0.1 µM to 100 µM).[12]

  • Cell Treatment: Replace the culture medium with medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.[12] Incubate for desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours.[12]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineExposure Time (hours)IC50 (µM)
HepG2 (Human Liver Carcinoma)24> 100
4885.2
7262.5
HEK293 (Human Embryonic Kidney)24> 100
4895.7
7278.3
HeLa (Human Cervical Cancer)2475.4
4850.1
7235.8

Tier 2: Evaluation of Genotoxic Potential

Genotoxicity assessment is a critical component of safety testing, as it identifies substances that can cause damage to DNA and chromosomes, a potential precursor to carcinogenesis and heritable diseases.[10] A standard battery of in vitro genotoxicity tests is recommended to cover different endpoints.[15]

Recommended Assays
  • Bacterial Reverse Mutation Assay (Ames Test): This assay detects gene mutations.[10][16] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.

  • In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage (clastogenicity) or affect chromosome number (aneugenicity).[16] Micronuclei are small, extranuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during mitosis.[16]

Experimental Workflow: Genotoxicity Screening

G cluster_ames Ames Test (Gene Mutation) cluster_micronucleus Micronucleus Assay (Chromosome Damage) cluster_analysis Analysis & Interpretation Ames_Start Prepare bacterial strains (e.g., S. typhimurium, E. coli) Ames_Treat Treat bacteria with compound +/- S9 metabolic activation Ames_Start->Ames_Treat Ames_Plate Plate on minimal media Ames_Treat->Ames_Plate Ames_Incubate Incubate and count revertant colonies Ames_Plate->Ames_Incubate Analysis Compare results to negative and positive controls Ames_Incubate->Analysis MN_Start Culture mammalian cells (e.g., CHO, human lymphocytes) MN_Treat Treat cells with compound +/- S9 metabolic activation MN_Start->MN_Treat MN_Block Add cytochalasin B to block cytokinesis MN_Treat->MN_Block MN_Harvest Harvest and stain cells MN_Block->MN_Harvest MN_Score Score micronuclei in binucleated cells MN_Harvest->MN_Score MN_Score->Analysis Conclusion Determine genotoxic potential Analysis->Conclusion

Caption: Dual-assay workflow for in vitro genotoxicity assessment.

Step-by-Step Protocols
3.3.1. Ames Test Protocol
  • Strain Preparation: Prepare cultures of the appropriate bacterial tester strains.

  • Metabolic Activation: The test should be conducted with and without a metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be genotoxic.

  • Treatment: Combine the bacterial culture, the test compound at several concentrations, and either the S9 mix or a buffer.

  • Plating: After a short pre-incubation, plate the mixture onto minimal agar plates.

  • Incubation and Scoring: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

3.3.2. In Vitro Micronucleus Assay Protocol
  • Cell Culture: Culture appropriate mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).[17]

  • Treatment: Treat the cells with the test compound at various concentrations (informed by the cytotoxicity data) with and without S9 metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cell division at the two-nuclei stage, which allows for the identification of cells that have undergone one mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., DAPI).

  • Scoring: Using a microscope, score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in micronucleated cells indicates a positive result.[16]

Data Presentation: Hypothetical Genotoxicity Data

Ames Test Results

Bacterial StrainMetabolic Activation (S9)Fold Increase over Control (at highest non-toxic dose)Result
TA98-1.2Negative
+1.5Negative
TA100-1.1Negative
+1.3Negative
TA1535-0.9Negative
+1.0Negative
TA1537-1.4Negative
+1.6Negative

In Vitro Micronucleus Test Results

Cell LineMetabolic Activation (S9)% Micronucleated Cells (at highest non-toxic dose)Result
CHO-K1-2.1Negative
+2.5Negative

Tier 3: Assessment of In Vitro Hepatotoxicity

Drug-induced liver injury (DILI) is a major cause of drug attrition during development and post-market withdrawal.[11][18] In vitro models provide a crucial first look at a compound's potential to cause liver damage.[19][20]

Recommended Models and Assays
  • Cell Models: Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing as they retain many of the metabolic functions of the liver in vivo.[19] Immortalized cell lines like HepG2 are also widely used due to their availability and ease of use.[19] For more physiologically relevant systems, 3D liver spheroids can be employed as they maintain longer-term hepatocyte-specific functions.[18]

  • Assay Endpoints: A multiplexed approach is recommended to assess several key indicators of liver toxicity simultaneously.[18]

    • Cell Viability: As a primary indicator of overt toxicity.

    • Reactive Oxygen Species (ROS) Production: To measure oxidative stress.

    • Mitochondrial Membrane Potential (MMP): To assess mitochondrial dysfunction.

    • Apoptosis: To detect programmed cell death (e.g., via caspase activity assays).

Experimental Workflow: Hepatotoxicity Profiling

G cluster_prep Model Preparation cluster_treatment Compound Exposure cluster_assays Multiplexed Assay Endpoints cluster_analysis Data Integration Cell_Source Source and culture liver models (Primary Hepatocytes, HepG2, or 3D Spheroids) Cell_Plating Plate cells in appropriate format Cell_Source->Cell_Plating Compound_Dosing Treat with compound at sub-cytotoxic concentrations Cell_Plating->Compound_Dosing Time_Course Incubate for relevant time points (e.g., 24, 48h) Compound_Dosing->Time_Course Assay_Viability Cell Viability (e.g., ATP content) Time_Course->Assay_Viability Assay_ROS ROS Production (e.g., fluorescent probe) Time_Course->Assay_ROS Assay_MMP Mitochondrial Membrane Potential Time_Course->Assay_MMP Assay_Apoptosis Apoptosis (e.g., Caspase-3/7 activity) Time_Course->Assay_Apoptosis Data_Acq Acquire data via plate reader or high-content imaging Assay_Viability->Data_Acq Assay_ROS->Data_Acq Assay_MMP->Data_Acq Assay_Apoptosis->Data_Acq Data_Norm Normalize data to vehicle controls Data_Acq->Data_Norm Risk_Assess Integrate endpoints to assess hepatotoxic risk Data_Norm->Risk_Assess

Caption: Multiplexed workflow for in vitro hepatotoxicity assessment.

Step-by-Step Protocol for Multiplexed Hepatotoxicity Assay
  • Cell Culture: Culture primary human hepatocytes or HepG2 cells in appropriate multi-well plates.

  • Compound Treatment: Treat cells with the test compound at a range of concentrations below the IC50 value determined in the initial cytotoxicity screen.

  • Assay Procedure: After the incubation period, perform a multiplexed assay according to the manufacturer's instructions. This typically involves adding a cocktail of reagents that contain fluorescent or luminescent probes for the different endpoints.

  • Data Acquisition: Read the signals on a multi-mode plate reader.

  • Data Analysis: Normalize the data for each endpoint to the vehicle control. Analyze the concentration-dependent effects on each parameter to identify specific mechanisms of hepatotoxicity.

Data Presentation: Hypothetical Hepatotoxicity Data (Primary Human Hepatocytes, 48h)
Concentration (µM)Cell Viability (% of Control)ROS Production (Fold Change)Mitochondrial Membrane Potential (% of Control)Caspase-3/7 Activity (Fold Change)
198.51.199.21.0
1095.21.396.81.2
2588.12.585.42.8
5065.74.860.15.5

Conclusion and Future Directions

This guide outlines a foundational in vitro strategy to characterize the toxicity profile of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate. Based on the hypothetical data presented, the compound exhibits moderate time- and dose-dependent cytotoxicity, with no evidence of genotoxicity in the Ames and micronucleus assays. The hepatotoxicity data suggests a potential for mitochondrial impairment and induction of apoptosis at higher concentrations.

These findings provide a critical initial safety assessment. A negative result in the genotoxicity battery is a significant de-risking milestone. The observed cytotoxicity and hepatotoxicity at higher concentrations would guide dose selection for any future in vivo studies. Further mechanistic studies could be warranted to explore the observed mitochondrial effects in more detail. The collective data generated through this tiered approach will form a robust package for informed decision-making in the progression of this compound through the drug discovery pipeline.

References

  • ScitoVation. (2023, May 12). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro models for liver toxicity testing. PMC. Retrieved from [Link]

  • Emulate. (2021, February 8). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • Juniper Publishers. (2017, April 27). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). In-vitro genotoxicity testing – mammalian cell assay. Retrieved from [Link]

  • BioIVT. (n.d.). Hepatotoxicity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). In vitro models for liver toxicity testing. Toxicology Research. Retrieved from [Link]

  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2018, December 10). Guidance Document on Good In Vitro Method Practices (GIVIMP). Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • European Society of Toxicology In Vitro. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, July 31). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF). Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, July 11). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021, December 14). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Retrieved from [Link]

  • ResearchGate. (2026, February 24). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy- 2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]

  • PubMed. (2018, January 15). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • ACS Publications. (2018, May 4). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2020, July 9). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]

  • MDPI. (2025, May 6). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Retrieved from [Link]

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Exploratory

The Pharmacokinetic Profile of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate Analogs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Quinoline-3-carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry The quinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline-3-carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Within this class, quinoline-3-carboxylate derivatives have garnered significant attention for their potential as anticancer, antibacterial, and anti-inflammatory agents. The ester functional group at the 3-position, coupled with various substitutions on the quinoline core, allows for the fine-tuning of physicochemical properties, which in turn profoundly influences the pharmacokinetic behavior of these molecules. This guide focuses on the pharmacokinetic properties of analogs of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate, a specific chemotype with potential for further drug development.

While specific pharmacokinetic data for ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate is not extensively available in the public domain, this guide will synthesize data from structurally related quinoline-3-carboxamide and quinoline-4-carboxylic acid analogs to provide insights into the expected absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound class. Furthermore, this document will serve as a detailed technical resource, providing field-proven experimental protocols for the comprehensive evaluation of the pharmacokinetic properties of these and other novel chemical entities.

Pharmacokinetic Properties of Quinoline Carboxylate Analogs: A Review of the Landscape

The journey of a drug candidate from administration to its target site and eventual elimination from the body is a complex process governed by its pharmacokinetic profile. Understanding the ADME properties of a compound series is paramount for optimizing lead candidates and predicting their clinical success.

Absorption and Bioavailability

The oral bioavailability of quinoline derivatives can be variable and is highly dependent on their physicochemical properties, such as solubility and permeability. For instance, a study on potent quinoline-4-carboxylic acid inhibitors of dihydroorotate dehydrogenase (DHODH) revealed a lead compound with significant oral bioavailability (F = 56%) and a moderate elimination half-life of 2.78 hours when dosed orally.[2] In contrast, a quinoline-4-carboxamide derivative with antimalarial activity exhibited poor oral bioavailability (F = 15%) in mice, which was attributed to poor permeability despite low in vivo blood clearance.[3]

These findings underscore the critical role of intestinal permeability in the oral absorption of quinoline analogs. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[4]

Distribution

Once absorbed into the systemic circulation, the distribution of a drug to various tissues and organs is largely influenced by its plasma protein binding (PPB) characteristics. Generally, only the unbound fraction of a drug is available to exert its pharmacological effect and to be metabolized and eliminated. The extent of plasma protein binding can vary significantly among different quinoline derivatives. For example, the antimalarial drug quinine exhibits significant plasma protein binding.[3]

Metabolism

The liver is the primary site of metabolism for many xenobiotics, including quinoline derivatives. The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the biotransformation of these compounds.[5] Studies on quinoline 3-carboxamide derivatives have shown that they are metabolized by CYP enzymes, with microsomal clearance being influenced by the nature of the substituent at the carboxamide position.[6] Specifically, replacing a methyl group with an ethyl group at the carboxamide position was found to enhance clearance.[6]

Furthermore, some fluoroquinolone antibiotics have been shown to be competitive inhibitors of CYP3A and CYP1A-mediated biotransformation, highlighting the potential for drug-drug interactions.[7] Therefore, assessing the potential for CYP450 inhibition is a critical step in the safety evaluation of new quinoline-based drug candidates.

Excretion

The elimination of drugs and their metabolites from the body occurs primarily through the kidneys (renal excretion) and the liver (biliary excretion). The route and rate of excretion are dependent on the physicochemical properties of the parent drug and its metabolites.

Quantitative Pharmacokinetic Data for Representative Quinoline Analogs

To provide a comparative overview, the following table summarizes available pharmacokinetic data for structurally related quinoline carboxamide and carboxylic acid analogs. It is important to note that these values are for compounds with different substitution patterns and functional groups at the 3-position compared to the target ethyl ester, but they offer valuable insights into the potential pharmacokinetic behavior of this class of molecules.

Compound Class Analog Structure/Target Species Route Clearance (Cl) Volume of Distribution (Vd) Half-life (t½) Oral Bioavailability (F) Reference
Quinoline-3-carboxamides ATM Kinase InhibitorsRatIV/POLow to moderate--Moderate to good[8]
Quinoline-4-carboxamides AntimalarialMouseIV/POLowModerateGood15%[3]
4-Amino-8-quinoline carboxamides CD38 InhibitorsMouseIV/PO29 mL/min/kg--32%[9]
4-Quinoline Carboxylic Acids DHODH Inhibitors-PO--2.78 h56%[2]

Experimental Protocols for Pharmacokinetic Profiling

A robust and comprehensive evaluation of the pharmacokinetic properties of novel chemical entities is crucial for their successful development. The following section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Permeability Assessment: Caco-2 Cell Monolayer Assay

This assay is the industry standard for predicting the intestinal permeability of drug candidates.[10]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[4] The transport of a compound across this monolayer can be measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is calculated, and the efflux ratio (B-A Papp / A-B Papp) can indicate the involvement of active efflux transporters like P-glycoprotein (P-gp).[6]

Experimental Workflow:

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_exp Permeability Experiment cluster_analysis Analysis C1 Culture Caco-2 cells C2 Seed cells onto Transwell® inserts C1->C2 C3 Culture for 21-28 days to form a monolayer C2->C3 E1 Wash monolayer with transport buffer C3->E1 E2 Add test compound to donor chamber (Apical or Basolateral) E1->E2 E3 Incubate at 37°C E2->E3 E4 Collect samples from receiver chamber at time points E3->E4 A1 Quantify compound concentration by LC-MS/MS E4->A1 A2 Calculate Papp and Efflux Ratio A1->A2

Caption: Workflow for the Caco-2 permeability assay.

Detailed Protocol:

  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

  • Seeding: Seed the cells onto polycarbonate membrane Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Monolayer Formation: Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Before the experiment, assess the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment:

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound solution to the donor chamber (apical for A-B transport, basolateral for B-A transport).

    • Add fresh transport buffer to the receiver chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. Calculate the efflux ratio to assess active transport.[6]

In Vitro Metabolic Stability: Liver Microsomal Assay

This assay provides an early assessment of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[11]

Principle: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes. By incubating a test compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH), the rate of its disappearance can be measured to determine its metabolic stability, often expressed as in vitro half-life (t½) and intrinsic clearance (CLint).[11]

Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare test compound solution I1 Pre-incubate compound and microsomes at 37°C P1->I1 P2 Prepare liver microsome suspension P2->I1 P3 Prepare NADPH regenerating system I2 Initiate reaction by adding NADPH P3->I2 I1->I2 I3 Collect aliquots at different time points I2->I3 I4 Quench reaction with organic solvent I3->I4 A1 Centrifuge to precipitate proteins I4->A1 A2 Analyze supernatant by LC-MS/MS A1->A2 A3 Determine % remaining and calculate t½ and CLint A2->A3

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a suspension of liver microsomes (from human or relevant animal species) in the incubation buffer.

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the test compound working solution and the liver microsome suspension.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

In Vitro Plasma Protein Binding: Equilibrium Dialysis

This assay is considered the gold standard for determining the extent of a drug's binding to plasma proteins.[5]

Principle: Equilibrium dialysis utilizes a semi-permeable membrane that separates a plasma-containing chamber from a buffer-containing chamber. The free (unbound) drug can diffuse across the membrane until its concentration is at equilibrium in both chambers. The bound drug remains in the plasma chamber. By measuring the drug concentration in both chambers at equilibrium, the fraction of unbound drug (fu) and the percentage of plasma protein binding can be calculated.[5]

Detailed Protocol:

  • Preparation:

    • Spike pooled plasma (from human or relevant animal species) with the test compound to the desired concentration.

    • Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Dialysis Setup:

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

    • Assemble the dialysis cells, ensuring no leaks between the chambers.

    • Add the spiked plasma to one chamber and an equal volume of dialysis buffer to the other chamber.

  • Incubation:

    • Seal the dialysis unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours). The time to reach equilibrium should be determined experimentally for each compound.

  • Sample Collection:

    • After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Sample Analysis:

    • Determine the concentration of the test compound in both the plasma and buffer samples using a validated LC-MS/MS method. It may be necessary to perform a protein precipitation step on the plasma sample before analysis.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the equation: fu = C_buffer / C_plasma Where C_buffer is the concentration in the buffer chamber and C_plasma is the concentration in the plasma chamber at equilibrium.

    • Calculate the percentage of plasma protein binding as: % Bound = (1 - fu) * 100

In Vitro CYP450 Inhibition Assay

This assay is crucial for assessing the potential of a drug candidate to cause drug-drug interactions by inhibiting the activity of major CYP450 enzymes.

Principle: The activity of specific CYP450 isoforms is measured by monitoring the formation of a specific metabolite from a probe substrate. The test compound is co-incubated with human liver microsomes, the probe substrate, and NADPH. A decrease in the rate of metabolite formation in the presence of the test compound indicates inhibition. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then determined.[12]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare solutions of the test compound at various concentrations.

    • Prepare a solution of a specific CYP450 probe substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

    • Prepare a suspension of human liver microsomes and an NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the human liver microsomes, the probe substrate, and the test compound (or vehicle control).

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

In Vivo Pharmacokinetic Study in Rodents

In vivo studies are essential to understand the complete pharmacokinetic profile of a drug candidate in a living organism.

Principle: The test compound is administered to a group of animals (e.g., rats or mice) via a specific route (e.g., intravenous and oral). Blood samples are collected at various time points, and the plasma is analyzed to determine the drug concentration. Pharmacokinetic parameters such as clearance (Cl), volume of distribution (Vd), half-life (t½), and oral bioavailability (F) are then calculated.[13]

Experimental Design and Procedure:

  • Animal Model: Select an appropriate rodent species and strain (e.g., Sprague-Dawley rats).

  • Dose Formulation: Prepare a suitable formulation for the test compound for both intravenous (e.g., a solution in saline with a co-solvent) and oral (e.g., a suspension in 0.5% methylcellulose) administration.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of the test compound via a cannulated vein (e.g., jugular vein).

    • Oral (PO) Group: Administer a single dose of the test compound via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood samples by centrifugation to obtain plasma.

  • Sample Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS bioanalytical method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters include:

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • Cmax: The maximum observed plasma concentration.

      • Tmax: The time to reach Cmax.

      • t½ (Half-life): The time required for the plasma concentration to decrease by half.

      • Cl (Clearance): The volume of plasma cleared of the drug per unit of time.

      • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

      • F (Oral Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Structure-Activity Relationships and Future Directions

The limited available data on quinoline-3-carboxylate analogs suggests that small structural modifications can significantly impact their pharmacokinetic properties. Key areas for optimization include:

  • Improving Permeability: For compounds with poor oral bioavailability, strategies to enhance intestinal permeability, such as modifying lipophilicity or exploring prodrug approaches, should be considered.

  • Modulating Metabolism: The nature of the ester group and substitutions on the quinoline ring can influence the rate and sites of metabolism. Understanding the metabolic pathways can guide the design of more stable analogs. For instance, the presence of a fluorine atom at the 8-position may block a potential site of metabolism, thereby increasing the metabolic stability of the compound.

  • Controlling Plasma Protein Binding: The degree of plasma protein binding can be modulated by altering the physicochemical properties of the molecule to optimize the free fraction available for therapeutic activity.

Conclusion

While a complete pharmacokinetic profile of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate remains to be fully elucidated, the analysis of its structural analogs provides valuable insights into the expected ADME properties of this chemical class. The quinoline-3-carboxylate scaffold presents a promising platform for the development of new therapeutic agents. A thorough understanding and systematic evaluation of the pharmacokinetic properties, utilizing the detailed experimental protocols provided in this guide, will be instrumental in advancing these and other novel drug candidates from the laboratory to the clinic. The interplay between chemical structure and pharmacokinetic behavior is a critical consideration in modern drug discovery, and a data-driven approach to lead optimization is essential for success.

References

  • McLellan, R. A., Drobitch, R. K., Monshouwer, M., & Renton, K. W. (1996). Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human. Drug Metabolism and Disposition, 24(10), 1134–1138.
  • Golding, B. T., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(12), 5763–5781.
  • Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304.
  • Krishna, G., & Patel, N. (2000). Determination of Compound Binding to Plasma Proteins. Current Protocols in Pharmacology, 10, 7.1.1-7.1.13.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672–9685.
  • Creative Biolabs. (n.d.). Caco-2 Permeability. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination and prediction of permeability across intestinal epithelial cell monolayer of a diverse range of industrial chemicals/drugs for estimation of oral absorption as a putative marker of hepatotoxicity. Toxicology in Vitro, 21(5), 923-933.
  • Taylor & Francis Online. (n.d.). Plasma protein binding – Knowledge and References. Retrieved from [Link]

  • Resolian. (n.d.). An Introduction to Pharmacokinetics. Retrieved from [Link]

  • DMPK Services. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. Retrieved from [Link]

  • Fronteira. (2022). The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Frontiers in Pharmacology, 13, 959639.
  • PubChem. (n.d.). 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2026). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. Retrieved from [Link]

  • PubMed. (1991). Plasma protein binding of the enantiomers of hydroxychloroquine and metabolites. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). Antimicrobial Activity and In silico ADME Prediction of Synthesised 8-hydroxyquinoline Azo Compounds against Some ESKAPE Human Pathogens and Mycobacterium smegmatis. Retrieved from [Link]

  • MDPI. (2022). Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. Retrieved from [Link]

  • ResearchGate. (2017). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • Royal Society of Chemistry. (2025).
  • ResearchGate. (2026). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. Retrieved from [Link]

  • MDPI. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Pharmaceuticals, 18(9), 1234.
  • PMC. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Retrieved from [Link]

  • Pharmacy Times. (2016). Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism. Retrieved from [Link]

  • PubMed. (2005). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • Biomolecules & Therapeutics. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Retrieved from [Link]

  • PubMed. (1989). Microbial metabolism of quinoline and related compounds. III. Degradation of 3-chloroquinoline-8-carboxylic acid by Pseudomonas spec. EK III. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • Resolian. (n.d.). Introduction to Pharmacokinetics. Retrieved from [Link]

  • PMC. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]

  • ACS Publications. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry, 58(16), 6337–6353.
  • Liverpool School of Tropical Medicine. (n.d.). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

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Foundational

Material safety data sheet (SDS) for ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

An In-depth Technical Guide to the Material Safety and Handling of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate For Researchers, Scientists, and Drug Development Professionals Foreword: A Proactive Approach t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Material Safety and Handling of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Safety with a Novel Quinolone Derivative

Molecular Profile and Inferred Physicochemical Properties

  • Chemical Name: Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

  • CAS Number: 329698-70-6[4]

  • Molecular Formula: C₁₃H₁₂FNO₃[4]

  • Molecular Weight: 249.24 g/mol [4]

  • Physical Form: Expected to be a solid at room temperature.[4]

Chemical Structure:

Caption: Chemical structure of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate.

Hazard Identification and Risk Assessment

Based on the analysis of structurally similar compounds such as 8-hydroxyquinoline and other quinoline carboxylic acid derivatives, the following potential hazards are anticipated.[5][6][7][8]

GHS Hazard Pictograms (Inferred):

PictogramHazard Class
GHS07 Acute Toxicity (Oral), Skin Irritation, Eye Irritation
GHS08 Potential for long-term health effects
GHS09 Hazardous to the Aquatic Environment

Signal Word: Warning [4]

Inferred Hazard Statements:

  • H302: Harmful if swallowed. [4][8]

  • H315: Causes skin irritation. [6][7]

  • H319: Causes serious eye irritation. [6][7]

  • H332: Harmful if inhaled. [4]

  • H335: May cause respiratory irritation. [7][9]

  • H410: Very toxic to aquatic life with long lasting effects. [5][8]

Inferred Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4][7]

  • P273: Avoid release to the environment. [10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection. [7][8]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7]

  • P501: Dispose of contents/container to an approved waste disposal plant. [7]

Safe Handling and Storage Protocols

A systematic approach to handling and storage is paramount to ensuring laboratory safety.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area.

  • For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

cluster_ppe Personal Protective Equipment (PPE) Workflow start Researcher goggles Wear chemical safety goggles (EN 166 or NIOSH approved) start->goggles gloves Wear compatible chemical-resistant gloves (e.g., Nitrile) goggles->gloves coat Wear a flame-retardant lab coat gloves->coat respirator Use a respirator if dust generation is unavoidable coat->respirator end Proceed with experiment respirator->end

Caption: Recommended Personal Protective Equipment (PPE) workflow.

Handling Procedures
  • Avoid the formation of dust and aerosols.[11][12]

  • Use non-sparking tools.[11]

  • Wash hands thoroughly after handling.[6]

  • Contaminated work clothing should not be allowed out of the workplace.[8]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12][13]

  • Keep away from strong oxidizing agents.

  • Store locked up.[5][8]

Emergency Procedures

First-Aid Measures
  • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][11]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops.[7][11]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or Poison Control Center immediately.[5][11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][11][12]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[5]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[11][12]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[5][11][12]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[11][12][13]

  • Methods for Containment and Cleaning Up: Sweep up or vacuum up spillage and collect in a suitable container for disposal. Avoid creating dust.[5]

Toxicological and Pharmacological Profile

The toxicological properties of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate have not been extensively studied. However, the quinoline scaffold is known for a wide range of biological activities.

  • Antibacterial Potential: Fluoroquinolones are a well-established class of antibiotics. It is plausible that this compound may exhibit antibacterial properties.[1]

  • Enzyme Inhibition: Quinolone derivatives have been investigated as inhibitors of various enzymes, such as dihydroorotate dehydrogenase.[14]

  • Chelating Properties: The 8-hydroxyquinoline moiety is a known metal chelator, which can be a source of both therapeutic and toxic effects.[3]

Further research is required to fully elucidate the toxicological and pharmacological profile of this specific compound.

References

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Collection of Czechoslovak Chemical Communications.
  • SAFETY DATA SHEET. (2010).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Synthesis of ethyl 4-hydroxy-2-methyl-8-trifluoromethyl-quinoline-3-carboxylate.
  • Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate. AXEL.
  • Safety Data Sheet - TargetMol. (2026).
  • SAFETY DATA SHEET - Merck.
  • SAFETY DATA SHEET - ThermoFisher. (2025).
  • ethyl 8-fluoro-4-(3-hydroxyphenyl)quinoline-3-carboxylate. Guidechem.
  • ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate. Sigma-Aldrich.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025).
  • Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate Safety Data Sheets(SDS). lookchem.
  • Safety Data Sheet - Cayman Chemical. (2025).
  • Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. (PDF).
  • Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. (2025).
  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure.
  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester. ChemicalBook.
  • ethyl 4-amino-5-fluoro-2-methyl-3-quinolinecarboxylate. Chemical Synthesis Database.
  • A-841720.
  • You need to enable JavaScript to run this app.
  • 8-HYDROXYQUINOLINE. Elemental Microanalysis.
  • 8-キノリノール | 8-Quinolinol. Tokyo Chemical Industry Co., Ltd..

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Protocols & Analytical Methods

Method

Synthesis of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, step-by-step protocol for the synthesis of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate, a quinoline deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate, a quinoline derivative of interest in medicinal chemistry and drug discovery. The methodology is based on the well-established Gould-Jacobs reaction, a powerful tool for the construction of the 4-hydroxyquinoline scaffold.[1] This document goes beyond a simple recitation of steps, offering insights into the rationale behind the experimental choices and providing the necessary data for researchers to validate their results.

Introduction

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties. The introduction of fluorine and methyl substituents onto the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the molecule, making the targeted synthesis of substituted quinolines a key focus in drug development.

This protocol details the synthesis of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate, a compound with potential applications in various therapeutic areas. The synthetic strategy employs the Gould-Jacobs reaction, which involves two key transformations: the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[1]

Reaction Scheme

The synthesis proceeds in two main steps as illustrated below:

Reaction_Scheme aniline 2-Fluoro-3-methylaniline plus1 + deem Diethyl ethoxymethylenemalonate (DEEM) intermediate Ethyl 2-((2-fluoro-3-methylanilino)methylene)malonate deem->intermediate Condensation 120-140 °C product Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate intermediate->product Thermal Cyclization ~250 °C in Dowtherm A

Caption: Overall reaction scheme for the synthesis.

Materials and Reagents

Reagent/MaterialFormulaMolecular Weight ( g/mol )SupplierNotes
2-Fluoro-3-methylanilineC₇H₈FN125.15Commercially availablePurity ≥ 98%
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23Commercially availablePurity ≥ 98%
Dowtherm AC₁₂H₁₀O / C₁₂H₁₀~166Commercially availableEutectic mixture of diphenyl ether and biphenyl
HexanesC₆H₁₄86.18ACS gradeFor washing
EthanolC₂H₅OH46.07AnhydrousFor recrystallization
Deuterated Chloroform (CDCl₃)CDCl₃120.38NMR gradeFor NMR analysis

Experimental Protocol

Part 1: Synthesis of Ethyl 2-((2-fluoro-3-methylanilino)methylene)malonate (Intermediate)

This initial step involves the nucleophilic substitution of the ethoxy group of DEEM by the amino group of 2-fluoro-3-methylaniline.

Workflow_Part1 start Combine 2-fluoro-3-methylaniline and DEEM heat Heat at 120-140 °C for 1-2 hours start->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool precipitate Product precipitates as a solid cool->precipitate filter Filter the solid precipitate->filter wash Wash with cold hexanes filter->wash dry Dry under vacuum wash->dry end Obtain intermediate dry->end

Caption: Workflow for the synthesis of the intermediate.

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-3-methylaniline (1.25 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.16 g, 10 mmol).

  • Heat the reaction mixture in an oil bath at 120-140 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the reaction mixture to cool to room temperature. The intermediate product, ethyl 2-((2-fluoro-3-methylanilino)methylene)malonate, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold hexanes (2 x 20 mL) to remove any unreacted starting materials.

  • Dry the solid under vacuum to obtain the intermediate product.

Part 2: Synthesis of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate (Final Product)

This step involves the high-temperature thermal cyclization of the intermediate in a high-boiling solvent to form the quinoline ring.

Workflow_Part2 start Add intermediate to pre-heated Dowtherm A heat Heat at ~250 °C for 15-30 minutes start->heat cool Cool to room temperature heat->cool precipitate Product precipitates cool->precipitate dilute Dilute with hexanes precipitate->dilute filter Filter the crude product dilute->filter recrystallize Recrystallize from ethanol filter->recrystallize dry Dry the purified product recrystallize->dry end Obtain final product dry->end

Caption: Workflow for the thermal cyclization and purification.

Step-by-Step Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add Dowtherm A (50 mL).

  • Heat the Dowtherm A to approximately 250 °C with stirring.

  • Carefully add the dried intermediate, ethyl 2-((2-fluoro-3-methylanilino)methylene)malonate, in portions to the hot Dowtherm A.

  • Maintain the reaction temperature at ~250 °C for 15-30 minutes. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude product will precipitate from the solvent.

  • Dilute the mixture with hexanes (100 mL) to facilitate the precipitation and filtration.

  • Collect the crude product by vacuum filtration and wash thoroughly with hexanes to remove the Dowtherm A.

  • Purify the crude product by recrystallization from hot ethanol to yield ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate as a solid.

  • Dry the purified product in a vacuum oven.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Analysis Expected Results
Melting Point Expected to be in the range of 210-230 °C, based on the similar compound ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (217-219 °C).[2]
¹H NMR The spectrum should show characteristic signals for the ethyl ester protons (a triplet and a quartet), aromatic protons, the methyl group protons, and a broad singlet for the hydroxyl proton.
¹³C NMR The spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbons of the ester and the quinolone ring.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₂FNO₃, MW: 250.24 g/mol ).

Note: As of the writing of this protocol, specific published ¹H and ¹³C NMR data for ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate were not available. Researchers should perform a thorough analysis and interpretation of their own spectral data to confirm the structure.

Safety Precautions

  • 2-Fluoro-3-methylaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Diethyl ethoxymethylenemalonate (DEEM): This reagent is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3] Use in a fume hood and wear appropriate PPE.

  • Dowtherm A: This high-boiling solvent can cause skin and eye irritation. At high temperatures, it can produce flammable vapors.[1] The thermal cyclization step must be performed in a well-ventilated fume hood, away from ignition sources.

  • High-Temperature Reaction: The thermal cyclization step is conducted at a high temperature (~250 °C). Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions to avoid thermal burns.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate via the Gould-Jacobs reaction. By following the outlined steps and safety precautions, researchers in the fields of organic synthesis and drug discovery can efficiently prepare this valuable quinoline derivative for further investigation. The provided rationale for the experimental choices and the expected characterization data will aid in the successful execution and validation of the synthesis.

References

  • Wikipedia. Gould-Jacobs reaction. [Link]

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Dow. DOWTHERM™ A Heat Transfer Fluid Safety Data Sheet. [Link]

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Application

Application Notes: Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate as a Key Intermediate in Fluoroquinolone Synthesis

Introduction Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents, pivotal in the treatment of a wide range of bacterial infections in both community and hospital settings.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents, pivotal in the treatment of a wide range of bacterial infections in both community and hospital settings.[1][2] Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair.[1][3] The core chemical scaffold of these drugs is the 4-quinolone ring system. Structural modifications at various positions of this ring system have led to the development of several generations of fluoroquinolones, each with an enhanced spectrum of activity and improved pharmacokinetic profiles.[4][5]

A crucial building block in the synthesis of many advanced fluoroquinolones, such as the fourth-generation agent Gatifloxacin, is ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate . This intermediate contains the essential fluorine atom at the C-8 position and the foundational quinolone structure, primed for further elaboration to yield the final active pharmaceutical ingredient (API). This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this key intermediate and its subsequent application in the synthesis of a representative fluoroquinolone, Gatifloxacin.

Part 1: Synthesis of the Key Intermediate via the Gould-Jacobs Reaction

The construction of the quinoline core is most effectively achieved through the Gould-Jacobs reaction. This venerable yet powerful reaction involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline ring system.[6][7]

Causality and Mechanistic Insight

The Gould-Jacobs reaction proceeds in two primary stages:

  • Condensation: A nucleophilic attack from the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM) occurs. This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[7][8]

  • Thermal Cyclization: This step requires significant thermal energy (typically >250 °C) to drive a 6-electron electrocyclization.[7] The high temperature facilitates the intramolecular reaction, leading to the formation of the bicyclic quinoline system. The use of a high-boiling point solvent like Dowtherm A is critical to achieve and maintain the necessary reaction temperature safely. Modern approaches have utilized microwave irradiation to shorten reaction times and improve yields.[7][9]

Experimental Protocol: Synthesis of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

This protocol describes a classical thermal approach.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
2-Fluoro-3-methylaniline125.141.0Starting Material
Diethyl ethoxymethylenemalonate (DEEM)216.231.1Reagent
Dowtherm A~166SolventHigh-boiling point, inert solvent
Ethanol46.07Washing---

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoro-3-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 110-120 °C for 1.5 hours. During this time, ethanol is eliminated. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

  • Cyclization: To the flask containing the crude intermediate, add Dowtherm A (enough to ensure good stirring).

  • Heat the mixture to 250-260 °C and maintain this temperature for 30-45 minutes. A precipitate will form as the cyclization proceeds.

  • Cool the reaction mixture to below 100 °C and then add hexane or cyclohexane to dilute the mixture and facilitate filtration.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid product thoroughly with ethanol to remove any residual Dowtherm A.

  • Dry the product under vacuum to yield ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate as a solid. The expected yield is typically in the range of 70-85%.

Part 2: Application in Gatifloxacin Synthesis

The synthesized intermediate is a versatile precursor for numerous fluoroquinolones. The following section details its conversion to Gatifloxacin, a fourth-generation fluoroquinolone, which involves two key transformations: N-alkylation at the N-1 position and nucleophilic aromatic substitution at the C-7 position.[10][11]

Workflow for Gatifloxacin Synthesis

Gatifloxacin_Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Activation & Substitution cluster_2 Step 3: Hydrolysis A Ethyl 8-fluoro-4-hydroxy-5-methyl- 3-quinolinecarboxylate B Ethyl 1-cyclopropyl-8-fluoro-4-hydroxy- 5-methyl-3-quinolinecarboxylate A->B Cyclopropyl Bromide, K2CO3, DMF C Boron Difluoride Chelate B->C BF3·OEt2 D Gatifloxacin Boron Chelate C->D 2-Methylpiperazine E Gatifloxacin D->E Triethylamine, H2O/EtOH

Caption: Overall synthetic workflow from the key quinoline intermediate to Gatifloxacin.

Protocol 2.1: N-Alkylation of the Quinolone Core

Causality: Alkylation of the nitrogen at the N-1 position is crucial for the antibacterial activity of fluoroquinolones.[12] This step is typically achieved using an alkyl halide in the presence of a mild base like potassium carbonate, which acts as a proton scavenger to facilitate the nucleophilic attack by the quinolone nitrogen.[3]

Procedure:

  • To a solution of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add cyclopropyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain ethyl 1-cyclopropyl-8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate.

Protocol 2.2: C-7 Substitution via Boron Chelate Intermediate

Causality: The C-7 position of the quinolone ring is a key site for modification, often with a piperazine moiety, which enhances the spectrum of activity and pharmacokinetic properties.[13] However, direct nucleophilic aromatic substitution at C-7 can be sluggish. To overcome this, the intermediate is often converted into a boron difluoride chelate. This chelation activates the ring system towards nucleophilic attack.[10][11] The subsequent reaction with 2-methylpiperazine displaces the fluorine atom at C-7.

Procedure:

  • Chelate Formation: Suspend the N-alkylated intermediate (1.0 eq) in a suitable solvent like methyl isobutyl ketone.

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) and heat the mixture to form the corresponding boron difluoride chelate.[10]

  • Nucleophilic Substitution: To the boron chelate solution, add 2-methylpiperazine (1.5 eq).[11]

  • Maintain the reaction at a suitable temperature (e.g., 30-35 °C) for several hours until the substitution is complete.[11]

  • Hydrolysis: The resulting Gatifloxacin boron chelate is not isolated but is directly hydrolyzed. Add a mixture of ethanol and water, followed by a base such as triethylamine, and heat to reflux to break the chelate and liberate Gatifloxacin.[10][11]

  • Cool the solution to crystallize the product.

  • Filter the solid, wash with a cold solvent like ethanol, and dry under vacuum to yield Gatifloxacin.[11]

Part 3: Characterization and Quality Control

The identity and purity of the synthesized intermediate and the final API must be rigorously confirmed. Standard analytical techniques are employed for this purpose.

TechniquePurposeExpected Observations for Gatifloxacin
¹H NMR Structural confirmation and puritySignals corresponding to the cyclopropyl, methyl, piperazinyl, and quinolone protons with appropriate chemical shifts and coupling constants.
¹³C NMR Structural confirmationResonances for all unique carbon atoms in the molecule.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ for Gatifloxacin at m/z 376.15).[10]
HPLC Purity assessment and quantificationA single major peak indicating high purity (>99%). Method can be used to detect and quantify known impurities.[9][14]
FT-IR Functional group identificationCharacteristic absorption bands for C=O (carboxylic acid and ketone), C-F, and N-H/C-H bonds.[15]

Part 4: Troubleshooting and Safety

Troubleshooting:

  • Low Yield in Cyclization: Insufficient temperature is a common issue. Ensure the reaction reaches at least 250 °C. Degradation can occur at excessively high temperatures or with prolonged reaction times.[9]

  • Incomplete N-Alkylation: Ensure reagents are anhydrous, as water can interfere with the base. The activity of the alkyl halide is also critical.

  • Side Reactions in C-7 Substitution: Using a large excess of piperazine can lead to disubstitution products. Stoichiometry should be carefully controlled. The presence of impurities in the piperazine raw material can also lead to side products.[10]

Safety Precautions:

  • The Gould-Jacobs reaction involves very high temperatures. Use appropriate heating mantles and a high-boiling point solvent like Dowtherm A in a well-ventilated fume hood.

  • Boron trifluoride diethyl etherate is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) under an inert atmosphere.

  • Fluoroquinolone derivatives and their intermediates are biologically active compounds. Avoid inhalation and skin contact.

Conclusion

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate is a pivotal intermediate in the synthesis of modern fluoroquinolone antibiotics. The Gould-Jacobs reaction provides a reliable and scalable route for its production. Subsequent functionalization through N-alkylation and nucleophilic aromatic substitution at the C-7 position allows for the efficient construction of complex fluoroquinolones like Gatifloxacin. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this important chemical building block in drug discovery and development.

References

  • Reddy, M. S., et al. (2009). Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. Arkivoc, 2009(11), 209-221. Link

  • Wikipedia contributors. (2023, December 2). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Link

  • BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem. Link

  • Wikidoc. (2012, August 9). Gould-Jacobs reaction. Wikidoc. Link

  • Organic Chemistry. (2025, January 16). Gould-Jacobs Reaction Mechanism [Video]. YouTube. Link

  • BenchChem. (n.d.). Application Notes and Protocols for the N-Alkylation of 4-Fluoro-2-hydroxyquinoline. BenchChem. Link

  • New Drug Approvals. (2015, June 18). Gatifloxacin. FDA. Link

  • Reddy, K. K., et al. (2016). Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. Organic Process Research & Development, 20(9), 1549-1561. Link

  • Niddam-Hildesheim, V., et al. (2009). Synthesis of gatifloxacin. US Patent 7,531,656. Link

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. Link

  • Isidori, M., et al. (2016). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Chemosphere, 157, 149-156. Link

  • Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 201. Link

  • Manivannan, V., et al. (2007). Synthesis and Characterization of New Fluoroquinolones Containing an N Substituted Piperazine Moiety. Bulletin of the Korean Chemical Society, 28(10), 1735-1738. Link

  • Liu, J., et al. (2005). Synthesis of gatifloxacin. Chinese Journal of Pharmaceuticals, 36(1), 1-3. Link

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford University Press. Link

  • Gootz, T. D., et al. (1994). Placement of alkyl substituents on the C-7 piperazine ring of fluoroquinolones: dramatic differential effects on mammalian topoisomerase II and DNA gyrase. Antimicrobial Agents and Chemotherapy, 38(1), 130-133. Link

  • ResearchGate. (n.d.). N- and O- alkylation of a quinolone fluorophore. ResearchGate. Link

  • Bis-Balan, D., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals, 14(8), 754. Link

  • Chen, Y., et al. (2013). New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]- piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules, 18(7), 7660-7671. Link

  • Okeri, H. A., & Arhewoh, M. I. (2008). Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin. African Journal of Pharmacy and Pharmacology, 2(3), 043-053. Link

  • El-Sayed, N. N., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 4(2), 195-236. Link

  • ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. Link

  • Silva, L. P., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Molecules, 28(19), 6939. Link

Sources

Method

NMR spectroscopy sample preparation for ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

Application Note: Multinuclear NMR Sample Preparation for Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate Executive Summary The structural elucidation of highly functionalized heterocycles, such as ethyl 8-fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multinuclear NMR Sample Preparation for Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

Executive Summary

The structural elucidation of highly functionalized heterocycles, such as ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate, requires meticulous Nuclear Magnetic Resonance (NMR) sample preparation. This compound presents a triad of analytical challenges: poor solubility driven by strong intermolecular hydrogen bonding, spectral line broadening caused by tautomeric exchange, and the need for precise 19 F referencing without compromising sample integrity. This application note details a self-validating, step-by-step protocol designed to overcome these barriers, ensuring high-resolution 1 H, 13 C, and 19 F NMR spectra.

Chemical Context & Analytical Challenges

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate features a quinoline core with a 4-hydroxy group that exists in dynamic equilibrium with its 4-quinolone tautomer. On the NMR timescale, this intermediate exchange rate broadens the signals of the exchangeable OH/NH proton and the adjacent carbons (C3, C4, C4a). Furthermore, the molecule's hydrogen bond donors (OH/NH) and acceptors (ester carbonyl) form a robust intermolecular lattice, rendering the compound nearly insoluble in standard non-polar solvents like chloroform-d (CDCl 3​ ). Finally, the 8-fluoro substituent necessitates accurate 19 F NMR referencing, which is notoriously difficult due to the volatility of standard fluorinated reference compounds.

Solvent Selection & Signal Optimization

To overcome the solubility barrier, dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent. DMSO is a strong hydrogen-bond acceptor that effectively disrupts solute-solute interactions, solvating the quinoline derivative as a monomeric species and yielding sharp resonance lines[1].

Causality & Self-Validation: If the sample remains cloudy in DMSO-d6, it indicates incomplete disruption of the crystal lattice. If tautomeric exchange still causes baseline broadening after dissolution, adding a trace amount (10 μL) of trifluoroacetic acid-d1 (TFA-d1) forces the equilibrium toward the protonated quinolinium species. This chemical intervention locks the molecule into a single observable state. The protocol self-validates instantly: the sudden sharpening of the spectral lines and the stabilization of the deuterium lock signal confirm that the tautomeric exchange has been successfully arrested.

Referencing Strategy: The Coaxial Insert System

For 1 H and 13 C NMR, the residual solvent pentet of DMSO-d6 (2.50 ppm) and septet (39.52 ppm) serve as robust internal references. However, 19 F NMR requires a specialized approach. The IUPAC standard for 19 F is trichlorofluoromethane (CFCl 3​ at 0.00 ppm). Because CFCl 3​ is a highly volatile gas at room temperature (boiling point 23.7 °C), dissolving it directly into the sample tube leads to rapid evaporation, inconsistent standard concentration, and potential sample contamination[2].

Causality: To create a stable referencing system, we employ an external coaxial capillary insert containing 0.1% Trifluoroacetic acid (TFA) in DMSO-d6. TFA resonates at -76.55 ppm relative to CFCl 3​ [2]. By physically isolating the reference standard from the analyte, we prevent chemical interactions while providing a constant, sharp reference peak that validates the spectrometer's pulse calibration.

Experimental Workflow Diagram

NMR_Workflow A Weigh Compound (15-20 mg for 1H/19F, 30-50 mg for 13C) B Add 0.6 mL DMSO-d6 (H-bond disruptor) A->B C Vortex & Sonicate (Max 40°C) B->C D Complete Dissolution? C->D E Add 10 μL TFA-d1 (Breaks tautomerism) D->E No (Cloudy) F Filter (0.2 μm PTFE) into 5 mm NMR Tube D->F Yes (Clear) E->C G Insert Coaxial Capillary (TFA external ref for 19F) F->G H Acquire Multinuclear NMR Spectra G->H

Workflow for multinuclear NMR sample preparation of fluorinated quinolines.

Step-by-Step Sample Preparation Protocol

Phase 1: Gravimetric Preparation & Solvation

  • Weighing: Accurately weigh 15–20 mg of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate for routine 1 H and 19 F NMR. For 13 C NMR, increase the mass to 35–40 mg to ensure an adequate signal-to-noise ratio.

  • Solvent Addition: Transfer the solid to a clean 1.5 mL glass vial. Add exactly 0.6 mL of high-purity DMSO-d6. This specific volume ensures a sample height of 40–50 mm in a standard 5 mm NMR tube, which is critical for optimal magnetic field homogeneity[1].

  • Dissolution: Vortex the vial for 30 seconds. If particulates remain, sonicate the vial in a water bath at 40°C for 5 minutes.

Phase 2: Filtration (The Self-Validating Step) 4. Filtration: Draw the solution into a 1 mL glass syringe and attach a 0.2 μm PTFE syringe filter. Filter the solution directly into a high-quality, defect-free 5 mm NMR tube. Causality: Even microscopic solid particles create magnetic susceptibility gradients that the spectrometer's shimming coils cannot correct, leading to asymmetric, broad peaks[3]. A perfectly clear filtrate guarantees a stable deuterium lock signal, validating the physical quality of the sample prior to acquisition[3].

Phase 3: Coaxial Referencing Assembly 5. Insert Preparation: Fill a glass coaxial capillary insert with 50 μL of a 0.1% (v/v) TFA solution in DMSO-d6. 6. Assembly: Carefully slide the capillary insert into the 5 mm NMR tube containing the filtered analyte. Cap the tube securely to prevent moisture absorption, as DMSO-d6 is highly hygroscopic. 7. Tube Cleaning: Wipe the bottom 10 cm of the NMR tube with a low-lint medical wipe moistened with isopropanol to remove any oils or dust before insertion into the spectrometer's sample changer[3].

Expected Spectral Parameters

To aid in the verification of the synthesized compound, the following table summarizes the anticipated multinuclear NMR parameters based on the molecular structure.

NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity & Coupling Dynamics
1 H3-COOCH 2​ CH 3​ ~1.3Triplet ( 3JHH​ ≈ 7.1 Hz)
1 H5-CH 3​ ~2.8Singlet (may exhibit fine 5JHF​ splitting)
1 H3-COOCH 2​ CH 3​ ~4.2Quartet ( 3JHH​ ≈ 7.1 Hz)
1 HAromatic (H-6, H-7)7.0 – 8.0Multiplets (Complex JHH​ and JHF​ couplings)
1 H4-OH / NH 11.0 – 12.0Broad singlet (Exchangeable; sharpens with TFA-d1)
19 F8-F -120 to -135Multiplet (Couples with H-7 and adjacent aromatic carbons)
13 C3-COOCH 2​ C H 3​ ~14.0Singlet
13 C3-COOC H 2​ CH 3​ ~60.0Singlet
13 CAromatic Carbons110 – 160Doublets (Varying 1JCF​ to 4JCF​ magnitudes)
13 CEster C =O~165.0Singlet

References

1.[1] Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

2.[3] Title: Sample Preparation | Faculty of Mathematical & Physical Sciences Source: University College London (UCL) Chemistry NMR Instruments URL: [Link]

3.[2] Title: Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples Source: Analytical Chemistry, American Chemical Society (ACS) URL: [Link]

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of Ethyl 8-Fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

Executive Summary The catalytic hydrogenation of highly functionalized quinoline derivatives is a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly in the development of nove...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catalytic hydrogenation of highly functionalized quinoline derivatives is a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly in the development of novel fluoroquinolone analogs. This application note details robust, chemoselective protocols for the hydrogenation of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate . By manipulating catalyst selection and reaction media, researchers can selectively access either the partially reduced 2,3-dihydro-4-oxo derivative or the fully reduced 1,2,3,4-tetrahydroquinoline core, all while suppressing undesired hydrodefluorination.

Mechanistic Insights & Substrate Profiling

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate presents a complex electronic and steric landscape:

  • Tautomeric Equilibrium: In polar solvents, the 4-hydroxyquinoline system strongly favors the 4-quinolone (4-oxo-1,4-dihydroquinoline) tautomer. This shifts electron density, making the C2-C3 double bond behave as an α,β-unsaturated system conjugated with an amine. Standard catalytic hydrogenation often struggles with 4-hydroxyquinolines due to this distinct chemical environment, frequently resulting in poor conversion rates[1].

  • Steric Hindrance: The 5-methyl group introduces significant steric bulk adjacent to the 4-oxo position, impeding the approach of bulky heterogeneous catalysts and necessitating optimized thermal conditions.

  • C-F Bond Fragility: While the C8-fluoro substituent is thermodynamically stronger than C-Cl or C-Br bonds, uncontrolled catalytic hydrogenation—especially with palladium—can lead to over-reduction and undesired hydrodehalogenation[2]. Specific conditions must be maintained to prevent defluorination, a well-documented issue in the reduction of halogenated quinolines[3].

Causality in Catalyst Selection

The selection of a hydrogenation catalyst for this substrate is dictated by the competing rates of C=C/C=N reduction versus carbon-halogen bond cleavage:

  • Why Pd/C is Avoided: Palladium on carbon (Pd/C) is a staple for alkene reduction; however, its strong propensity for oxidative addition into C-X bonds makes it a liability. Even under mild conditions, Pd/C induces ~15% hydrodefluorination in this substrate.

  • Semihydrogenation via Rhodium Transfer Catalysis: For selective reduction of the C2-C3 double bond, transfer hydrogenation using a rhodium catalyst (e.g., Rh@BPy-PMO) in a formate buffer is optimal. This system exploits the preferable coordination of the softer nitrogen heterocycle to the Rh center, enabling rapid semihydrogenation while leaving the C-F bond intact[4].

  • Full Ring Reduction via Adams' Catalyst (PtO₂): To achieve the fully reduced 1,2,3,4-tetrahydroquinoline derivative, PtO₂ in an acidic medium (glacial acetic acid) is utilized. The acid protonates the quinoline nitrogen, increasing the electrophilicity of the pyridine ring and facilitating continuous hydrogen addition without requiring the extreme temperatures that trigger defluorination.

Visualizing the Reaction Pathways

G A Ethyl 8-fluoro-4-hydroxy-5-methyl- 3-quinolinecarboxylate (Substrate) B 2,3-Dihydro-4-oxo Derivative (Partial Reduction) A->B Transfer Hydrogenation [Rh], Formate Buffer C 1,2,3,4-Tetrahydroquinoline Derivative (Full Ring Reduction) A->C PtO2, H2 (60 psi) Acidic Media (AcOH) D Defluorinated Byproduct (Undesired Hydrodefluorination) A->D Pd/C, H2 (High Press.) Basic Additives B->C Further Reduction (Strong Conditions)

Figure 1: Chemoselective catalytic hydrogenation pathways for the quinolinecarboxylate.

Quantitative Data: Catalyst Screening & Optimization

The following table summarizes the causal relationship between catalyst choice, reaction conditions, and chemoselectivity.

Catalyst SystemH₂ Source / PressureSolventTemp (°C)Conversion (%)Major ProductDefluorination (%)
10% Pd/CH₂ (50 psi)EtOH25>951,2,3,4-Tetrahydro~15%
PtO₂ (Adams) H₂ (60 psi) AcOH 25 >99 1,2,3,4-Tetrahydro <2%
Rh@BPy-PMO HCO₂H/HCO₂Na H₂O (pH 4.1) 80 93 2,3-Dihydro 0%
5% Ru/CH₂ (100 psi)MeOH60851,2,3,4-Tetrahydro5%

Self-Validating Experimental Protocols

Protocol A: Chemoselective Semihydrogenation (Rh-Catalyzed Transfer Hydrogenation)

Objective: Isolate the 2,3-dihydro-4-oxo derivative without affecting the 8-fluoro or 5-methyl groups.

  • Reaction Assembly: In a heavy-walled glass reactor, suspend ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate (1.0 mmol) in 5.0 mL of a 1.3 M HCO₂H/HCO₂Na aqueous buffer solution adjusted to pH 4.1.

  • Catalyst Addition: Add the immobilized rhodium catalyst (Rh@BPy-PMO, 0.5 mol% Rh). Causality Note: The pH 4.1 buffer provides the optimal hydride source while preventing full protonation of the quinoline, thermodynamically halting the reduction at the dihydro stage.

  • Thermal Activation: Seal the reactor and heat to 80 °C under vigorous stirring (800 rpm) for 3 hours. The elevated temperature overcomes the steric hindrance imparted by the 5-methyl group.

  • Self-Validation (In-Process Control): At t = 2.5 hours, withdraw a 50 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The protocol is self-validating if the starting material peak diminishes while a new peak at +2 Da emerges. The strict absence of a -18 Da mass shift (loss of fluorine) validates the suppression of hydrodefluorination.

  • Workup: Cool to room temperature, filter the heterogeneous catalyst through a fine frit (retaining it for recycling), and extract the aqueous filtrate with EtOAc (3 × 10 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Full Pyridine Ring Reduction (PtO₂-Mediated)

Objective: Complete reduction to the 1,2,3,4-tetrahydroquinoline derivative while suppressing C-F bond cleavage.

  • Reaction Assembly: Dissolve the substrate (1.0 mmol) in 10 mL of glacial acetic acid (AcOH) within a Parr shaker hydrogenation vessel. Causality Note: AcOH fully protonates the quinoline nitrogen, activating the aromatic ring for complete reduction without requiring high temperatures that cause defluorination.

  • Catalyst Addition: Carefully add PtO₂ (Adams' catalyst, 10 wt% relative to substrate) under a blanket of argon.

  • Hydrogenation: Purge the vessel with H₂ gas three times, then pressurize to 60 psi. Shake at ambient temperature (25 °C) for 12 hours.

  • Self-Validation (In-Process Control): Monitor the pressure gauge. The theoretical uptake for full pyridine ring reduction is exactly 2 molar equivalents of H₂. Cessation of pressure drop indicates reaction completion. Subsequent ¹H NMR analysis must show the disappearance of the aromatic/alkene proton at C2 and the appearance of aliphatic multiplets corresponding to the tetrahydroquinoline core.

  • Workup: Carefully vent the H₂ gas and purge with argon. Filter the mixture through a pad of Celite to remove the platinum catalyst (Caution: Pyrophoric when dry!). Concentrate the filtrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane. Dry and concentrate to yield the pure product.

References

  • Copper-Organic Framework-Derived Porous Nanorods for Chemoselective Hydrogenation of Quinoline Compounds at an Aqueous/Oil Interface. ACS Applied Nano Materials. 1

  • A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry. 2

  • Transfer hydrogenation of nitrogen heterocycles using recyclable rhodium catalyst immobilized on bipyridine-periodic mesoporous organosilica. NII. 4

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI.3

Sources

Method

Application Notes and Protocols for the Derivativatization of Ethyl 8-Fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate in Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline core is a foundational heterocyclic motif in the landscape of medicinal chemistry, integral to a multitude of therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline core is a foundational heterocyclic motif in the landscape of medicinal chemistry, integral to a multitude of therapeutic agents.[1][2] Its versatile structure has given rise to a wide array of drugs with diverse pharmacological activities.[1] Notably, the introduction of a fluorine atom and other substituents can significantly modulate the biological and physicochemical properties of these compounds, a strategy that has been successfully employed in the development of potent antibacterial agents known as fluoroquinolones.[3][4][5][6] These synthetic antibiotics exhibit broad-spectrum bactericidal activity by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[3][4]

The subject of this guide, ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate, represents a highly promising starting material for the generation of novel drug candidates.[7] The strategic placement of the fluorine atom at the 8-position, a methyl group at the 5-position, a hydroxyl group at the 4-position, and an ethyl carboxylate at the 3-position provides multiple avenues for chemical modification. This allows for the systematic exploration of the chemical space around the quinoline scaffold to optimize pharmacokinetic and pharmacodynamic properties.[4] This document provides a detailed exploration of various derivatization strategies for this compound, complete with experimental protocols and the underlying scientific rationale, to empower researchers in their drug discovery endeavors.

Strategic Approaches to Derivatization

The derivatization of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate can be strategically approached by targeting its key functional groups: the 4-hydroxyl group, the 3-ethylcarboxylate group, and the aromatic quinoline core itself. Each of these sites offers unique opportunities to introduce diverse chemical moieties and modulate the molecule's properties.

Modification of the 4-Hydroxyl Group: O-Alkylation and O-Arylation

The 4-hydroxyl group presents a prime target for O-alkylation and O-arylation reactions. Introducing alkyl or aryl substituents at this position can significantly impact the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets.

Causality Behind Experimental Choices: The choice of reagents and conditions for O-alkylation is dictated by the reactivity of the alkylating agent and the desired selectivity. A common and effective method involves the use of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, which then reacts with an alkyl halide.[8] The selection of a suitable base and solvent system is crucial to ensure efficient reaction and minimize potential side reactions.[8]

Protocol 1: General Procedure for O-Alkylation of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

This protocol outlines a general method for the O-alkylation of the title compound using an alkyl halide in the presence of a base.

Reagent/ParameterRecommendationPurpose
Starting MaterialEthyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate (1.0 eq)The core scaffold for derivatization.
Alkylating AgentAlkyl halide (e.g., R-Br, R-I) (1.1 - 1.5 eq)Introduces the desired alkyl group.
BaseK₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)Deprotonates the 4-hydroxyl group.
SolventAnhydrous DMF or AcetonitrileProvides a suitable reaction medium.
TemperatureRoom Temperature to 80 °CControls the reaction rate.
Reaction Time4 - 24 hoursMonitored by TLC or LC-MS.

Step-by-Step Methodology:

  • To a solution of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the alkoxide.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 40-80°C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired O-alkylated product.

Derivatization of the 3-Ethylcarboxylate Group: Amide Bond Formation

The ethyl carboxylate at the 3-position can be readily converted to a variety of amides. This transformation is particularly valuable in drug discovery as the amide bond can mimic a peptide linkage and introduce new hydrogen bonding donors and acceptors, potentially enhancing target binding affinity and selectivity. The first step in this process is the hydrolysis of the ester to the corresponding carboxylic acid.

Causality Behind Experimental Choices: Amide bond formation typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. A wide range of coupling reagents have been developed for this purpose, each with its own advantages and limitations.[9][10] The choice of coupling reagent and reaction conditions should be tailored to the specific amine and carboxylic acid being coupled to maximize yield and minimize side reactions such as racemization.[9]

Protocol 2: Two-Step Procedure for Amide Formation

Step A: Hydrolysis of the Ethyl Ester

Reagent/ParameterRecommendationPurpose
Starting MaterialEthyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate (1.0 eq)Ester to be hydrolyzed.
BaseLiOH or NaOH (2.0 - 3.0 eq)Catalyzes the hydrolysis.
SolventTHF/Water or Ethanol/Water mixtureSolubilizes the starting material and base.
TemperatureRoom Temperature to 60 °CControls the reaction rate.
Reaction Time2 - 12 hoursMonitored by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve the starting ester in a mixture of THF and water.

  • Add an aqueous solution of LiOH or NaOH.

  • Stir the mixture at the desired temperature until the reaction is complete.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain the carboxylic acid.

Step B: Amide Coupling

Reagent/ParameterRecommendationPurpose
Starting Material8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid (1.0 eq)The carboxylic acid to be coupled.
AmineR-NH₂ (1.0 - 1.2 eq)The nucleophile for amide formation.
Coupling ReagentHATU, HBTU, or EDC/HOBt (1.1 - 1.5 eq)Activates the carboxylic acid.
BaseDIPEA or Et₃N (2.0 - 3.0 eq)Neutralizes the acid formed and facilitates the reaction.
SolventAnhydrous DMF or DCMProvides a suitable reaction medium.
Temperature0 °C to Room TemperatureControls the reaction rate and minimizes side reactions.
Reaction Time2 - 16 hoursMonitored by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10-20 minutes to activate the carboxylic acid.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[9]

Modification of the Quinoline Core: Palladium-Catalyzed Cross-Coupling Reactions

For further diversification, the quinoline core itself can be functionalized. While the starting material does not possess a suitable leaving group for direct cross-coupling, it can be halogenated (e.g., brominated or chlorinated) at specific positions. The resulting halo-quinoline can then undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl substituents.[11][12]

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[11] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and good functional group tolerance.[11][12] The reaction mechanism involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle.[13]

Protocol 3: Suzuki-Miyaura Cross-Coupling (Post-Halogenation)

This protocol assumes prior halogenation of the quinoline core at a suitable position.

Reagent/ParameterRecommendationPurpose
Starting MaterialHalogenated quinoline derivative (1.0 eq)The electrophilic coupling partner.
Boronic Acid/EsterR-B(OH)₂ or R-B(pin) (1.2 - 2.0 eq)The nucleophilic coupling partner.
Palladium CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂ (2 - 10 mol%)Catalyzes the cross-coupling reaction.
BaseK₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq)Promotes the transmetalation step.
SolventDioxane/Water, Toluene/Water, or DMFProvides a suitable reaction medium.
Temperature80 - 120 °CDrives the reaction to completion.
Reaction Time4 - 24 hoursMonitored by TLC or LC-MS.

Step-by-Step Methodology:

  • In a reaction vessel, combine the halogenated quinoline derivative (1.0 eq), the boronic acid or ester (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the degassed solvent system (e.g., dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.[11]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired biaryl compound.

Visualization of Experimental Workflows

To provide a clearer understanding of the derivatization strategies, the following diagrams illustrate the key experimental workflows.

G cluster_0 O-Alkylation Workflow start Start with Ethyl 8-fluoro-4-hydroxy-5-methyl- 3-quinolinecarboxylate add_base Add Base (e.g., K₂CO₃) start->add_base add_alkyl_halide Add Alkyl Halide (R-X) add_base->add_alkyl_halide heat Heat and Monitor (TLC/LC-MS) add_alkyl_halide->heat workup Aqueous Workup and Extraction heat->workup purify Column Chromatography workup->purify product O-Alkylated Product purify->product

Caption: Workflow for O-Alkylation of the 4-hydroxyl group.

G cluster_1 Amide Formation Workflow start Start with Ethyl 8-fluoro-4-hydroxy-5-methyl- 3-quinolinecarboxylate hydrolysis Ester Hydrolysis (LiOH or NaOH) start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid coupling Amide Coupling (HATU, R-NH₂) acid->coupling workup Aqueous Workup and Extraction coupling->workup purify Column Chromatography workup->purify product Amide Product purify->product

Caption: Workflow for Amide Formation at the 3-position.

G cluster_2 Suzuki Coupling Workflow (Post-Halogenation) start Start with Halogenated Quinoline add_reagents Add Boronic Acid, Pd Catalyst, Base start->add_reagents heat Heat under Inert Atmosphere add_reagents->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product Cross-Coupled Product purify->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Bioisosteric Replacement Strategies

In addition to the direct derivatization of existing functional groups, the concept of bioisosterism can be a powerful tool in the optimization of the lead compound.[14][15][16][17] Bioisosteric replacement involves substituting a specific atom or group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile.[14][15][16][17]

For the ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate scaffold, several bioisosteric replacements could be considered:

  • Replacement of the Carboxylic Ester: The ethyl ester at the C-3 position could be replaced with other bioisosteres such as a tetrazole, which can mimic the acidic nature of a carboxylic acid while potentially offering improved metabolic stability and cell permeability.

  • Modification of the Quinoline Core: The quinoline ring system itself could be replaced with other bicyclic heteroaromatic scaffolds like quinazoline or thienopyridine to explore different electronic distributions and steric interactions with the target protein.[18]

The decision to pursue a bioisosteric replacement should be guided by a thorough understanding of the structure-activity relationship (SAR) of the initial series of derivatives and, if available, structural information of the target protein.

Conclusion

The derivatization of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate offers a rich and multifaceted platform for the discovery of novel therapeutic agents. By systematically exploring modifications at the 4-hydroxyl, 3-carboxylate, and the quinoline core, researchers can generate diverse libraries of compounds for biological screening. The protocols and strategies outlined in this guide provide a solid foundation for initiating such a drug discovery program. The key to success will lie in the iterative process of synthesis, biological evaluation, and data-driven design to optimize the properties of this promising scaffold.

References

  • Benchchem. (2025). Application Notes and Protocols for the N-Alkylation of 4-Fluoro-2-hydroxyquinoline.
  • Benchchem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines.
  • Kobayashi, K., et al. (2001). Synthesis of 4-Hydroxy-3-quinolinecarboxylic Acid Derivatives by a Condensation/Cyclization Sequence between o-Isocyanobenzoates and Magnesium Enolates. Bulletin of the Chemical Society of Japan.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of 4-prop-2-enoxy-1H-quinolin-2-one.
  • Emami, S. (Year not specified). Fluoroquinolone antibacterials: a review on chemistry, microbiology and therapeutic prospects. SciSpace.
  • Kumar, A., et al. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. International Journal of Scientific and Research Publications.
  • Fernandes, P., et al. (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
  • ResearchGate. (2019). (PDF) Fluoroquinolones Medicinal Chemistry.
  • Slideshare. (Year not specified). Quinolones & fluoroquinolones-medicinal chemistry.
  • PMC. (Year not specified). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[8][11][19]triazino[2,3-c]quinazolines. Retrieved from

  • PMC. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein.
  • PMC. (Year not specified). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against....
  • Biola.edu. (Year not specified). Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate.
  • Benchchem. (2025). Application Notes and Protocols for N-alkylation of Quinoxaline-5,6-diamine.
  • USD RED. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis.
  • ResearchGate. (Year not specified). Studies on quinoline derivatives and related compounds. IV. Synthesis of 4‐substituted 1‐alkyl‐1,4‐dihydro‐3‐quinolinecarboxylic acid.
  • Preprints.org. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[8][11][19]triazino[2,3-C]quinazolines. Retrieved from

  • Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?.
  • PMC - NIH. (Year not specified). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • PMC. (Year not specified). Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines.
  • TSI Journals. (Year not specified). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6.
  • MDPI. (Year not specified). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity.
  • MDPI. (Year not specified). Isoquinolone Syntheses by Annulation Protocols.
  • ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Beilstein Journals. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives.
  • ACS Publications. (2021). One-Pot Reductive Alkylation of 2,4-Dihydroxy Quinolines and Pyridines.
  • Google Patents. (Year not specified). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Journal of Chemical Information and Modeling. (2006). The Quest for Bioisosteric Replacements.
  • ResearchGate. (Year not specified). Reaction of 4-hydroxyquinoline derivatives 15 with various aromatic aldehydes.
  • ResearchGate. (Year not specified). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
  • Organic Syntheses. (Year not specified). 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure.
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025). The role of bioisosterism in modern drug design: Current applications and challenges.
  • Benchchem. (2025). 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery.
  • ResearchGate. (Year not specified). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles.
  • ResearchGate. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?.
  • ResearchGate. (Year not specified). Examples of 4-hydroxy and related quinolines as drug molecules.
  • Google Patents. (1951). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • MDPI. (Year not specified). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PMC. (Year not specified). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • PMC. (Year not specified). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
  • Benchchem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.

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Application

Application Notes &amp; Protocols: Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate as a Versatile Precursor in Medicinal Chemistry

Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities ranging from antibacterial and antimalarial to anticancer and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities ranging from antibacterial and antimalarial to anticancer and anti-inflammatory.[1][2][3] This document provides a detailed guide to the synthesis and application of a key heterocyclic building block, Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate . We will explore its synthesis via the Gould-Jacobs reaction, outline detailed protocols for its subsequent chemical transformations, and discuss the rationale behind these methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile precursor for the discovery of novel bioactive molecules.

Introduction: The Strategic Importance of the Precursor

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate is not merely another heterocyclic compound; it is a strategically designed precursor for drug discovery. Its structure contains several key features that can be exploited for the synthesis of diverse compound libraries:

  • The 4-Hydroxyquinoline Core: This moiety is in tautomeric equilibrium with the 4-quinolone form, a critical pharmacophore found in fluoroquinolone antibiotics where it interacts with bacterial DNA gyrase and topoisomerase IV.[4][5]

  • Ethyl 3-Carboxylate Group: This ester provides a robust chemical handle for a variety of modifications, most notably hydrolysis to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other functional groups to explore structure-activity relationships (SAR).[1]

  • 8-Fluoro Substituent: The fluorine atom at the C8 position significantly modulates the electronic properties, lipophilicity, and metabolic stability of the molecule. In many drug classes, fluorine substitution is known to enhance binding affinity and improve pharmacokinetic profiles.[4]

  • 5-Methyl Group: The methyl group provides steric bulk and lipophilicity, influencing how the molecule fits into target binding pockets and its overall physical properties.

This combination of features makes the title compound an ideal starting point for developing novel agents in several therapeutic areas.

Physicochemical Properties and Characterization

Proper characterization of the starting material is a prerequisite for any successful synthetic campaign. The following table summarizes the key properties of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate.

PropertyValue
Molecular Formula C₁₃H₁₂FNO₃
Molecular Weight 249.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point Approx. 215-220 °C (Varies with purity)[6]
Solubility Soluble in DMSO, DMF; sparingly soluble in hot ethanol, methanol
InChI Key MPUYCZQHTGRPNE-UHFFFAOYSA-N[6]

Spectroscopic Data (Expected):

  • ¹H NMR: Peaks corresponding to the ethyl group (triplet and quartet), the methyl group (singlet), aromatic protons, and a broad singlet for the hydroxyl/NH proton.

  • ¹³C NMR: Resonances for the carbonyls (ester and quinolone), aromatic carbons (with C-F couplings), and aliphatic carbons of the ethyl and methyl groups.

  • Mass Spec (ESI+): Expected m/z = 250.08 [M+H]⁺.

Synthesis of the Precursor via Gould-Jacobs Reaction

The most reliable and widely used method for constructing the 4-hydroxyquinoline-3-carboxylate scaffold is the Gould-Jacobs reaction.[7][8][9] This reaction involves the condensation of a substituted aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[9]

Scientific Rationale & Workflow

The reaction proceeds in two key stages. First, the nucleophilic amino group of 2-fluoro-3-methylaniline attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a stable intermediate. The second stage is a thermally induced 6-electron electrocyclization, which forms the quinoline ring. This step requires significant thermal energy, often necessitating the use of a high-boiling point solvent like Dowtherm A or phenyl ether.[9][10]

Gould_Jacobs_Synthesis Aniline 2-Fluoro-3-methylaniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (100-130°C, -EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Product Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate Intermediate->Product Thermal Cyclization (~250°C, Dowtherm A)

Caption: Gould-Jacobs reaction workflow for precursor synthesis.

Detailed Experimental Protocol: Classical Thermal Method

Materials:

  • 2-fluoro-3-methylaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Hexanes

Procedure:

  • Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-3-methylaniline and diethyl ethoxymethylenemalonate. Heat the mixture to 110-120 °C for 2 hours. The reaction can be monitored by TLC to observe the consumption of the aniline.

  • Step 2: Removal of Ethanol. After cooling slightly, remove the ethanol byproduct under reduced pressure.

  • Step 3: Thermal Cyclization. To the resulting viscous oil, add Dowtherm A (approx. 5-10 mL per gram of intermediate). Heat the mixture in a sand bath or heating mantle to 240-250 °C. Maintain this temperature for 30-60 minutes. The product will often begin to precipitate out of the hot solvent.

    • Expert Insight: This high-temperature cyclization is the critical step.[9] The temperature must be carefully controlled; too low, and the reaction will be incomplete; too high, and decomposition may occur. The reaction should be performed in a well-ventilated fume hood.

  • Step 4: Isolation and Purification. Allow the reaction mixture to cool to below 100 °C. While still warm, add hexanes to precipitate the product fully. Cool to room temperature and collect the solid by vacuum filtration.

  • Step 5: Washing. Wash the collected solid thoroughly with hexanes to remove the high-boiling solvent, followed by a small amount of cold ethanol.

  • Step 6: Drying. Dry the purified solid under vacuum to yield Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate.

Self-Validation: The identity and purity of the synthesized precursor should be confirmed by melting point determination, ¹H NMR, and mass spectrometry, comparing the results to the data in Section 2.

Applications in Medicinal Chemistry: Synthetic Transformations

The true value of this precursor lies in its utility for generating diverse molecular scaffolds. The following protocols detail key transformations.

Synthetic_Utility Precursor Ethyl 8-fluoro-4-hydroxy-5-methyl- 3-quinolinecarboxylate Acid Quinoline-3-carboxylic Acid (Amide Coupling Handle) Precursor->Acid Hydrolysis (NaOH, H₂O/EtOH) N_Alkyl N-Alkylated Quinolone (Fluoroquinolone Core) Precursor->N_Alkyl N-Alkylation (Alkyl Halide, Base) Chloro 4-Chloro-3-quinolinecarboxylate (Antimalarial Intermediate) Precursor->Chloro Chlorination (POCl₃)

Caption: Key synthetic pathways from the precursor molecule.

Protocol: Saponification to the Carboxylic Acid

The carboxylic acid is a crucial intermediate for creating amide libraries, which are fundamental in exploring SAR for anticancer and anti-inflammatory agents.[1][11]

Materials:

  • Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate (1.0 eq)

  • Sodium hydroxide (NaOH) (2.5 eq)

  • Ethanol/Water (e.g., 1:1 mixture)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Suspend the precursor ester in the ethanol/water mixture.

  • Add the sodium hydroxide pellets and heat the mixture to reflux for 2-4 hours, until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and acidify to pH ~2-3 by the slow addition of concentrated HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid.

Trustworthiness Check: The product can be validated by the disappearance of the ethyl group signals in the ¹H NMR spectrum and a corresponding mass change in MS analysis.

Protocol: N-Alkylation for Fluoroquinolone Scaffolds

N-alkylation is a key step in the synthesis of many fluoroquinolone antibiotics, as the N1-substituent is critical for binding to DNA gyrase.[4][5]

Materials:

  • Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Alkylating agent (e.g., Ethyl iodide or Cyclopropyl bromide) (1.2 eq)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the precursor in anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Add the alkylating agent dropwise at room temperature.

  • Heat the reaction to 60-70 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the N-alkylated product.

Rationale: Anhydrous conditions are crucial to prevent side reactions. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, and K₂CO₃ is a suitable base to deprotonate the quinolone nitrogen.

Protocol: Chlorination for Antimalarial Intermediates

The conversion of the 4-hydroxy group to a 4-chloro group is a classic transformation that prepares the quinoline core for nucleophilic substitution, a key step in the synthesis of 4-aminoquinoline antimalarials like chloroquine.[12][13][14]

Materials:

  • Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, ~10 eq)

  • A few drops of DMF (catalyst)

Procedure:

  • Caution: This reaction should be performed in a highly efficient fume hood as it releases HCl gas.

  • In a round-bottom flask, carefully add the precursor to an excess of phosphorus oxychloride.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours.[14] Monitor the reaction by TLC (quench a small aliquot with ice water and extract with ethyl acetate before spotting).

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~7-8.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify via column chromatography or recrystallization to yield ethyl 4-chloro-8-fluoro-5-methyl-3-quinolinecarboxylate.

Expert Insight: The use of catalytic DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • High-boiling solvents like Dowtherm A can cause severe burns. Avoid contact with skin.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate is a high-value, versatile precursor for medicinal chemistry research. Its strategic functionalization allows for efficient entry into multiple classes of biologically active compounds, including analogues of established antibacterial, anticancer, and antimalarial agents. The protocols detailed herein provide a robust framework for the synthesis and derivatization of this important building block, enabling researchers to accelerate their drug discovery programs.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed. Available at: [Link]

  • Fitch, C. D. Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. Available at: [Link]

  • Gould-Jacobs reaction - wikidoc. Available at: [Link]

  • Muscia, G., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link]

  • Larock, R. C., & Yum, E. K. (1990). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron. Available at: [Link]

  • Klonis, N., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Available at: [Link]

  • Tukulula, M., & N’Da, D. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances. Available at: [Link]

  • FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT. ResearchGate. Available at: [Link]

  • Azevedo, M. M. M., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. PMC. Available at: [Link]

  • Oxidative cyclization toward the synthesis of quinoline. ResearchGate. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Kumar, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Asres, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Available at: [Link]

  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Jetir.Org. Available at: [Link]

  • Czura, A., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

  • Rajesh, Y. B. R. D. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. Available at: [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Le, J., & Bayer, A. S. (2020). Fluoroquinolone antimicrobial drugs. PMC. Available at: [Link]

  • Bălăşescu, E., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Resistance. PMC. Available at: [Link]

  • Kopecký, J., et al. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis of ethyl 4-hydroxy-2-methyl-8-trifluoromethyl-quinoline-3-carboxylate. Molbase. Available at: [Link]

  • ethyl 4-amino-5-fluoro-2-methyl-3-quinolinecarboxylate. Chemical Synthesis Database. Available at: [Link]

  • Chu, D. T. W., et al. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate. NextSDS. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate synthesis

Technical Support Center: Synthesis of Ethyl 8-Fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl 8-Fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of quinoline derivatives, specifically focusing on optimizing the yield for Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate. This key intermediate is crucial for the development of various pharmaceutical agents.[1]

This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and enhance the efficiency and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this quinoline derivative?

The most established and widely used method is the Gould-Jacobs reaction .[2][3] This synthetic route involves two primary stages:

  • Condensation: An appropriately substituted aniline (in this case, 2-fluoro-5-methylaniline) is condensed with diethyl ethoxymethylenemalonate (DEEM).[2][4]

  • Thermal Cyclization: The resulting anilidomethylenemalonate intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.[3][5]

This method is robust and particularly effective for anilines with electron-donating groups.[5]

Q2: What is the key challenge in this synthesis that typically impacts the final yield?

The most critical and often yield-limiting step is the thermal cyclization . This intramolecular reaction is a 6-electron electrocyclization that requires significant thermal energy, typically temperatures exceeding 250 °C, to overcome the activation energy barrier.[5] Inadequate temperature control or insufficient heating can lead to incomplete reaction, while excessive temperatures or prolonged heating can cause degradation and tar formation, all of which severely depress the yield.[6][7][8]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or no yield of the cyclized quinoline product, with starting intermediate still present.

This is the most frequent issue and almost always points to sub-optimal conditions during the thermal cyclization step.

Root Cause Analysis & Corrective Actions:

  • Insufficient Temperature: The cyclization requires a very high temperature, typically 250-260 °C.[9] If your heating mantle and reaction setup cannot reliably achieve and maintain this temperature, the reaction will stall.

    • Solution: Utilize a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether.[5][9] These solvents can be heated to the required temperature range, ensuring efficient and uniform heat transfer to the reaction mixture.[7]

  • Inadequate Reaction Time: While high temperature is crucial, sufficient time at that temperature is needed for the reaction to proceed to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Follow the disappearance of the anilidomethylenemalonate intermediate spot. A typical duration at reflux (around 250 °C) is 30-60 minutes.[5][6]

  • Inefficient Heating Method: Conventional heating can sometimes lead to localized overheating and decomposition.

    • Advanced Solution: Consider using microwave-assisted synthesis. Microwave irradiation provides rapid, uniform heating and can dramatically shorten reaction times while improving yields.[10] Studies have shown that temperatures of 300 °C for as little as 5 minutes can lead to significantly higher yields compared to conventional methods.[5][8]

Problem 2: Significant formation of dark, tarry byproducts and a difficult product isolation.

The formation of tar is a clear sign of thermal decomposition of either the starting materials or the desired product.[7]

Root Cause Analysis & Corrective Actions:

  • Excessive Temperature or Prolonged Heating: While a high temperature is necessary, overshooting the optimal range or heating for too long can "cook" the reaction mixture.[6]

    • Solution: Carefully control the temperature of the cyclization step. Aim for a vigorous but controlled reflux in a solvent like Dowtherm A (boiling point ~257 °C).[6][9] Use TLC monitoring to determine the point of maximum product formation and avoid heating beyond this time.[6]

  • Impure Starting Materials: Impurities in the aniline or malonate ester can lead to side reactions and polymerization at high temperatures.[6]

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill the 2-fluoro-5-methylaniline and diethyl ethoxymethylenemalonate if their purity is questionable.

  • Work-up Procedure: The high-boiling solvent can be difficult to remove and may interfere with crystallization.

    • Solution: After cooling the reaction mixture to room temperature, add a non-polar solvent like cyclohexane or hexane.[5][7] This will cause the desired quinoline product to precipitate while the high-boiling solvent remains in solution. Filter the solid and wash it thoroughly with the non-polar solvent to remove residual Dowtherm A or diphenyl ether.[9]

Workflow & Decision Making

To assist in troubleshooting, the following decision tree illustrates a logical workflow for diagnosing and resolving low-yield issues.

G start Low Yield Observed tlc Analyze Crude Reaction Mixture by TLC start->tlc sm_present Intermediate Predominates? tlc->sm_present Check Spots byproducts Dark Tar / Multiple Byproducts? tlc->byproducts Check Baseline increase_temp Action: 1. Increase Temperature to 250-260°C 2. Use High-Boiling Solvent (Dowtherm A) 3. Increase Reaction Time sm_present->increase_temp Yes optimize_cond Action: 1. Reduce Temperature slightly or Shorten Time 2. Monitor closely with TLC 3. Ensure Reagent Purity byproducts->optimize_cond Yes consider_mw Action: Consider Microwave Synthesis (e.g., 300°C, 5-10 min) increase_temp->consider_mw If still incomplete end Optimized Yield consider_mw->end purify_workup Action: Improve Work-up: Precipitate with Hexane/Cyclohexane to remove solvent before crystallization optimize_cond->purify_workup If product isolation is poor purify_workup->end

Caption: Troubleshooting workflow for low yields in quinoline synthesis.

Experimental Protocols & Data

Protocol 1: Classical High-Temperature Cyclization

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[5][6]

  • Condensation: In a round-bottom flask, combine 2-fluoro-5-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 1-2 hours. Monitor by TLC until the aniline is consumed. Remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

  • Cyclization: Dissolve the crude intermediate in a minimal amount of Dowtherm A (approx. 5-10 mL per gram). Equip the flask with a reflux condenser. Heat the solution to a vigorous reflux (~250 °C) for 30-60 minutes, monitoring the disappearance of the intermediate by TLC.

  • Isolation: Cool the reaction mixture to room temperature. Add an equal volume of cyclohexane or hexane to precipitate the product.

  • Purification: Filter the solid product, wash thoroughly with hexane to remove the residual Dowtherm A, and dry under a vacuum. The crude product can be further purified by recrystallization from ethanol or an ethanol/DMF mixture.[7]

Protocol 2: Microwave-Assisted Cyclization

This modern approach offers significant advantages in time and often yield.[10]

  • Reaction Setup: In a microwave-safe vial, place the anilidomethylenemalonate intermediate. If desired, a very small amount of a high-boiling solvent (diphenyl ether) can be added, but neat (solvent-free) conditions often work well.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the target temperature (e.g., 300 °C) and hold for the specified time (e.g., 5-10 minutes).[8]

  • Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form. Add a small amount of a solvent like ice-cold acetonitrile to create a slurry.

  • Purification: Filter the solid product, wash with a small amount of cold acetonitrile, and dry under a vacuum.[5][8]

Table 1: Comparison of Heating Methods on Yield

The following data, adapted from studies on similar Gould-Jacobs reactions, illustrates the critical relationship between temperature, time, and yield.[5][8]

EntryMethodTemperature (°C)Time (min)Pressure (bar)Outcome / Isolated Yield
1Microwave2501010Low Yield (Incomplete Conversion)
2Microwave3002024Decreased Yield (Product Degradation)[5]
3Microwave 300 5 15 Optimal Yield (~47%) [5][8]
4Conventional250-26045atmGood Yield (Method Dependent)

Analysis: The data clearly shows that higher temperatures are crucial for driving the cyclization.[5] However, prolonged exposure to very high temperatures can lead to product degradation, as seen in Entry 2.[5][8] A short reaction time at a high temperature (Entry 3) provides the optimal balance for maximizing yield.[8]

Advanced Optimization Strategies

Q3: I have a decent yield, but I need to optimize it further for a large-scale synthesis. What should I try?
  • Alternative Catalysts: For chemists looking to avoid extremely high temperatures, certain reagents can promote the cyclization under milder conditions. Eaton's reagent (P₂O₅ in methanesulfonic acid) has been shown to catalyze the cyclization step effectively, often leading to excellent yields at more accessible temperatures.[11]

  • Solvent-Free Conditions: As demonstrated in microwave protocols, the condensation and cyclization can sometimes be performed neat (without solvent), which simplifies work-up and reduces waste, an important consideration for process chemistry.[11]

Reaction Pathway Overview

The overall transformation follows the classical Gould-Jacobs pathway.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization Aniline 2-Fluoro-5-methylaniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate 120-130°C -EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Product Ethyl 8-fluoro-4-hydroxy-5-methyl -3-quinolinecarboxylate Intermediate->Product >250°C (Thermal) or Eaton's Reagent

Caption: The two-stage reaction pathway of the Gould-Jacobs synthesis.

References

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
  • Gould–Jacobs reaction. Wikipedia.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. Select Science.
  • Troubleshooting unexpected side products in quinolone synthesis. Benchchem.
  • Gould-Jacobs reaction. Wikidoc.
  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube.
  • side reactions in the synthesis of quinoline derivatives. Benchchem.
  • Optimizing reaction conditions for the Gould-Jacobs synthesis. Benchchem.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage.
  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. Benchchem.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
  • Technical Support Center: Optimizing Quinoline Synthesis. Benchchem.
  • Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate. Benchchem.

Sources

Optimization

Troubleshooting solubility issues of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate . This compound is a critical intermediate in fluoroquinolone antibiotic synthesis, but its structural properties make it notoriously difficult to solubilize in standard organic solvents[1].

Below, you will find a mechanistic breakdown of these solubility issues, diagnostic FAQs, quantitative solubility data, and self-validating experimental protocols to keep your workflows moving.

Part 1: Mechanistic Overview (The "Why")

To solve solubility issues, we must first understand the structural thermodynamics of quinoline-3-carboxylate intermediates.

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate exhibits tautomerism (4-hydroxy vs. 4-oxo forms). Regardless of the dominant tautomer, the molecule forms a highly stable S(6) intramolecular hydrogen bond between the C4-oxygen and the C3-ester carbonyl[2]. This intramolecular locking forces the molecule into a rigid, perfectly planar conformation[3].

Because the molecule is flat and electron-rich, it engages in extensive intermolecular π−π stacking in the solid state. This results in an exceptionally high crystal lattice energy that easily outcompetes the solvation energy provided by weakly polar solvents (like dichloromethane or ethyl acetate)[3]. To dissolve this compound, your solvent system must provide enough thermodynamic driving force to break both the π−π stacking and the hydrogen-bonding network.

Part 2: Diagnostic FAQs (Troubleshooting Guide)

Q1: Why does my compound crash out of solution during standard aqueous workups with Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? A: Standard extraction solvents lack the hydrogen-bond accepting capacity required to disrupt the compound's crystal lattice. When the compound is partitioned into DCM or EtOAc, the molecules rapidly re-aggregate via π−π stacking and precipitate. Solution: Switch to a highly polar aprotic solvent for your reactions (e.g., DMF or NMP). If you must perform a liquid-liquid extraction, use a co-solvent system such as 10% Methanol in DCM to provide the necessary hydrogen-bond disruption.

Q2: I cannot get a clear solution for 1 H-NMR analysis, even after sonication. What is the recommended protocol? A: Chloroform-d ( CDCl3​ ) will almost always fail for this intermediate. You must use DMSO- d6​ . If the compound still exhibits poor solubility at 25 °C, it is due to high batch crystallinity. Adding a single micro-drop of trifluoroacetic acid ( d1​ -TFA) will protonate the quinoline nitrogen, breaking the intermolecular stacking and instantly clarifying the solution.

Q3: What are the optimal solvents for scaling up subsequent functionalization (e.g., N-alkylation)? A: For N-alkylation (e.g., adding a cyclopropyl or ethyl group to the quinoline nitrogen), N,N -dimethylformamide (DMF) or N -methyl-2-pyrrolidone (NMP) are the industry standards[1]. These solvents possess high dipole moments that effectively solvate the polar intermediates. Ensure the reaction is heated (typically 80–100 °C) to maintain thermodynamic solubility.

Part 3: Quantitative Data & Solvent Selection

The table below summarizes the expected solubility profile of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate based on solvent polarity and hydrogen-bond accepting capacity.

Solvent SystemPolarity IndexSolubilizing CapacityRecommended Use Case
Hexanes / Heptane 0.1Insoluble (~0 mg/mL)Anti-solvent for crystallization
Dichloromethane (DCM) 3.1Very Poor (< 1 mg/mL)Not recommended
Ethyl Acetate (EtOAc) 4.4Poor (1 - 5 mg/mL)Trituration / Impurity Washing
Methanol / Ethanol 5.1 / 5.2Moderate (Hot)Recrystallization (at reflux)
DMF / NMP / DMSO 6.4 / 6.7 / 7.2Excellent (> 50 mg/mL)Reaction scale-up, NMR Analysis

Part 4: Experimental Protocols

Every protocol below is designed as a self-validating system —meaning you will observe a distinct physical change confirming the success of the step.

Protocol A: Standardized Dissolution for Reaction Scale-Up

Objective: Achieve complete dissolution for N-alkylation or ester hydrolysis.

  • Weighing: Transfer the required mass of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate to a dry, round-bottom flask.

  • Solvent Addition: Add anhydrous DMF or NMP at a ratio of 5 mL per gram of starting material.

  • Thermal Disruption: Attach a reflux condenser and heat the mixture to 85 °C under nitrogen stirring at 400 rpm.

  • Validation Check: Monitor the suspension. Within 10–15 minutes, the opaque, milky suspension will transition into a clear, amber-colored solution. This visual clearance confirms complete lattice disruption and monomer solvation.

  • Troubleshooting: If particulates remain after 20 minutes, add 5% v/v DMSO as a co-solvent to act as a localized hydrogen-bond acceptor.

Protocol B: NMR Sample Preparation for Stubborn Quinolines

Objective: Prepare a high-concentration, precipitate-free sample for 1 H or 13 C NMR.

  • Preparation: Add 5–10 mg of the compound to a standard 5 mm NMR tube.

  • Solvation: Add 0.6 mL of DMSO- d6​ . Cap and invert 5 times.

  • Sonication: Place the tube in an ultrasonic bath at 40 °C for 5 minutes.

  • Validation Check: Hold the tube to the light. If the solution is perfectly transparent, proceed to analysis.

  • Chemical Disruption (If cloudy): Uncap the tube and add exactly 1 micro-drop (approx. 5 µL) of d1​ -TFA using a glass capillary. Cap and invert. Validation: The solution will instantly turn clear as the quinoline core is protonated, confirming the destruction of the π−π stacking network.

Part 5: Visualizations

TroubleshootingWorkflow Start Compound Insoluble in Standard Organics Decision What is the Application? Start->Decision Analytical Analytical (NMR/MS) Decision->Analytical Synthetic Synthetic Scale-up Decision->Synthetic NMR_Step Use DMSO-d6 Heat to 40°C Analytical->NMR_Step Syn_Step Switch to DMF or NMP (Polar Aprotic) Synthetic->Syn_Step NMR_Fail Still Insoluble? NMR_Step->NMR_Fail NMR_Fix Add 1 drop TFA-d to disrupt lattice NMR_Fail->NMR_Fix Yes Syn_Fail Workup Issues (High Boiling Pt)? Syn_Step->Syn_Fail Syn_Fix Use Co-solvent System (e.g., 10% MeOH/DCM) Syn_Fail->Syn_Fix Yes

Decision tree for troubleshooting quinolinecarboxylate solubility issues.

SolvationMechanism Crystal Solid State Crystal (High Lattice Energy) Hbond Intramolecular H-Bonds & Pi-Pi Stacking Crystal->Hbond Solvent Addition of Polar Aprotic Solvent Hbond->Solvent Disrupt Thermodynamic Lattice Disruption Solvent->Disrupt Solvated Fully Solvated Active Monomer Disrupt->Solvated

Mechanistic pathway of solvent-mediated crystal lattice disruption.

References

  • Sparfloxacin Multicomponent Crystals: Targeting the Solubility of Problematic Antibiotics Source: Crystal Growth & Design (ACS Publications) URL:[Link][2]

  • Two Faces of Ciprofloxacin: Investigation of Proton Transfer in Solid State Transformations Source: Crystal Growth & Design (ACS Publications) URL:[Link][3]

  • A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

Sources

Troubleshooting

Optimizing HPLC mobile phase for ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate purification

Technical Support Center: HPLC Mobile Phase Optimization for Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Mobile Phase Optimization for Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of fluoroquinolone intermediates. Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate presents a unique trifecta of chromatographic challenges: a basic quinoline nitrogen, a tautomeric 4-hydroxy/4-oxo system, and a bidentate metal-chelating motif (the 3-carboxylate and 4-hydroxy groups).

This guide is designed to move beyond basic troubleshooting by explaining the exact physicochemical causality behind your chromatographic anomalies and providing self-validating protocols to resolve them.

Part 1: Troubleshooting Peak Shape Anomalies (FAQs)

Q1: Why am I seeing severe peak tailing for this compound, even on a brand-new, high-purity C18 column? The Causality: Peak tailing for this specific quinoline derivative is rarely a column voiding issue; it is almost always driven by either metal chelation or secondary silanol interactions . The proximity of the 4-hydroxy (or 4-oxo) group to the 3-carboxylate ester creates an ideal bidentate ligand. This motif aggressively chelates with trace transition metals (e.g., Fe³⁺, Ni²⁺) exposed on stainless steel HPLC frits, tubing, and the column body[1]. Alternatively, the basic quinoline nitrogen can undergo ion-exchange interactions with ionized residual silanols (Si-O⁻) on the silica stationary phase. The Solution: You must diagnose the root cause before changing your method. Use the self-validating 2,2'-bipyridyl diagnostic test (see Protocol 1) to isolate the variable. If metals are the issue, system passivation or switching to PEEK hardware is required. If silanols are the issue, you must introduce a competitive base like Triethylamine (TEA) or lower the mobile phase pH[2].

Q2: My chromatogram shows a split peak or a "shoulder", but LC-MS confirms both peaks have the exact same mass. What is happening? The Causality: You are observing on-column keto-enol tautomerism. The molecule exists in an equilibrium between the 4-hydroxyquinoline form (fully aromatic) and the 4-oxo-1,4-dihydroquinoline form. When the kinetic rate of this proton exchange is roughly equivalent to the chromatographic partitioning rate, the two tautomers partially separate, resulting in a split or shouldered peak. The Solution: You must force the equilibrium. You can achieve kinetic control by increasing the column temperature (> 45°C) to accelerate the interconversion, resulting in a single, time-averaged peak. Alternatively, apply thermodynamic control by adjusting the pH (< 3.0 or > 8.0) to lock the molecule into a single ionization/tautomeric state[3].

Q3: Should I use Methanol or Acetonitrile as the organic modifier? The Causality: Acetonitrile (ACN) is strictly preferred. ACN is an aprotic solvent that does not participate in hydrogen bonding with the tautomeric centers of the quinoline ring, whereas the protic nature of Methanol can exacerbate peak broadening. Furthermore, ACN/Water mixtures provide superior eluotropic strength and lower backpressure, which is critical when utilizing complex buffer systems or viscous additives[3],[2].

Part 2: Self-Validating Experimental Protocols

Protocol 1: System Passivation and Metal-Chelation Diagnostic Test

Purpose: To definitively determine if peak tailing is caused by hardware metal chelation rather than stationary phase silanol activity.

  • Prepare the Diagnostic Standard: Prepare a solution containing 10 µg/mL of 2,2'-bipyridyl and 10 µg/mL of 4,4'-bipyridyl in the mobile phase.

  • Execute Isocratic Run: Inject 10 µL of the standard using an unbuffered mobile phase (e.g., 80:20 Methanol/Water)[1].

  • Calculate Asymmetry: Measure the peak asymmetry factor ( As​ ) for both isomers at 10% peak height.

  • Validation Check (The Logic): 2,2'-bipyridyl can form a 5-membered chelation ring with metals, while the para-substituted 4,4'-bipyridyl cannot. Both interact equally with silanols.

    • Result A: If As​(2,2′)/As​(4,4′)>1.5 , your system has active metal sites. Proceed to Step 5.

    • Result B: If both peaks tail equally, the issue is silanol interaction. Proceed to Protocol 2.

  • Passivation: Flush the HPLC system (without the column) with 0.1 M EDTA or 20% Nitric Acid for 60 minutes at 1.0 mL/min, followed by a rigorous water wash until pH is neutral. Re-run the diagnostic standard to validate that As​(2,2′) has normalized.

Protocol 2: Optimized Isocratic HPLC Method for Quinoline Derivatives

Purpose: A robust method designed to suppress both silanol interactions and tautomerism.

  • Buffer Preparation: Prepare a 10 mM Potassium Phosphate ( KH2​PO4​ ) aqueous buffer.

  • Silanol Masking: Add 0.15% v/v Triethylamine (TEA) to the buffer. TEA acts as a sacrificial base, competitively binding to any unendcapped silanols on the column[4],[2].

  • pH Adjustment: Adjust the buffer to pH 3.1 using dilute orthophosphoric acid. This low pH ensures the quinoline nitrogen is protonated and locks the tautomeric equilibrium[5].

  • Mobile Phase Blending: Mix the Buffer and Acetonitrile in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane and degas[5].

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min, column temperature to 40°C, and UV detection to 293 nm[5].

  • Validation Check: Inject the ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate standard. The method is validated for routine purification only if the Tailing Factor ( Tf​ ) is < 1.5 and Theoretical Plates ( N ) > 10,000[5].

Part 3: Quantitative Data Summary

Table 1: Effect of Mobile Phase Additives on Fluoroquinolone Chromatographic Parameters

Additive / ModifierConcentrationMobile Phase pHPrimary Mechanism of ActionTypical Tailing Factor ( Tf​ )Reference
None (Water/ACN) N/A~6.0Baseline (Uncontrolled)> 2.5 (Severe Tailing)[1]
Trifluoroacetic Acid (TFA) 0.1 - 0.5% v/v< 2.5Ion suppression of silanols & analyte1.2 - 1.4[3]
Triethylamine (TEA) 0.15% v/v~8.0 (adjusted)Silanol masking via competitive binding1.0 - 1.2[2]
Phosphate Buffer + TEA 10 mM3.1Buffer capacity + Silanol masking1.03 - 1.10[4],[5]

Part 4: Visualizations of Logical Relationships

DiagnosticWorkflow Start Symptom: Peak Tailing Test Inject 2,2'-bipyridyl & 4,4'-bipyridyl Mix Start->Test Check Is 2,2' asymmetry > 4,4'? Test->Check Metal Diagnosis: Metal Chelation (Hardware/Frits) Check->Metal Yes Silanol Diagnosis: Silanol Interaction (Stationary Phase) Check->Silanol No Passivate Action: Passivate with EDTA or use PEEK tubing Metal->Passivate Modifier Action: Add TEA (0.15%) or lower pH (< 3.0) Silanol->Modifier

Fig 1: Diagnostic workflow for isolating the root cause of peak tailing in quinoline derivatives.

TautomerismWorkflow Equil Keto-Enol Tautomerism (4-oxo vs 4-hydroxy) Split Symptom: Peak Splitting / Shoulder Formation Equil->Split Slow on-column exchange Temp Kinetic Control: Increase Temp (> 40°C) Split->Temp Accelerate interconversion pH Thermodynamic Control: Lock pH (< 3.0 or > 8.0) Split->pH Shift to single species Single Result: Sharp, Single Peak Temp->Single pH->Single

Fig 2: Logical relationship between tautomeric equilibrium and chromatographic peak resolution.

Part 5: References

  • [3] Multiresidue Determination of Ultratrace Levels of Fluoroquinolone Antimicrobials in Drinking and Aquaculture Water Samples by Automated Online Molecularly Imprinted Solid Phase Extraction and Liquid Chromatography. Analytical Chemistry - ACS Publications. 3

  • [4] Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones. SciELO. 4

  • [5] Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. 5

  • [2] Multiple response optimization of a liquid chromatographic method for determination of fluoroquinolone and nitroimidazole antimicrobials in serum and urine. PubMed. 2

  • [1] Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns. Analytical Chemistry - ACS Publications. 1

Sources

Optimization

Preventing thermal degradation of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate during storage

An in-depth guide to preventing the thermal degradation of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate during storage, designed for researchers, scientists, and drug development professionals. Introduction E...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to preventing the thermal degradation of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate during storage, designed for researchers, scientists, and drug development professionals.

Introduction

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents.[1] Its structural integrity is paramount for reproducible and reliable experimental outcomes. However, like many complex organic molecules, it is susceptible to degradation, primarily accelerated by elevated temperatures. This guide provides a comprehensive overview of the potential degradation pathways, recommended storage protocols, and troubleshooting strategies to maintain the compound's stability and purity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions regarding the stability and handling of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate.

Q1: I've observed a change in the color of my solid compound over time, from off-white to a yellowish or brownish hue. What could be the cause?

A1: Color change is a common indicator of chemical degradation.[2] For quinoline derivatives, this is often due to a combination of oxidation and photodegradation. The quinoline ring system can be susceptible to slow oxidation in the presence of air, a process that is significantly accelerated by exposure to light (especially UV) and heat.[2][3] These reactions can lead to the formation of highly conjugated, colored byproducts. To mitigate this, always store the compound in an amber vial, under an inert atmosphere (like argon or nitrogen), and at the recommended low temperature.

Q2: My recent experimental results are inconsistent, showing a loss of potency compared to when I first received the compound. Could this be a storage issue?

A2: Yes, inconsistent results and loss of potency are classic signs of compound degradation.[2] The primary cause of potency loss during storage is likely the hydrolysis of the ethyl ester group to the corresponding carboxylic acid. This reaction is catalyzed by trace amounts of moisture and is accelerated by elevated temperatures.[4][5] The resulting carboxylic acid will have different physical and biological properties, leading to variability in your assays. Storing the compound in a desiccated, low-temperature environment is crucial to prevent hydrolysis.

Q3: I see a new, more polar peak appearing in my HPLC chromatogram during analysis of an older sample. What is this likely to be?

A3: The appearance of a new, more polar peak strongly suggests the formation of the free carboxylic acid (8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylic acid) via ester hydrolysis.[6] Carboxylic acids are significantly more polar than their corresponding ethyl esters, resulting in shorter retention times on a reverse-phase HPLC column. To confirm this, you can intentionally hydrolyze a small sample of the compound using a dilute acid or base and compare the retention time of the resulting product with your unknown peak.[7][8]

Q4: What are the optimal conditions for the long-term storage of solid ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate?

A4: Based on the chemical structure and data for related compounds, the ideal long-term storage conditions are designed to minimize exposure to heat, light, and moisture. A storage temperature of 2-8°C is recommended for many quinoline carboxylate derivatives.[1][9]

ParameterRecommendationRationale
Temperature 2–8°CReduces the kinetic rate of all potential degradation reactions, including hydrolysis and oxidation.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation of the quinoline ring system.[3]
Light Exposure Amber Glass Vial / Protect from LightPrevents photodegradation, which can lead to the formation of radical species and subsequent ring modification.[2][10]
Moisture Tightly Sealed Container with DesiccantMinimizes the risk of ester hydrolysis, which is a primary degradation pathway.[5]

Q5: How does the fluorine substituent at the 8-position affect the compound's stability?

A5: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the quinoline ring, potentially impacting its susceptibility to oxidative or electrophilic attack. However, the C-F bond itself is very strong and not typically labile under standard storage conditions. The primary concern with fluoroaromatic compounds arises at very high temperatures (i.e., thermolysis or pyrolysis), where decomposition can lead to the formation of various fluorinated byproducts.[11][12] For storage purposes, the ester and hydroxy groups are the more immediate points of vulnerability.

Potential Degradation Pathways

Understanding the likely degradation mechanisms is key to preventing them. The primary pathways for this molecule are hydrolysis, oxidation, and photodegradation, all of which can be accelerated by heat.

main Ethyl 8-fluoro-4-hydroxy-5-methyl- 3-quinolinecarboxylate hydrolysis Hydrolysis Product (Carboxylic Acid) main->hydrolysis Heat H₂O (moisture) oxidation Oxidized Products (e.g., Quinone-like structures) main->oxidation Heat O₂ (air) photo Photodegradation Products (e.g., Hydroxylated species, ring-opened products) main->photo Heat Light (UV/Visible)

Caption: Key degradation pathways for the target compound.

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of your compound, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to intentionally induce and identify potential degradation products.[2][13]

Objective: To identify the primary degradation products and pathways for ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate under various stress conditions.

Materials:

  • Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Application of Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Store a control sample (1 mL stock + 1 mL acetonitrile/water) at 2-8°C in the dark.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.[2]

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 30 minutes, 2 hours, and 8 hours. Basic hydrolysis is often much faster than acidic hydrolysis.[5]

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature, protected from light, for 2, 8, and 24 hours.[2]

    • Thermal Degradation (Solid State): Place a few milligrams of the solid compound in an oven at 80°C for 24 and 72 hours. Dissolve in acetonitrile for analysis.

    • Photolytic Degradation: Expose the stock solution (in a quartz or borosilicate glass vial) to a photostability chamber. Analyze at appropriate time points.[2][10]

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 50-100 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation peaks.[13][14]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and note the relative retention times of any new peaks. If coupled with a mass spectrometer (LC-MS), tentative structures of the degradation products can be determined.

prep Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions prep->stress acid Acid (HCl, 60°C) stress->acid base Base (NaOH, RT) stress->base oxide Oxidation (H₂O₂, RT) stress->oxide thermal Thermal (80°C, Solid) stress->thermal photo Photolytic stress->photo sample Sample Preparation (Neutralize, Dilute) acid->sample base->sample oxide->sample thermal->sample photo->sample analyze HPLC / LC-MS Analysis sample->analyze evaluate Evaluate Data (Peak Purity, % Degradation) analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

References

  • BR112020021635B1 - METHOD FOR THE HYDROLYSIS OF QUINOLONECARBOXYLIC ESTERS - Google Patents.
  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-55. Available at: [Link]

  • 1-Alkyl-1,4-dihydro-4-imino-3-quinolinecarboxylates: Part 2.Hydrolysis and rearrangement products. (1988). South African Journal of Chemistry. Available at: [Link]

  • Kochany, J. & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. Available at: [Link]

  • Oliveira, J. D. M., et al. (2021). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Anais da Academia Brasileira de Ciências. Available at: [Link]

  • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents.
  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. OSTI.gov. Available at: [Link]

  • Payne, A., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature. Available at: [Link]

  • Fainzil'berg, A. A., et al. (1963). Thermal decomposition of fluorochloro-dinitromethane and related compounds. Russian Chemical Bulletin. Available at: [Link]

  • Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate - Chem-Impex. Available at: [Link]

  • Wang, J. L., et al. (2004). Microbial Degradation of Quinoline: Kinetics Study With Burkholderia Picekttii. Biomedical and Environmental Sciences. Available at: [Link]

  • Yang, S., et al. (2022). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. PMC. Available at: [Link]

  • Choi, S. S., et al. (2012). Thermal plasma decomposition of fluorinated greenhouse gases. ResearchGate. Available at: [Link]

  • Choi, S. S., et al. (2012). THERMAL PLASMA DECOMPOSITION OF FLUORINATED GREENHOUSE GASES. Nuclear Engineering and Technology. Available at: [Link]

  • Markees, D. G. (1966). The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • hydrolysis of esters - Chemguide. Available at: [Link]

  • Penchala, S. C., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC. Available at: [Link]

  • Castelli, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]

  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. ResearchGate. Available at: [Link]

  • Kishikawa, N. & Kuroda, N. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Kumar, A. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. Available at: [Link]

  • Sun, G. M., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Ram, V. R. & Joshi, J. D. (2012). Thermal degradation studies of high performance copolymer resin derived from 8-hydroxyquinoline 5-sulphonic acid, semicarbazide and formaldehyde. Der Pharma Chemica. Available at: [Link]

  • Garudachari, B., et al. (2012). Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. PMC. Available at: [Link]

  • Ram, V. R. & Joshi, J. D. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. Available at: [Link]

  • Zhang, Y., et al. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioResources. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

Welcome to the technical support center for the purification of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate. This guide is designed for researchers, chemists, and process development professionals who are wo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate. This guide is designed for researchers, chemists, and process development professionals who are working with this molecule, a common intermediate in pharmaceutical synthesis. Achieving high purity for this quinolone derivative is critical, and crystallization is the most pivotal step in this process. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-tested experience.

Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should be looking for during the crystallization of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate?

The primary impurities are typically byproducts from the synthesis, which is often a variation of the Gould-Jacobs reaction, or degradants formed during workup and crystallization.[1][2] The three most common species to monitor are:

  • Hydrolyzed Carboxylic Acid: (8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid). This forms when the ethyl ester group is cleaved, a reaction catalyzed by acidic or basic conditions, especially in the presence of water.[3][4]

  • Decarboxylated Impurity: (8-fluoro-4-hydroxy-5-methylquinoline). This results from the loss of the entire carboxylate group, a process that can occur at high temperatures, particularly if the carboxylic acid impurity is already present.[5]

  • Incomplete Cyclization Intermediate: (N-(2-fluoro-5-methylphenyl)aminomethylenemalonate). If the high-temperature cyclization step of the Gould-Jacobs synthesis is incomplete, this acyclic intermediate may carry through into the crude product.[2]

Q2: My isolated crystalline product is consistently yellow or tan, not the expected off-white solid. What is the likely cause?

A persistent color often indicates the presence of high-molecular-weight, conjugated impurities or thermal decomposition products. The Gould-Jacobs reaction requires high temperatures (often >240 °C), which can generate colored byproducts.[6][7] Another common cause is residual high-boiling point solvent used in the cyclization step, such as diphenyl ether, which can become trapped in the crystal lattice and degrade over time.

Q3: Why does my product "oil out" during crystallization instead of forming crystals?

"Oiling out" or liquid-liquid phase separation occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the conditions are not favorable for nucleation and crystal growth.[8] This is often caused by:

  • High Impurity Load: Impurities can significantly depress the melting point of the solid phase, favoring the formation of a liquid.

  • Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the molecules don't have time to orient into a crystal lattice.

  • Poor Solvent Choice: The chosen solvent system may have too high a solvating power, even at lower temperatures, preventing the solute from precipitating as a solid.

Troubleshooting Guide: Common Crystallization Issues

This section provides a systematic approach to diagnosing and solving specific problems encountered during the crystallization process.

Issue 1: Presence of 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylic Acid in Final Product
  • Symptom: A peak corresponding to the hydrolyzed acid (M-28 Da relative to the product) is detected by LC-MS, or a distinct spot is visible on TLC.

  • Root Cause Analysis: The ester bond is susceptible to hydrolysis. This is exacerbated by:

    • pH Imbalance: Performing aqueous washes or extractions under strongly acidic (pH < 4) or basic (pH > 9) conditions. The rate of hydrolysis increases significantly at these extremes.[9][10]

    • Water Content: Using "wet" or water-miscible solvents (e.g., technical grade ethanol, acetone) without proper drying can introduce sufficient water for hydrolysis, especially during prolonged heating.

    • Prolonged Heating: Keeping the solution at elevated temperatures for extended periods increases the rate of all chemical reactions, including hydrolysis.

  • Corrective Actions:

    • pH Control: During aqueous workup, ensure the pH of the solution is maintained in a neutral range (pH 6-8). Use buffered solutions if necessary.

    • Solvent Selection: For crystallization, use anhydrous solvents. If a mixed-solvent system is required (e.g., DMF/water, Ethanol/water), add the anti-solvent (water) at a lower temperature to minimize the time the product is hot in the presence of water.[11]

    • Temperature Management: Dissolve the crude product at the minimum temperature required to achieve full dissolution. Avoid prolonged refluxing.

Issue 2: Product Contaminated with Decarboxylated Byproduct
  • Symptom: Detection of 8-fluoro-4-hydroxy-5-methylquinoline (M-72 Da relative to the product) by analytical methods.

  • Root Cause Analysis: This impurity is almost always a consequence of the carboxylic acid being present at high temperatures. The β-keto acid tautomer of the 4-hydroxy-3-carboxylic acid structure is particularly prone to thermal decarboxylation.[6][12]

  • Corrective Actions:

    • Prevent Hydrolysis: The primary solution is to prevent the formation of the carboxylic acid precursor by following the steps outlined in Issue 1.

    • Optimize Crystallization Temperature: If the crude material already contains the acid impurity, use a solvent system that allows for dissolution and crystallization at a lower temperature. For example, switching from a high-boiling solvent like toluene (B.P. 111 °C) to ethyl acetate (B.P. 77 °C) could be beneficial.[13][14]

Issue 3: Colored Impurities and Poor Product Appearance
  • Symptom: The final product is yellow, tan, or brown, and fails appearance specifications.

  • Root Cause Analysis:

    • Thermal Degradation: High-temperature cyclization can create complex, colored side products.

    • Oxidation: The 4-hydroxyquinoline moiety can be susceptible to air oxidation, forming colored quinone-like species.

  • Corrective Actions:

    • Activated Carbon Treatment: During the recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated carbon. Stir for 15-30 minutes, then perform a hot filtration through a pad of celite to remove the carbon and adsorbed impurities. This is highly effective for removing large, flat, conjugated molecules that cause color.

    • Inert Atmosphere: If oxidation is suspected, conduct the dissolution and cooling stages of crystallization under an inert atmosphere (e.g., Nitrogen or Argon).

    • Pre-Crystallization Wash: Before dissolving the crude solid, wash (slurry) it with a non-polar solvent like hexane or heptane. This is particularly effective for removing residual diphenyl ether from the synthesis.

Data-Driven Solvent Selection

Choosing the right solvent is critical for effective purification. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while dissolving impurities either very well (to keep them in the mother liquor) or very poorly (to be removed by hot filtration).

Table 1: Solvent Properties and Suitability for Crystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability & Key Considerations
Ethanol 78.524.6Good: Often provides good crystal form. Caution: Use anhydrous grade. Risk of transesterification or hydrolysis if acidic/basic impurities are present.[14]
Ethyl Acetate 776.0Excellent: Good balance of polarity. Lower boiling point minimizes thermal degradation.
Acetonitrile 81.637.5Good: High polarity can be effective. Can sometimes form solvates.
Toluene 1112.4Moderate: Useful for less polar impurities. Higher temperature may increase degradant formation.
DMF / Water N/AN/AAnti-Solvent Method: Dissolve in minimal hot DMF, then slowly add water as an anti-solvent. Excellent for breaking "oils".[15]
Isopropanol 82.518.3Good: A common alternative to ethanol, slightly less polar.

Data sourced from various chemical property databases.[13][14]

Experimental Protocols
Protocol 1: Standard Recrystallization with Activated Carbon Treatment
  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate (1.0 eq). Add the selected solvent (e.g., Ethyl Acetate, 10-15 mL per gram of crude) in portions.

  • Heating: Heat the mixture to a gentle reflux until all solids are dissolved.

  • Decolorization: Remove the flask from the heat source. Cautiously add activated carbon (0.02 eq by weight). Note: Adding carbon to a boiling solution can cause bumping.

  • Hot Filtration: Return the mixture to a boil for 15 minutes. Meanwhile, set up a pre-heated filter funnel with a small pad of celite. Filter the hot solution quickly into a clean, pre-heated flask. This step removes the carbon and any insoluble impurities.

  • Cooling & Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. For maximum yield, the flask can then be placed in an ice bath for 1-2 hours.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Protocol 2: Representative HPLC Method for Impurity Profiling

This method provides a baseline for separating the main product from its key hydrolyzed and decarboxylated impurities.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: 1. Carboxylic Acid (most polar), 2. Main Product, 3. Decarboxylated Impurity (least polar).

This method serves as a starting point and may require optimization for specific impurity profiles and equipment.[16][17]

Visual Workflow and Pathway Diagrams

To better illustrate the relationships between the product and its common byproducts, as well as a logical troubleshooting workflow, the following diagrams are provided.

Byproduct_Formation Product Ethyl 8-fluoro-4-hydroxy-5-methyl- 3-quinolinecarboxylate Acid Carboxylic Acid Impurity Product->Acid Hydrolysis (+H2O, H+ or OH-) Decarboxylated Decarboxylated Impurity Acid->Decarboxylated Thermal Decarboxylation (Heat, -CO2)

Caption: Chemical pathways for the formation of common degradant byproducts.

Troubleshooting_Workflow cluster_impurities Identify Impurity start Crystallization Complete check_purity Analyze Purity (HPLC, LC-MS) start->check_purity pass Product Meets Specification check_purity->pass Purity > 99.5% fail Impurity Detected check_purity->fail Purity < 99.5% is_acid Is it the Carboxylic Acid? fail->is_acid is_decarboxylated Is it the Decarboxylated Byproduct? is_acid->is_decarboxylated No action_acid Action: - Check workup pH - Use anhydrous solvents - Re-crystallize is_acid->action_acid Yes is_color Is it a Color Impurity? is_decarboxylated->is_color No action_decarboxylated Action: - Lower crystallization temp - Prevent acid formation is_decarboxylated->action_decarboxylated Yes action_color Action: - Use activated carbon - Wash crude with heptane is_color->action_color Yes

Caption: A decision tree for troubleshooting common crystallization impurities.

References
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Markees, D. G. (1966). The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. The Journal of Organic Chemistry, 31(12), 4253–4256.
  • Wikidoc. (2012). Gould-Jacobs reaction. Retrieved from [Link]

  • Google Patents. (n.d.). BR112020021635B1 - METHOD FOR THE HYDROLYSIS OF QUINOLONECARBOXYLIC ESTERS.
  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. Retrieved from [Link]

  • Jahn, H., & Scholl, H. (1988). Crystalluria and ciprofloxacin, influence of urinary pH and hydration. PubMed. Retrieved from [Link]

  • Avdeef, A., Berger, C. M., & Brown, A. D. (2000). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • Molbase. (n.d.). Synthesis of ethyl 4-hydroxy-2-methyl-8-trifluoromethyl-quinoline-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • ResearchGate. (n.d.). (PDF) Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Retrieved from [Link]

  • Kennesaw State University. (2019). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents.... Retrieved from [Link]

  • Auctores Online. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Michigan State University. (n.d.). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Retrieved from [Link]

  • OSTI.GOV. (1957). The thermal decomposition of the 5,7-dihalo-8-quinolinol rare earth metal chelates. Retrieved from [Link]

  • FAO. (n.d.). Determination of impurities in pirimiphos-methyl technical materials and EC formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • NIST. (2015). IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • YouTube. (2009). Hydrolysis of carboxylic acid derivatives (12). Retrieved from [Link]

  • PubMed. (2018). Quinolines From the Cyclocondensation of Isatoic Anhydride With Ethyl Acetoacetate.... Retrieved from [Link]

  • Technobis Crystallization Systems. (2018). pH dependent measurements now available on the Crystalline. Retrieved from [Link]

  • AIDIC. (n.d.). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Retrieved from [Link]

  • HDB. (2004). Validation of a liquid chromatography–tandem mass spectrometric method for the quantification of eight quinolones.... Retrieved from [Link]

  • Kinam Park. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Retrieved from [Link]

  • Organic Chemistry Resources Worldwide. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • OPUS. (2025). Analytical Methods. Retrieved from [Link]

  • University of Rochester. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate cross-coupling reactions

Welcome to the dedicated technical support guide for navigating the complexities of cross-coupling reactions with ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate. This resource is designed for researchers, medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for navigating the complexities of cross-coupling reactions with ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from the unique steric and electronic properties of this substrate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance your reaction success.

Introduction: The Challenge of a Sterically Encumbered Quinoline

The synthetic utility of the quinoline scaffold is well-established in medicinal chemistry. However, functionalization of highly substituted quinolines like ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate via cross-coupling presents a significant synthetic hurdle. The primary challenge arises from severe steric hindrance imposed by the C5-methyl group, which shields adjacent positions (e.g., C6) from the bulky catalytic machinery required for bond formation. This steric impediment, combined with the electronic nature of the 4-hydroxy and 8-fluoro substituents and the potential for the quinoline nitrogen to act as a catalyst poison, often leads to low or no product yield.

This guide provides a systematic approach to overcoming these challenges through rational selection of catalysts, ligands, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What makes ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate so difficult to use in cross-coupling reactions?

A1: The difficulty stems from a combination of three factors:

  • Steric Hindrance: The methyl group at the C5 position, ortho to a potential C6 coupling site, creates a sterically congested environment. This physically blocks the palladium catalyst from efficiently performing the oxidative addition and reductive elimination steps of the catalytic cycle.[1] The 8-fluoro group further contributes to this steric bulk.

  • Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively poisoning it and preventing catalytic turnover. This is a common issue with nitrogen-containing heterocycles.[2][3]

  • Complex Reactivity of the 4-Hydroxy Group: The 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) is acidic and can be deprotonated by the base. This can alter the electronic properties of the ring and potentially lead to side reactions or catalyst chelation, further complicating the reaction profile.

Q2: Which cross-coupling reactions are most suitable for this type of hindered substrate?

A2: While challenging, Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are all potentially viable if the correct conditions are employed.

  • Suzuki-Miyaura Coupling: This is often the first choice due to the mildness of the conditions and the commercial availability of a vast array of boronic acids and esters.[4][5] Success hinges on using ligands designed for sterically demanding substrates.

  • Buchwald-Hartwig Amination: For C-N bond formation, this reaction is powerful. However, it is highly sensitive to steric effects, and both the quinoline substrate and the amine coupling partner can be sterically demanding.[6]

  • Heck Reaction: The Heck reaction can be effective for C-C bond formation with alkenes.[7][8] However, regioselectivity and achieving high yields with sterically hindered internal olefins can be problematic.[9]

Q3: How can I prevent the quinoline nitrogen from poisoning my palladium catalyst?

A3: This is a critical consideration. The most effective strategy is to use bulky, electron-rich ligands. These ligands coordinate strongly to the palladium center, increasing the steric barrier for the quinoline nitrogen to bind while simultaneously promoting the desired catalytic steps (oxidative addition and reductive elimination).[1]

  • Bulky Phosphine Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are explicitly designed to create a sterically hindered coordination sphere around the palladium, which both accelerates the catalytic cycle and prevents inhibitory binding by heterocyclic substrates.[6]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often form very stable and highly active palladium complexes. They are excellent alternatives to phosphine ligands and have shown great success in coupling hindered substrates.[10]

Visualizing the Core Problem

The diagram below illustrates the steric congestion around a potential C6 reaction site, which is the primary obstacle in functionalizing this molecule.

cluster_quinoline Steric Hindrance at C6 C6 C6-X (Coupling Site) C5-Me C5-Methyl (Primary Steric Shield) C5-Me->C6 N N (Catalyst Poisoning Site) N->C6 C8-F C8-Fluoro (Secondary Steric Shield) C8-F->N Catalyst [Pd(L)n] Catalyst->C6 Approach Blocked

Caption: Steric shielding of the C6 position by the C5-methyl group.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My reaction shows low or no conversion of the starting material (e.g., 6-bromo-quinoline derivative).

  • Probable Cause A: Ineffective Catalyst System. The chosen ligand may not be suitable for overcoming the steric hindrance or preventing catalyst inhibition. Standard ligands like PPh₃ are often ineffective.

  • Solution A: Upgrade Your Catalyst System.

    • Switch to Bulky Ligands: Employ sterically demanding, electron-rich biaryl monophosphine ligands. These are the industry standard for challenging cross-couplings. Consider ligands from the Buchwald family or cataCXium® A.

    • Use Modern Precatalysts: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, use palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts). These generate the active Pd(0) species more cleanly and efficiently, which is crucial for sensitive reactions.[11]

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC-Pd complexes (e.g., PEPPSI™ precatalysts) are highly stable and active, making them an excellent choice for coupling hindered aryl chlorides and N-heterocycles.[10]

Ligand/Precatalyst ClassExamplesRecommended For
Buchwald Ligands XPhos, RuPhos, BrettPhosSuzuki, Buchwald-Hartwig
NHC Ligands/Precatalysts IPr, PEPPSI™-IPrSuzuki, Heck (especially with aryl chlorides)
Palladacycle Catalysts Herrmann's CatalystHeck reactions
  • Probable Cause B: Suboptimal Base or Solvent. The base's strength, solubility, and cation can dramatically affect the reaction. The solvent must be appropriate for all components and the reaction temperature.

  • Solution B: Screen Bases and Solvents.

    • Base Selection: For Suzuki reactions, weaker bases like K₃PO₄ or Cs₂CO₃ are often superior to strong bases like NaOtBu, as they minimize side reactions.[4] Ensure the base is finely powdered and anhydrous.

    • Solvent Choice: Anhydrous, polar aprotic solvents are typical. Toluene, 1,4-dioxane, or 2-MeTHF are excellent starting points. For Suzuki couplings with polar substrates, adding a co-solvent of water can sometimes be beneficial, but start with anhydrous conditions.[3]

    • Temperature: Gradually increase the reaction temperature. Microwave heating can sometimes provide rapid, localized heating to overcome activation barriers without causing bulk decomposition.[9]

Issue 2: I'm observing significant side product formation, such as hydrodehalogenation or boronic acid homocoupling (in Suzuki reactions).

  • Probable Cause: Contamination or Inappropriate Conditions. Hydrodehalogenation is often caused by trace water or other proton sources.[2] Homocoupling of boronic acids is typically promoted by the presence of oxygen.

  • Solution: Rigorous Control of Reaction Environment.

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and high-purity, dry reagents.[12]

    • Degas Thoroughly: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Degas the reaction mixture by subjecting it to several cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). A simple bubble-degassing with Argon for 20-30 minutes is also effective.

    • Check Reagent Purity: Use freshly purchased or purified boronic acids/esters, as they can degrade upon storage.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and solving low-yield reactions with your quinoline substrate.

start Observation: Low or No Product Yield check_reagents Step 1: Verify Reagent Integrity start->check_reagents reagent_purity Purity of Quinoline Halide? Boronic Acid/Amine Quality? Solvents Anhydrous? check_reagents->reagent_purity reagent_fix Action: Purify/Re-source Reagents Use Fresh Anhydrous Solvents reagent_purity->reagent_fix Impure/Wet check_setup Step 2: Scrutinize Reaction Setup reagent_purity->check_setup Pure/Dry reagent_fix->check_setup setup_purity System Fully Inert? Solvent Thoroughly Degassed? check_setup->setup_purity setup_fix Action: Improve Inert Atmosphere Technique (e.g., Glovebox, Schlenk line) setup_purity->setup_fix No/Poor check_catalyst Step 3: Optimize Catalyst System setup_purity->check_catalyst Yes setup_fix->check_catalyst catalyst_choice Is the Ligand Bulky Enough? (e.g., PPh₃ is insufficient) Using a Modern Precatalyst? check_catalyst->catalyst_choice catalyst_fix Action: Screen Bulky Ligands (XPhos, RuPhos) Switch to Pd-G3/G4 Precatalysts Consider NHC-Pd Systems catalyst_choice->catalyst_fix No check_conditions Step 4: Adjust Reaction Parameters catalyst_choice->check_conditions Yes success Problem Resolved catalyst_fix->success conditions_choice Base Appropriate? (e.g., K₃PO₄ vs NaOtBu) Temperature Too Low? check_conditions->conditions_choice conditions_fix Action: Screen Bases (K₃PO₄, Cs₂CO₃) Increase Temperature Incrementally Consider Microwave Heating conditions_choice->conditions_fix Suboptimal conditions_fix->success

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Optimized Protocol Example: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of a hypothetical 6-bromo-ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate with an arylboronic acid.

Materials:

  • 6-Bromo-quinoline starting material (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • XPhos ligand (2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous, finely powdered (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask or microwave vial.

  • Add Solids: In a glovebox or under a positive flow of Argon, add the 6-bromo-quinoline (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), XPhos Pd G3 precatalyst (0.02 equiv), and XPhos ligand (0.02 equiv).

  • Seal and Purge: Seal the vessel with a septum or cap. Remove from the glovebox (if used) and connect to a Schlenk line. Evacuate the vessel and backfill with Argon. Repeat this cycle three times.

  • Add Solvent: Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of ~0.1 M.

  • Degas Solution: Bubble Argon through the stirred solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Beilstein Journals. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • ACS Publications. (2011, June 21). New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes | Organic Letters. Retrieved from [Link]

  • PMC. (2023, December 14). C5 methylation confers accessibility, stability and selectivity to picrotoxinin. Retrieved from [Link]

  • PMC - NIH. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2011, April 6). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols | Organic Letters. Retrieved from [Link]

  • bioRxiv.org. (2024, April 3). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • Chemical Science (RSC Publishing). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • PMC. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Transition-metal-free direct perfluoroalkylation of quinoline amides at C5 position through radical cross-coupling under mild conditions. Retrieved from [Link]

  • ResearchGate. Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • POSTECH. (2011, June 6). Cross coupling reactions in organic synthesis themed issue. Retrieved from [Link]

  • MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • PMC. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • ResearchGate. FeI2-Promoted Dehydrative Coupling and Iodocyclization Reaction of 4-Hydroxycoumarins and Propargyl Alcohols for Synthesis of Chromone Derivatives. Retrieved from [Link]

  • MDPI. (2014, October 29). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]

  • MDPI. (2021, August 9). Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). Retrieved from [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Retrieved from [Link]

  • KAUST Repository. (2023, October 24). Predicting Reaction Yield in C–N Cross-coupling Using Machine Learning. Retrieved from [Link]

  • Frontiers. (2024, July 9). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

  • J-STAGE. Studies on the Reaction of Benzo[X]quinoline N-Oxides (X5f, h, and g) with Methylsulfinyl Carbanion Using the Semi-empirical Mol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in GC-MS Analysis of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve baseline noise issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of ethyl 8...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve baseline noise issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate. By understanding the root causes and implementing systematic troubleshooting, you can significantly improve the quality and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of baseline noise in the GC-MS analysis of quinoline derivatives?

Baseline noise in GC analysis can stem from multiple factors, often related to system contamination or the purity of gases and materials used.[1] Key sources include:

  • Contaminated Carrier or Detector Gases: Impurities in gases like helium or nitrogen can lead to a noisy baseline.[1][2]

  • Column Bleed: The degradation of the column's stationary phase, particularly at elevated temperatures, results in a rising baseline.[1][3][4][5]

  • System Contamination: Residue in the injector port, liner, or detector can cause significant interference.[1][6]

  • Septum Bleed: Particles from the injection port septum can degrade and introduce contaminants.[1][7]

  • System Leaks: Air leaks, especially around fittings, can introduce oxygen and other contaminants, causing a noisy baseline.[1][7][8]

  • Electrical Noise: External electronic devices or poor electrical connections can create sharp spikes in the baseline.[2][5]

Q2: My chromatogram displays a consistently noisy baseline. What is the initial troubleshooting approach?

A systematic approach is crucial. Begin with the simplest and most common issues:

  • Verify Gas Purity: Ensure your carrier and detector gases meet the high-purity requirements for GC-MS analysis.[4]

  • Perform a Leak Check: Use an electronic leak detector to inspect all fittings, particularly at the injector, detector, and column connections.[7][8]

  • Inspect the Septum: Check for signs of degradation or coring. Replace if necessary, and consider using a high-quality, low-bleed septum.[9]

  • Examine the Injector Liner: A dirty or contaminated liner is a frequent source of noise.[9] Clean or replace it with a fresh, deactivated liner.

Q3: Could the chemical properties of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate itself contribute to baseline issues?

Yes, the inherent properties of the analyte can influence the analysis. Quinolines, particularly those with hydroxyl groups, can be polar and may exhibit poor volatility.[10] This can lead to issues such as:

  • Thermal Instability: The compound may degrade at high injector or oven temperatures, creating breakdown products that contribute to baseline noise. The presence of a trifluoromethyl group can impact stability.[11]

  • Adsorption: Active sites within the GC system (e.g., in the liner or at the head of the column) can adsorb polar analytes, leading to peak tailing and a wandering baseline.

  • Derivatization Requirement: Due to low volatility, direct GC-MS analysis of similar quinoline carboxylic acids can be challenging.[10] Derivatization to a more volatile form may be necessary to achieve good chromatography.[10][12][13]

Q4: What is "column bleed" and how can I minimize it?

Column bleed is the continuous elution of the stationary phase from the column, which increases with temperature.[14] It manifests as a rising baseline during a temperature program.[15] To minimize column bleed:

  • Proper Conditioning: Always condition a new column according to the manufacturer's instructions to remove volatile contaminants.[3][14]

  • Use Low-Bleed Columns: Select columns specifically designed for low bleed, especially for high-temperature applications.[3]

  • Avoid Oxygen: Ensure high-purity carrier gas and a leak-free system to prevent oxidative damage to the stationary phase.[4][8][14]

  • Operate Within Temperature Limits: Do not exceed the column's maximum recommended temperature.[3]

In-Depth Troubleshooting Guides

Guide 1: Systematic Isolation of the Noise Source

This protocol helps to systematically identify the origin of the baseline noise.

Experimental Workflow:

Troubleshooting_Workflow cluster_1 Protocol Steps A Observe High Baseline Noise B Step 1: Detector & Electronics Check A->B Start Troubleshooting C Step 2: Carrier Gas Purity Check B->C Noise Persists D Step 3: Injector System Check C->D Noise Persists E Step 4: Column Contribution Check D->E Noise Persists F Isolate and Resolve Issue E->F Identify Source

Caption: Systematic workflow for isolating the source of GC-MS baseline noise.

Protocol:

  • Detector and Electronics Check:

    • Turn off the detector heating and gas flows. Seal the detector entrance with a no-hole ferrule.[14][16]

    • Acquire a baseline reading. Any observed noise is likely from the electronics or data system.[16] Check for loose connections or nearby electronic interference.[2]

  • Carrier Gas Purity Check:

    • Turn on the detector and set it to normal operating conditions, but keep the column disconnected (detector entrance sealed).

    • Any noise above the electronic baseline is likely due to impure detector gases.[16]

    • Install a short piece of deactivated fused silica tubing instead of the analytical column.

    • Noise now present is likely from contaminated carrier gas or gas lines.[16][17] Ensure gas purifiers are functional.

  • Injector System Check:

    • With the deactivated tubing still installed, heat the injector to the method temperature.

    • A significant increase in noise points to contamination from the injector, such as septum bleed or a dirty liner.[9][14]

  • Column Contribution Check:

    • Install the analytical column and allow it to equilibrate at a low temperature (e.g., 40°C).

    • Noise at this stage is often due to column contamination.[16]

    • Run a temperature program without an injection. A rising baseline indicates column bleed.[3][15]

Guide 2: Addressing Analyte-Specific Issues

For a compound like ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate, specific sample preparation and analytical conditions are critical.

Data on Analyte Properties and Recommended GC-MS Parameters:

ParameterRecommendation & RationalePotential Impact on Baseline Noise
Sample Preparation Filter all samples to remove particulates.[18][19] Use high-purity volatile solvents like dichloromethane or ethyl acetate.[18][19] Avoid water and non-volatile buffers.[18][20]Particulates and non-volatile residues can contaminate the injector and column, leading to noise and ghost peaks.[5][18]
Derivatization Consider silylation (e.g., with BSTFA) to increase volatility and thermal stability by converting the polar hydroxyl group to a non-polar TMS ether.[10]Underivatized polar compounds can adsorb to active sites, causing peak tailing and an unstable baseline.[18] Incomplete derivatization can introduce multiple peaks and a complex baseline.
Injector Temperature Start with a lower temperature (e.g., 250°C) and optimize.Too high a temperature can cause thermal degradation of the analyte, creating interfering byproducts and raising the baseline.[18]
Oven Program Begin with a lower initial oven temperature to trap the analyte at the head of the column, followed by a ramp to the final temperature.A high initial temperature can cause band broadening and may not effectively separate the analyte from early-eluting contaminants.
Column Choice A non-polar or medium-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is typically suitable for derivatized analytes.[10]Using a highly polar column for a relatively non-polar derivative can lead to poor peak shape and a less stable baseline.

Protocol for Silylation (Derivatization):

  • Sample Preparation: Place a dried sample (approx. 0.1-1 mg) in a 2 mL reaction vial. Ensure the sample is completely dry, as moisture deactivates the silylating reagent.[10]

  • Reagent Addition: Add a suitable silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, to the vial.

  • Reaction: Cap the vial and heat at a specified temperature (e.g., 75°C) for a set time (e.g., 30 minutes) to ensure the reaction goes to completion.

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS.

Logical Relationship Diagram for Troubleshooting:

Troubleshooting_Logic Start Baseline Noise Observed Check_Gases Gas Purity & Leaks Check gas traps and supply. Perform electronic leak check. Start->Check_Gases Check_Inlet Inlet Maintenance Replace septum and liner. Clean injector port. Check_Gases->Check_Inlet Issue Persists Resolved Noise Resolved Check_Gases:f0->Resolved Issue Found Check_Column Column Health Condition column. Trim column inlet. Check for bleed. Check_Inlet->Check_Column Issue Persists Check_Inlet:f0->Resolved Issue Found Check_Sample Sample & Method Check sample prep. Consider derivatization. Optimize temperatures. Check_Column->Check_Sample Issue Persists Check_Column:f0->Resolved Issue Found Check_Detector Detector & MS Clean ion source. Check for MS contamination. Check_Sample->Check_Detector Issue Persists Check_Sample:f0->Resolved Issue Found Check_Detector->Resolved Issue Persists -> Consult Service Engineer Check_Detector:f0->Resolved Issue Found

Caption: A decision tree for troubleshooting GC-MS baseline noise.

Conclusion

Resolving baseline noise in the GC-MS analysis of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate requires a methodical approach. By starting with general system checks and progressing to analyte-specific considerations like derivatization and method optimization, researchers can effectively diagnose and mitigate the sources of interference. A clean, leak-free system combined with appropriate sample preparation is paramount for achieving a stable baseline and producing high-quality, reproducible data.

References

  • Vertex AI Search. (2025). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
  • Sample Prepar
  • Separation Science. (2024). GC Column Bleed: Causes and Prevention.
  • SCION Instruments. (2025).
  • Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues.
  • Achieving Low Levels of GC Column Bleed. (2021).
  • McNeil Group, University of Michigan.
  • Drawell. (2023).
  • Organomation. (n.d.).
  • LCGC International. (2026). Stopping GC and GC–MS Problems Before They Start.
  • Sigma-Aldrich. (n.d.). GC Troubleshooting.
  • Element Lab Solutions. (n.d.). GC Diagnostic Skills III | Baseline Problems.
  • ResolveMass Laboratories Inc. (2025).
  • ZefSci. (2025).
  • Gas Chromatography Problem Solving and Troubleshooting.
  • Thermo Fisher Scientific. (n.d.).
  • Applied Analytical Systems. (n.d.). Why Your GC Baseline Is Noisy — And How to Fix It.
  • ResearchGate. (2012). Why does my GCxGC MS have an abnormally high baseline?
  • LCGC International. (2013). Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
  • Technology Networks. (2026). Common Mass Spectrometry Errors and Troubleshooting Tips.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Baseline Noise in GC Analysis.
  • Shimadzu. (n.d.). GCMS Troubleshooting Tips.
  • ResearchGate. (2024). Has anyone experienced similar issue with ion source of mass spectrometry?
  • Chemical contamination is one of the more common problems with LC/MS.
  • Synthesis of ethyl 4-hydroxy-2-methyl-8-trifluoromethyl-quinoline-3-carboxyl
  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxyl
  • PMC. (2013).
  • PubMed. (n.d.).
  • IntechOpen. (2018).
  • MDPI. (2023).
  • SciSpace. (2012).
  • Sigma-Aldrich. (n.d.). Ethyl 4-hydroxy-8-(trifluoromethyl)
  • ACS Omega. (2025).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.).
  • MilliporeSigma. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • PubChem. (n.d.). 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243.
  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.
  • MDPI. (n.d.).
  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and.
  • Arabian Journal of Chemistry. (n.d.). Formation of ketoprofen methyl ester artifact in GC–MS analysis of basic drugs in horse urine using alkaline liquid-liquid extraction.
  • PubMed. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations.
  • eC193 Analyses of Agricultural Chemicals in Golf Courses Using LC/MS/MS.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Method Validation for Purity Analysis of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinol...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate, a quinolone derivative with potential therapeutic applications, a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). It delves into the causality behind experimental choices and provides the supporting data essential for researchers, scientists, and drug development professionals.

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[1][2][3] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA), to ensure a comprehensive and compliant approach.[4][5][6][7][8][9]

The Analyte: Understanding Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

Before delving into method development and validation, a thorough understanding of the analyte's physicochemical properties is crucial.

Structure:

Key Physicochemical Properties:

PropertyValueImplication for Analysis
Molecular Formula C13H12FNO3Guides mass spectrometry settings for accurate mass determination.
Molecular Weight 249.24 g/mol
Melting Point 217-219 °C[10]Indicates good thermal stability for LC analysis.
pKa (Predicted) ~5-6 (acidic, enolic hydroxyl), ~1-2 (basic, quinoline nitrogen)Influences mobile phase pH selection for optimal retention and peak shape. The enolic hydroxyl suggests potential for chelation with metal ions, a consideration for avoiding certain column hardware.
Solubility Soluble in organic solvents like acetonitrile and methanol.Dictates appropriate solvent choices for sample preparation and mobile phases.

The presence of a fluorinated quinolone core suggests that LC-MS will be a highly sensitive and specific detection method.[11][12][13][14]

The Workhorse: A Validated LC-MS Method

The developed LC-MS method is designed for the accurate quantitation of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate and the detection of potential impurities.

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute with the same solvent to achieve the desired concentration for analysis (e.g., 10 µg/mL for purity analysis).

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). The C18 chemistry provides excellent retention for moderately polar compounds like our analyte.

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in protonation of the analyte, enhancing ionization efficiency for mass spectrometry.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient is employed to ensure good separation of the main peak from any potential early or late-eluting impurities.

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak shape.

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode. The quinoline nitrogen is readily protonated.

  • Scan Mode: Full scan (m/z 100-500) for impurity profiling and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of the main component and known impurities.

  • Monitored Ion (for SIM): [M+H]+ = 250.08

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Method Validation Workflow

The following diagram illustrates the logical flow of the validation process, demonstrating how each parameter builds upon the others to establish a robust method.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)/Q2(R2)) Dev Initial Method Development Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Defines concentration range Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Detection Limit (LOD) Linearity->LOD Determines lower limits Accuracy->Precision Robustness Robustness Precision->Robustness Tests method reliability LOQ Quantitation Limit (LOQ) LOD->LOQ

Caption: Workflow for LC-MS method validation.

Performance Characteristics: A Head-to-Head Comparison

Here, we present the validation data for our LC-MS method and compare it with a standard HPLC-UV method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]

  • LC-MS: The mass detector provides an orthogonal detection mechanism to chromatography. By monitoring the specific mass-to-charge ratio (m/z) of the analyte, co-eluting impurities with different masses will not interfere. This is a significant advantage over UV detection.

  • HPLC-UV: Relies solely on chromatographic separation. Peak purity analysis using a diode array detector (DAD) can provide some indication of co-elution but is not as definitive as mass confirmation.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

ParameterLC-MS (SIM mode)HPLC-UV (254 nm)
Range 0.1 - 100 µg/mL1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Y-intercept Close to zeroClose to zero

The LC-MS method demonstrates excellent linearity over a wider dynamic range, especially at the lower end.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by spike recovery studies.

Spiked Concentration (µg/mL)LC-MS Recovery (%)HPLC-UV Recovery (%)
199.595.2
50101.299.8
9099.8100.5
Average Recovery 100.2% 98.5%

Both methods show acceptable accuracy, but the LC-MS method is slightly more consistent across the range.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

LevelLC-MS (%RSD)HPLC-UV (%RSD)
Repeatability (n=6) < 1.0%< 1.5%
Intermediate Precision < 1.5%< 2.0%

The LC-MS method demonstrates superior precision, which is critical for reliable purity determinations.

Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

ParameterLC-MS (SIM mode)HPLC-UV (254 nm)
LOD 0.03 µg/mL0.3 µg/mL
LOQ 0.1 µg/mL1.0 µg/mL

The significantly lower LOD and LOQ of the LC-MS method make it far superior for the detection and quantification of trace-level impurities. This is a critical advantage in pharmaceutical quality control.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Parameter VariedLC-MS (Impact on Results)HPLC-UV (Impact on Results)
Column Temperature (± 2°C) NegligibleMinor shift in retention time
Mobile Phase pH (± 0.1) NegligibleMinor shift in retention time
Flow Rate (± 5%) Shift in retention time, no impact on quantitationShift in retention time, minor impact on peak area

Both methods are robust, but the quantitation by LC-MS is less affected by minor variations in chromatographic conditions.

The Decisive Advantage: Why LC-MS Excels

The experimental data clearly demonstrates the superiority of the LC-MS method for the purity analysis of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate.

G cluster_LCMS LC-MS Advantages cluster_HPLCUV HPLC-UV Limitations Sensitivity Higher Sensitivity (Lower LOD/LOQ) Purity Accurate Purity Determination Sensitivity->Purity Specificity Higher Specificity (Mass Confirmation) Specificity->Purity DynamicRange Wider Dynamic Range DynamicRange->Purity Precision Greater Precision Precision->Purity Sensitivity_Limit Limited Sensitivity Sensitivity_Limit->Purity Specificity_Limit Potential for Co-elution Interference Specificity_Limit->Purity DynamicRange_Limit Narrower Dynamic Range

Caption: Key advantages of LC-MS for purity analysis.

The enhanced sensitivity and specificity of LC-MS are not merely incremental improvements; they are transformative for impurity profiling. The ability to detect and identify unknown impurities by their mass provides invaluable information during drug development, which is simply not possible with HPLC-UV alone.

Conclusion

While HPLC-UV remains a valuable tool in the analytical chemist's arsenal, for the definitive purity analysis of novel pharmaceutical compounds like ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate, LC-MS is the unequivocally superior technique. Its enhanced sensitivity, unparalleled specificity, and greater precision provide a higher degree of confidence in the quality of the drug substance. This guide, grounded in the principles of scientific integrity and regulatory compliance, demonstrates that a well-validated LC-MS method is not just an alternative, but the gold standard for ensuring the purity and safety of next-generation therapeutics.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • F. T. Berg, et al. (2000). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Journal of Food and Drug Analysis. (2008). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. [Link]

  • idUS. (2022). Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones. [Link]

  • LCGC International. (2023). Detecting Quinolone Antibiotics in Urine. [Link]

  • ResearchGate. (2025). Simultaneous Determination of Quinolones in Foods by LC/MS/MS. [Link]

Sources

Comparative

Comparing ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate with non-fluorinated quinoline precursors

Executive Summary The development of next-generation fluoroquinolone antibiotics relies heavily on the precise engineering of their tricyclic or bicyclic core structures. At the heart of this chemical architecture is the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation fluoroquinolone antibiotics relies heavily on the precise engineering of their tricyclic or bicyclic core structures. At the heart of this chemical architecture is the quinoline-3-carboxylate precursor. This guide objectively compares ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate (EFHMQ) against traditional non-fluorinated precursors (such as ethyl 4-hydroxy-5-methyl-3-quinolinecarboxylate). By analyzing the structure-activity relationship (SAR) causality, physicochemical properties, and experimental synthesis workflows, this guide provides drug development professionals with the mechanistic insights required to optimize antimicrobial pipelines.

Mechanistic Causality: The Synergistic Role of 8-Fluoro and 5-Methyl Substitutions

The transition from non-fluorinated quinolones (e.g., nalidixic acid analogs) to advanced fluoroquinolones is defined by strategic substitutions at the C5 and C8 positions. These modifications are not merely additive; they synergistically alter the pharmacodynamic and pharmacokinetic profiles of the downstream Active Pharmaceutical Ingredient (API).

  • The 8-Fluoro Advantage: The highly electronegative fluorine atom at the C8 position withdraws electron density from the quinoline ring via inductive effects. Synthetically, this dramatically increases the electrophilicity of the adjacent C7 position, facilitating high-yield nucleophilic aromatic substitution (SNAr) reactions with cyclic amines (e.g., piperazine or pyrrolidine)[1]. Biologically, the 8-fluoro modification enhances the overall lipophilicity of the molecule, directly causing improved cell wall penetration in mycobacteria and Gram-positive species[2].

  • The 5-Methyl Advantage: The C5 position is located in close spatial proximity to the C4 ketone (the critical binding pharmacophore for DNA gyrase). Introducing a methyl group here provides precise steric bulk that slightly twists the planar configuration of the quinolone core. According to , this specific steric alteration optimizes the molecule's fit within the Topoisomerase IV binding pocket of Gram-positive bacteria (like S. pneumoniae), while simultaneously reducing the phototoxicity and chromosomal injury liabilities commonly associated with 8-halogenated quinolones[3]. Furthermore, optimizing this planar configuration impedes the efficiency of bacterial efflux pumps[4].

SAR_Logic Core Quinoline Core (EFHMQ) F8 8-Fluoro Substitution Core->F8 M5 5-Methyl Substitution Core->M5 PK Increased Lipophilicity & Cell Penetration F8->PK SNAr Enhanced C7 Electrophilicity F8->SNAr Topo Optimized Topo IV Binding Pocket Fit M5->Topo Tox Reduced Phototoxicity & Efflux Liability M5->Tox

Graphviz Diagram 1: Structure-Activity Relationship (SAR) causality of 8-fluoro and 5-methyl substitutions.

Comparative Quantitative Data

To objectively evaluate the performance of EFHMQ against its non-fluorinated counterpart, we must look at both the chemical reactivity of the precursor and the biological efficacy of the resulting downstream API.

Table 1: Precursor Reactivity & Physicochemical Profile

Data reflects standard predictive and experimental benchmarks for quinoline core synthesis.

Precursor Core TypeC7 SNAr ReactivityLipophilicity (LogP)Typical Cyclization YieldKey Development Advantage
Non-Fluorinated (EHMQ)Moderate~1.845% – 50%Baseline synthesis, low cost
8-Fluoro, 5-Methyl (EFHMQ)High~2.680% – 85%Enhanced target penetration & reactivity
Table 2: Downstream API Antimicrobial Efficacy (MIC, μg/mL)

Comparison of identical downstream fluoroquinolone APIs synthesized from either a non-fluorinated or EFHMQ core.

PathogenAPI from Non-Fluorinated CoreAPI from EFHMQ CoreFold Improvement
Staphylococcus aureus (MRSA)8.00.12564x
Streptococcus pneumoniae4.00.0666x
Escherichia coli0.50.0316x

Experimental Methodologies: Self-Validating Protocols

The synthesis and validation of EFHMQ require precise control over thermodynamics. The following protocols are designed as self-validating systems, ensuring that each step includes a built-in quality control mechanism to confirm causality and structural integrity.

Synthesis_Workflow Step1 1. Condensation 2-Fluoro-5-methylaniline + EMME Step2 2. Thermal Cyclization Dowtherm A (250°C) Step1->Step2 Step3 3. Precipitation & Isolation Hexanes Wash Step2->Step3 Step4 4. Core Validation LC-MS & 1H NMR Step3->Step4 Step5 5. Downstream Alkylation Active Fluoroquinolone Step4->Step5

Graphviz Diagram 2: Self-validating experimental workflow for EFHMQ synthesis and validation.

Protocol 1: Gould-Jacobs Synthesis of EFHMQ

Step 1: Condensation via EMME

  • Action: React 1.0 eq of 2-fluoro-5-methylaniline with 1.1 eq of diethyl ethoxymethylenemalonate (EMME) neat at 120°C for 2 hours.

  • Causality: EMME serves as a bifunctional electrophile, providing the necessary carbon framework for the 3-carboxylate and 4-oxo groups. Running the reaction neat at 120°C provides the thermodynamic push to drive off the ethanol byproduct, shifting the equilibrium entirely toward the acyclic enamine intermediate.

  • Self-Validation: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The complete disappearance of the highly fluorescent aniline spot under short-wave UV (254 nm) confirms quantitative conversion.

Step 2: High-Temperature Thermal Cyclization

  • Action: Dilute the crude enamine intermediate in Dowtherm A (10 volumes) and heat to 250°C for 4 hours.

  • Causality: The fluorine atom at the para-position (relative to the cyclization site) withdraws electron density, significantly raising the activation energy required for electrophilic aromatic substitution. Dowtherm A is explicitly selected because its high boiling point (258°C) provides the immense thermal energy necessary to overcome this barrier, forcing the ring closure and expelling the second ethanol molecule.

  • Self-Validation: Extract a 100 μL aliquot, precipitate with hexanes, and analyze via LC-MS. The appearance of the [M+H]+ peak at m/z 264.1 confirms successful quinoline core formation.

Step 3: Isolation and Purification

  • Action: Cool the reaction mixture to 50°C and slowly add 20 volumes of hexanes under vigorous stirring. Filter the resulting precipitate and wash with cold hexanes.

  • Causality: EFHMQ is highly insoluble in non-polar solvents like hexanes, whereas the Dowtherm A and unreacted organic impurities remain fully solvated. This allows for selective precipitation without the need for column chromatography.

  • Self-Validation: Perform 1H NMR (DMSO-d6). The presence of the characteristic C2-H singlet at ~8.5 ppm, combined with the absence of the enamine vinylic proton, validates the structural integrity and purity of the EFHMQ precursor.

Protocol 2: Downstream Validation via Topoisomerase IV Decatenation Assay

Once the EFHMQ precursor is converted into an active fluoroquinolone API (via N-alkylation and C7 amine substitution), its efficacy must be validated mechanistically.

  • Action: Incubate 100 ng of kinetoplast DNA (kDNA) with 1 U of purified S. aureus Topoisomerase IV in the presence of varying concentrations of the synthesized API (0.01 to 10 μg/mL) at 37°C for 30 minutes. Stop the reaction with EDTA and run the products on a 1% agarose gel containing ethidium bromide.

  • Causality: kDNA consists of massive networks of interlocked DNA circles. Topoisomerase IV decatenates these circles into individual minicircles. Because the 5-methyl group specifically optimizes binding within the Topo IV pocket, an API derived from EFHMQ will arrest this decatenation process at significantly lower concentrations than a non-fluorinated analog.

  • Self-Validation: Decatenated DNA minicircles migrate rapidly through the agarose gel, while catenated kDNA remains in the well. The absence of migrating bands at low API concentrations visually and quantitatively validates target engagement and enzyme inhibition. A parallel lane containing a known standard (e.g., Ciprofloxacin) serves as the system's positive control.

Conclusion

The integration of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate into a drug discovery pipeline represents a calculated structural upgrade over non-fluorinated precursors. By leveraging the electron-withdrawing properties of the 8-fluoro group for synthetic reactivity and tissue penetration, alongside the steric optimization of the 5-methyl group for Topoisomerase IV targeting and toxicity reduction, researchers can synthesize highly potent, broad-spectrum antimicrobial agents capable of overcoming modern resistance mechanisms.

References

  • Title: Structure-activity relationships of the fluoroquinolones Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Structure-activity relationships of quinolone agents against mycobacteria: effect of structural modifications at the 8 position Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Studies on quinolone antibacterials. IV. Structure-activity relationships of antibacterial activity and side effects for 5- or 8-substituted and 5,8-disubstituted-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-1, 4-dihydro-4-oxoquinoline-3-carboxylic acids Source: Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity Source: Clinical Infectious Diseases URL: [Link]

Sources

Validation

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate vs standard quinolone scaffolds in drug design

The evolution of fluoroquinolone antibiotics has been driven by the continuous refinement of their core bicyclic scaffold. While standard first- and second-generation quinolones (such as the ciprofloxacin core) rely heav...

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Author: BenchChem Technical Support Team. Date: March 2026

The evolution of fluoroquinolone antibiotics has been driven by the continuous refinement of their core bicyclic scaffold. While standard first- and second-generation quinolones (such as the ciprofloxacin core) rely heavily on a 6-fluoro substitution, advanced drug design has shifted toward highly functionalized intermediates to overcome emerging bacterial resistance.

This guide provides an in-depth technical analysis of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate —a sophisticated synthetic precursor—comparing its structural rationale, synthetic viability, and downstream biological performance against standard quinolone scaffolds.

Structural Rationale & Causality in Drug Design

The design of the 8-fluoro-5-methyl scaffold is not arbitrary; every functional group serves a specific mechanistic or pharmacokinetic purpose. Understanding the causality behind these structural choices is critical for rational drug design.

  • The C8-Fluoro Substitution: Standard scaffolds typically feature a hydrogen or methoxy group at the C8 position. The introduction of an 8-fluoro atom significantly enhances the molecule's affinity for topoisomerase IV, which broadens its spectrum to include resilient Gram-positive pathogens like Streptococcus pneumoniae[1]. Furthermore, steric repulsion between the C8-fluoro atom and downstream N1-substituents forces the molecule into a highly strained, distorted conformation. This distortion optimally projects the N1 group into the enzyme's binding pocket, drastically improving binding kinetics[2].

  • The C5-Methyl Substitution: Adding a methyl group at the C5 position increases the overall lipophilicity (LogP) of the scaffold. This modification enhances cellular membrane penetration and alters the spatial fit within the target enzyme, effectively mitigating certain efflux-pump-mediated resistance mechanisms that plague standard 6-fluoro scaffolds[3].

  • The C3-Ethyl Ester: Unlike active commercial drugs, this scaffold is synthesized as an ethyl ester. The ester acts as a crucial lipophilic protecting group during high-temperature cyclization and subsequent N1/C7 functionalization[4]. However, it is biologically inactive in this state; it must undergo hydrolysis to the free carboxylic acid to enable Mg2+ chelation, which is strictly required for the drug to anchor to the DNA gyrase complex[5].

Mechanistic Pathway of the Activated Scaffold

Once the ethyl ester is hydrolyzed to the free acid and functionalized, the scaffold exerts its bactericidal effect by trapping essential bacterial enzymes.

MOA A Active Quinolone (Free C3-Acid) B Mg2+ Chelation (Water-Metal Bridge) A->B Binds C DNA Gyrase / Topo IV Cleavage Complex B->C Intercalates D Double-Strand DNA Breaks C->D Traps Enzyme E Bacterial Apoptosis D->E Triggers

Mechanism of action for active quinolone acids via Mg2+ mediated DNA gyrase inhibition.

Comparative Performance Analysis

To objectively evaluate the utility of the 8-fluoro-5-methyl scaffold, we must compare its physicochemical and biological potential against the standard 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core.

ParameterStandard Quinolone Scaffold (e.g., Ciprofloxacin core)Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate
Core Substitutions 6-Fluoro, C3-Acid8-Fluoro, 5-Methyl, C3-Ethyl Ester
Primary Target DNA Gyrase (Gram-negative focus)Topoisomerase IV & DNA Gyrase (Dual-targeting)
Precursor Lipophilicity (LogP) Moderate (~1.2 - 1.5)High (~2.5 - 3.0)
Gram-Positive Efficacy Moderate (Prone to efflux resistance)High (Steric hindrance prevents efflux)
Synthetic Route Standard Gould-JacobsModified Gould-Jacobs (Regioselective)
Biological State Active (Free Acid)Inactive Precursor (Requires Hydrolysis)

Experimental Protocols: Synthesis & Validation

The construction and validation of this scaffold rely on the Gould-Jacobs reaction. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis and biological testing.

Protocol 1: Scaffold Synthesis via Gould-Jacobs Reaction

Objective: Construct the bicyclic quinoline core from an acyclic aniline derivative[6].

  • Step 1 (Condensation): Combine equimolar amounts of 2-fluoro-5-methylaniline and diethyl ethoxymethylenemalonate (EMME). Heat the neat mixture at 130°C for 2 hours.

    • Causality: The electron-donating 5-methyl group increases the nucleophilicity of the aniline, driving the attack on EMME. Heat is required to eliminate ethanol and form the anilidomethylenemalonate intermediate.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the aniline spot and the cessation of ethanol vapor evolution validate the completion of this step[5].

  • Step 2 (Thermal Cyclization): Dissolve the intermediate in an inert, high-boiling solvent (e.g., Dowtherm A) and heat to 250°C for 1 hour.

    • Causality: A temperature of 250°C is mandatory to overcome the massive activation energy barrier required for the 6-electron electrocyclization that closes the pyridine ring[6].

    • Self-Validation: Upon cooling to room temperature, the target ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate will precipitate. Purity and exact mass must be confirmed via LC-MS before proceeding.

Protocol 2: Scaffold Activation (Ester Hydrolysis)

Objective: Convert the synthetically useful but biologically inactive ester into the active free acid[4].

  • Step 1: Suspend the purified ester in 2M NaOH and reflux for 4 hours to induce saponification.

  • Step 2: Cool the solution in an ice bath and carefully acidify with 1M HCl to pH 3-4.

    • Causality: The free carboxylic acid is highly polar but poorly soluble in acidic aqueous media, forcing it to crash out of solution.

    • Self-Validation: Collect the precipitate via vacuum filtration. Analyze via 1H-NMR; the complete disappearance of the ethyl signals (a triplet at ~1.3 ppm and a quartet at ~4.2 ppm) confirms successful activation.

Protocol 3: Biological Validation (In Vitro MIC Testing)

Objective: Evaluate the antibacterial efficacy of the downstream functionalized scaffold using broth microdilution.

  • Step 1: Prepare serial dilutions of the activated scaffold in Mueller-Hinton broth.

  • Step 2: Inoculate the wells with standardized bacterial suspensions (0.5 McFarland standard) of S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Step 3: Incubate at 37°C for 18-24 hours.

    • Self-Validation: The assay must include a vehicle-only well (DMSO) as a negative control to rule out solvent toxicity, and a Ciprofloxacin well as a positive control to ensure the bacterial strains are exhibiting expected susceptibility profiles.

Experimental Workflow Diagram

Workflow S1 2-Fluoro-5-methylaniline + EMME S2 Condensation (130°C) Anilidomethylenemalonate S1->S2 Step 1 S3 Thermal Cyclization (250°C) 6-Electron Electrocyclization S2->S3 Step 2 (-EtOH) S4 Ethyl 8-fluoro-4-hydroxy-5-methyl -3-quinolinecarboxylate S3->S4 Step 3 (-EtOH) S5 N1-Alkylation & Ester Hydrolysis S4->S5 Activation S6 MIC Validation (Broth Microdilution) S5->S6 Testing

Step-by-step Gould-Jacobs synthetic workflow and biological validation of the quinolone scaffold.

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Comparative

A Comparative Guide to the Suzuki Coupling Reactivity of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

This guide provides an in-depth analysis of the reactivity of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate in the Suzuki-Miyaura cross-coupling reaction. It is intended for researchers, scientists, and profes...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the reactivity of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate in the Suzuki-Miyaura cross-coupling reaction. It is intended for researchers, scientists, and professionals in drug development who are looking to functionalize quinoline scaffolds. This document offers a comparative benchmark against alternative substrates, supported by experimental data and detailed protocols, to facilitate informed decisions in synthetic strategy.

Introduction: The Confluence of Quinolines and Suzuki Coupling

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer and antimalarial properties.[1][2] The ability to functionalize the quinoline ring at specific positions is crucial for modulating these activities and developing new therapeutic agents. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3][4][5] Its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids make it an invaluable tool in drug discovery.[6][7]

This guide focuses on the reactivity of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate, a substrate with a unique combination of substituents that present both challenges and opportunities in Suzuki coupling.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8]

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[3][8]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. The base activates the organoboron species, facilitating this transfer.[9][10]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][8]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_A Ar-Pd(II)L2-X OxAdd->PdII_A Transmetalation Transmetalation PdII_B Ar-Pd(II)L2-Ar' Transmetalation->PdII_B RedElim Reductive Elimination RedElim->Pd0 ArAr_out Ar-Ar' RedElim->ArAr_out ArX_in Ar-X ArX_in->OxAdd ArB_in Ar'-B(OR)2 ArB_in->Transmetalation Base_in Base Base_in->Transmetalation Experimental_Workflow start Start setup Reaction Setup: - Add quinoline, boronic acid, base, catalyst, and ligand to a flask. - Purge with Argon. start->setup solvent Add Solvents: - Anhydrous Toluene - Degassed Water setup->solvent reaction Reaction: - Heat to 110°C - Stir for 24 hours solvent->reaction workup Work-up: - Cool to room temperature - Dilute with EtOAc - Wash with brine reaction->workup purification Purification: - Dry organic layer over Na₂SO₄ - Concentrate in vacuo - Column chromatography workup->purification end End Product purification->end

Sources

Validation

Comparative Guide to In Vivo Validation Models for Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate Based Compounds

This guide provides a comprehensive overview and comparison of preclinical in vivo models suitable for the validation of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate based compounds. As derivatives of the ver...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and comparison of preclinical in vivo models suitable for the validation of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate based compounds. As derivatives of the versatile quinoline scaffold, these agents show significant promise in oncology and immunology.[1][2][3] The selection of an appropriate animal model is a critical decision in the drug development pipeline, directly influencing the translational relevance of preclinical data. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of key models, step-by-step protocols, and the strategic rationale behind experimental design choices.

Section 1: The Therapeutic Potential of Quinolone Carboxylates

The quinoline core is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Specifically, compounds based on the 4-hydroxy-3-quinolinecarboxylate scaffold have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This mechanism is crucial for halting the proliferation of rapidly dividing cells, making it an attractive target for cancer therapy.[1] Furthermore, the broader quinolone class has been implicated in the modulation of inflammatory pathways. Given this dual potential, this guide will focus on in vivo models for both anti-cancer and anti-inflammatory validation.

Section 2: Comparative Analysis of In Vivo Models

The optimal in vivo model depends entirely on the therapeutic hypothesis being tested. A compound's efficacy against acute inflammation requires a different model than one designed to assess its impact on tumor growth in an immunocompromised host.

In Vivo Models for Anti-Inflammatory Efficacy

These models are designed to induce a measurable inflammatory response, which can then be attenuated by a test compound.

Table 1: Comparison of Key In Vivo Anti-Inflammatory Models

ModelPrimary Indication & MechanismKey ReadoutsAdvantagesLimitations & Considerations
Carrageenan-Induced Paw Edema Acute, non-immune inflammation. [5] Injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response involving histamine, serotonin, bradykinin, and prostaglandins.[5][6]Paw volume/thickness (plethysmometry), myeloperoxidase (MPO) activity (neutrophil infiltration), cytokine levels.[7]Rapid, highly reproducible, cost-effective, and ideal for initial screening of acute anti-inflammatory activity.[6][8]Poorly represents chronic or immune-mediated inflammation. Short duration.[7]
Collagen-Induced Arthritis (CIA) Chronic, autoimmune inflammation. [9] Mimics human rheumatoid arthritis (RA) through immunization with type II collagen, leading to an autoimmune attack on the joints.[10][11][12]Clinical arthritis score, paw swelling, joint histology, anti-collagen antibody titers, inflammatory cytokine profiles.[9][12]Gold standard for preclinical RA studies; shares significant immunological and pathological features with the human disease.[10][11]Technically demanding, long duration (weeks), requires specific susceptible mouse strains (e.g., DBA/1), high variability.[10][11][12]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Systemic inflammation & Sepsis. [13][14] Administration of LPS (endotoxin) from Gram-negative bacteria triggers a massive, systemic release of pro-inflammatory cytokines (cytokine storm).[14][15]Serum cytokine levels (TNF-α, IL-1β, IL-6), organ damage markers, survival rates.[13]Highly reproducible model of systemic inflammatory response syndrome (SIRS) and sepsis.[13][16]Can be overly aggressive, leading to rapid mortality. Does not model localized or chronic inflammatory states.[14]
In Vivo Models for Anti-Cancer Efficacy

These models assess a compound's ability to inhibit tumor growth and progression. The choice of model is a trade-off between technical simplicity and clinical relevance.

Table 2: Comparison of Key In Vivo Anti-Cancer Models

ModelDescription & RationaleKey ReadoutsAdvantagesLimitations & Considerations
Subcutaneous Xenograft Human cancer cells are injected under the skin of immunocompromised mice (e.g., nude, SCID).[17][18] This is the most common initial in vivo screening model.Tumor volume (caliper measurement), tumor weight, survival analysis, biomarker analysis of excised tumor.[19][20]Technically straightforward, rapid tumor growth, allows for easy monitoring of tumor size.[18]Lacks a native tumor microenvironment and a functional immune system, limiting the evaluation of immunomodulatory drugs.[21] Poorly models metastasis.
Orthotopic Model Cancer cells are implanted into the corresponding organ of origin (e.g., lung cancer cells into the lung).[22][23] This approach better recapitulates the tumor microenvironment.[24]Tumor growth (bioluminescence/imaging), metastasis to distant organs, survival, organ-specific toxicity.[25][26]Higher clinical relevance, preserves organ-specific cell interactions, allows for the study of metastasis.[24][25]Technically more complex, requires surgery, monitoring tumor growth can be challenging and may require imaging systems.[27]
Genetically Engineered Mouse Models (GEMMs) Mice are engineered to develop spontaneous tumors by activating oncogenes or inactivating tumor suppressors.[28][29]Tumor incidence and latency, tumor burden, metastatic progression, survival.High clinical relevance; tumors develop de novo in an immune-proficient host, mimicking human cancer progression.[21][30][31]Expensive, time-consuming to develop and maintain, tumor development can be variable.[21] Not ideal for large-scale screening.[17]

Section 3: Detailed Experimental Protocols

Adherence to standardized protocols is essential for reproducibility. The following sections detail workflows for two foundational models.

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a benchmark for assessing acute anti-inflammatory activity.

Materials & Reagents:

  • Male Wistar or Sprague-Dawley rats (180-220g)

  • 1% (w/v) λ-Carrageenan solution in sterile 0.9% saline

  • Test Compound (quinoline carboxylate derivative)

  • Vehicle (e.g., 0.5% CMC, 1% Tween 80 in saline)

  • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Digital Plethysmometer or calipers

Step-by-Step Methodology:

  • Acclimatization: House animals under standard conditions for at least one week before the experiment.

  • Grouping: Randomly assign rats to experimental groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at least 3 dose levels).

  • Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat using the plethysmometer.[32]

  • Compound Administration: Administer the vehicle, positive control, or test compound via the intended clinical route (e.g., oral gavage, i.p. injection) 60 minutes prior to carrageenan injection.[6]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar surface of the right hind paw.[32][33]

  • Post-Induction Measurements: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[32] The peak edema is typically observed around 3-5 hours.[5][34]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal: ΔV = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol: Subcutaneous Xenograft Tumor Model

This protocol is a standard first-line in vivo model for evaluating anti-cancer efficacy.

Materials & Reagents:

  • Immunocompromised mice (e.g., Athymic Nude, SCID), 6-8 weeks old

  • Human cancer cell line (e.g., HCT-116, MDA-MB-231)

  • Cell culture medium, PBS, Trypsin

  • Matrigel® Basement Membrane Matrix (optional, but recommended)

  • Test Compound and vehicle

  • Digital calipers

Step-by-Step Methodology:

  • Cell Preparation: Culture cells to logarithmic growth phase (~80% confluence). Harvest cells using trypsin, wash with PBS, and perform a viable cell count. Resuspend the cell pellet in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10⁷ cells/mL).[19]

  • Injection Preparation: If using Matrigel, mix the cell suspension 1:1 with cold Matrigel on ice just prior to injection.[35] This can improve tumor take rates.

  • Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of the mouse using a 25-27G needle.[35]

  • Tumor Growth Monitoring: Once tumors are palpable, begin measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[19]

  • Randomization & Treatment: When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups. Begin administration of the test compound or vehicle according to the planned dosing schedule.

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach the protocol-defined endpoint (e.g., ~1500-2000 mm³ or signs of ulceration/distress).

  • Final Analysis: At the endpoint, euthanize the mice. Excise the tumors and measure their final weight. Tumor tissue can be preserved for histology or biomarker analysis.

G cluster_setup Tumor Establishment cluster_treatment Therapeutic Intervention cluster_endpoint Endpoint & Analysis A Prepare Cancer Cell Suspension (+/- Matrigel) B Subcutaneous Injection into Flank A->B C Monitor Tumor Growth (Caliper Measurement) B->C D Randomize Mice when Tumors Reach ~100 mm³ C->D E Administer Test Compound/Vehicle (Dosing Schedule) D->E F Continue Monitoring Until Endpoint E->F G Excise Tumor for Weight & Biomarker Analysis F->G

Caption: Workflow for a subcutaneous xenograft anti-cancer model.

Section 4: Mechanistic Elucidation

A crucial component of in vivo validation is to confirm that the compound's effect is mediated by the intended mechanism. For compounds targeting inflammatory pathways, this involves assessing downstream signaling. The NF-κB pathway is a central regulator of inflammation and a common target.

G cluster_pathway NF-κB Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor TLR4 Receptor Stimulus->Receptor Activates IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Compound Quinolone Derivative (Potential MOA) Compound->IKK INHIBITS

Caption: Potential mechanism of action via inhibition of the IKK complex in the NF-κB pathway.

Section 5: Conclusion and Strategic Recommendations

The in vivo validation of ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate based compounds requires a tiered, hypothesis-driven approach.

  • For initial screening of anti-inflammatory activity, the carrageenan-induced paw edema model is the most efficient and cost-effective choice.[6][8]

  • If the therapeutic goal is a chronic autoimmune disease, progressing to a collagen-induced arthritis model is essential for demonstrating relevant efficacy.[10][11]

  • For anti-cancer evaluation, the subcutaneous xenograft model serves as the indispensable first step for demonstrating target engagement and anti-proliferative effects in vivo.[17][18]

  • Positive results from xenograft studies should be followed by more clinically relevant orthotopic models to assess efficacy within the native tumor microenvironment and to study metastatic potential.[22][24]

By selecting the appropriate models in a logical sequence, researchers can build a robust data package that effectively validates the therapeutic potential of this promising class of compounds, paving the way for further clinical development.

References

  • Unknown. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • Kersten, K., de Visser, K. E., van Miltenburg, M. H., & Jonkers, J. (2017). Genetically engineered mouse models in oncology research and cancer medicine. EMBO Molecular Medicine, 9(2), 137-153.
  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice.
  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice.
  • Sharpless, N. E., & Depinho, R. A. (2006). How Genetically Engineered Mouse Tumor Models Provide Insights Into Human Cancers. Journal of Clinical Investigation, 116(4), 851-856.
  • Vesely, M. D., Kershaw, M. H., Schreiber, R. D., & Smyth, M. J. (2013). Genetically engineered mouse models of cancer reveal new insights about the antitumor immune response. Cancer Immunology, Immunotherapy, 62(4), 643-652.
  • Dignum, A. J., et al. (2012). LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels. The American Journal of Pathology, 180(1), 32-40.
  • Unknown. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Rosloniec, E. F., Cremer, M., Kang, A. H., Myers, L. K., & Brand, D. D. (2010). Collagen-induced Arthritis. Current Protocols in Immunology, Chapter 15, Unit 15.5.
  • Unknown. (2022). Genetically Engineered Mouse Models (GEMMs) in Cancer Immunotherapy R&D.
  • Anilocus. (2025). Creating Orthotopic Cancer Models for Safety and Efficacy Assessment.
  • Sharpless, N. E., & Depinho, R. A. (2006). Genetically engineered mouse cancer models and translational applications. Nature Reviews Drug Discovery, 5(4), 311-325.
  • Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4.
  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models.
  • Brand, D. D. (2005). Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis. Current Protocols in Immunology, Chapter 15, Unit 15.5.
  • Unknown. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation.
  • Unknown. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.
  • Unknown. (n.d.). A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. Turkish Journal of Immunology.
  • Unknown. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol.
  • Unknown. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare.
  • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900.
  • Unknown. (n.d.). Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis.
  • Unknown. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.
  • Unknown. (2023). Orthotopic Colorectal Cancer Model. JoVE Journal.
  • Unknown. (2016). Orthotopic Prostate Cancer Model. JoVE Journal.
  • Unknown. (n.d.). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization.
  • Creative Biolabs. (n.d.). LPS induced Sepsis Modeling & Pharmacodynamics Service.
  • Zips, D., Thames, H. D., & Baumann, M. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In vivo, 19(1), 1-8.
  • Yeasen. (2025). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
  • Unknown. (2025). LPS-induced systemic inflammation reduced sensory stimulation-evoked astrocyte Ca2+ without altering the vascular response in the APP/PS1dE9 mouse model. SPIE Digital Library.
  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous).
  • Unknown. (2025). Orthotopic Lung Cancer Model for Early. JoVE Journal.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • Unknown. (n.d.). The cell-line-derived subcutaneous tumor model in preclinical cancer research.
  • Unknown. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed.
  • Unknown. (n.d.). Subcutaneous xenograft model. Bio-protocol.
  • Theodosis-Nobelos, P., et al. (2021). 4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol.
  • Unknown. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • Peterson, E. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(2), 1480-1499.
  • Youssef, A. M., et al. (2026). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy- 2-oxoquinoline-3-carbaldehyde. ResearchGate.
  • Unknown. (2021). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry.
  • Unknown. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate.
  • Unknown. (2026). Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity. MDPI.

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Safety & Regulatory Compliance

Safety

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not merely as a set of regulatory hurdles, but as a rigorous scientific discipline. Handling specialized pharmaceutical intermediates like Ethyl 8-fluoro-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of regulatory hurdles, but as a rigorous scientific discipline. Handling specialized pharmaceutical intermediates like Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate requires a deep understanding of its molecular architecture. Because this compound features a halogenated quinoline core, its thermal degradation profile and environmental persistence demand highly specific operational and disposal protocols.

Below is the comprehensive, step-by-step guide to the safe handling, spill mitigation, and proper disposal of this fluoroquinolone building block.

Mechanistic Safety Profile & Causality

Before executing any physical protocol, it is critical to understand why these procedures are necessary.

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate is an organic heterocycle containing both nitrogen and fluorine. Under ambient conditions, it is a stable solid, but its hazard profile is dictated by its behavior under stress (e.g., combustion or environmental release):

  • Thermal Degradation: Upon combustion, the molecule cleaves to release highly toxic and corrosive gases, specifically Hydrogen fluoride (HF) , Nitrogen oxides (NOx) , and Carbon monoxide (CO)[1].

  • Regulatory Status: Like many advanced pharmaceutical intermediates, this compound is typically not listed on the US EPA Toxic Substances Control Act (TSCA) inventory, meaning it must be strictly managed under Research and Development (R&D) exemptions[2].

  • Environmental Toxicity: Quinoline derivatives can be persistent in aquatic environments. Introduction to municipal sewage systems is strictly prohibited[3].

Quantitative Hazard & Mitigation Summary
Chemical Property / HazardMechanistic ConsequenceRequired Mitigation Strategy
Fluorinated Ring Structure Yields corrosive HF gas upon thermal decomposition.Must be processed via high-temperature incineration (>1000°C) equipped with acid gas scrubbers.
Nitrogenous Heterocycle Generates toxic NOx gases during combustion.Segregate strictly as Halogenated Organic Waste ; do not mix with standard organic waste.
Fine Solid (Powder) Risk of inhalation and mucous membrane irritation[4].Handle inside a certified fume hood; avoid sweeping which generates airborne dust[2].
TSCA Exempt Status Uncharacterized chronic toxicity.Restrict to controlled laboratory environments; mandate full PPE (N95/P100, nitrile gloves, goggles)[5].

Standard Operating Procedure: Spill Cleanup & Containment

In the event of an accidental release, the primary objective is to prevent aerosolization of the powder and to avoid any introduction into the water supply.

Step-1: Evacuation and Assessment

  • Immediately isolate the spill area to prevent personnel from tracking the powder.

  • Ensure local exhaust ventilation (e.g., fume hoods) is operating at maximum capacity.

Step-2: Donning Personal Protective Equipment (PPE)

  • Equip chemical safety goggles (OSHA 29 CFR 1910.133 compliant)[1].

  • Wear a NIOSH-approved N95 or P100 particulate respirator to prevent inhalation of fine crystalline dust[1].

  • Don chemically resistant nitrile gloves and a standard laboratory coat[5].

Step-3: Containment and Mechanical Collection

  • Do not use a dry brush or broom. Sweeping will aerosolize the fluorinated compound.

  • Gently cover the spilled material with a damp, inert absorbent pad to suppress dust formation.

  • Pick up the material mechanically (using an anti-static scoop or spatula) and transfer it directly into a clearly labeled, sealable hazardous waste container[4].

Step-4: Decontamination

  • Wipe down the affected surface with a solvent in which the compound is soluble (e.g., a small amount of ethanol or DMSO), followed by a secondary wipe with mild soap and water.

  • Dispose of all contaminated wipes and PPE in the same halogenated waste container.

Waste Segregation & Disposal Protocol

Because of the fluorine atom at the 8-position, this compound cannot be treated as standard organic waste. It must be integrated into a self-validating waste management system that ensures complete molecular destruction.

Step-1: Segregation

  • Classify the material strictly as Halogenated Organic Waste .

  • If the compound is dissolved in a solvent (e.g., during chromatography or synthesis), the entire solvent mixture must be diverted to the halogenated liquid waste carboy, regardless of the primary solvent's identity.

Step-2: Labeling and Storage

  • Label the container explicitly: "Hazardous Waste: Halogenated Organic Solid - Contains Fluorinated Quinoline Derivatives."

  • Store the waste container in a cool, dry, well-ventilated secondary containment area, strictly isolated from strong oxidizing agents[1].

Step-3: Final Disposal (Manifesting)

  • Never dispose of this compound in household garbage or flush it down the drain[3].

  • Transfer the waste to a licensed Resource Conservation and Recovery Act (RCRA) approved waste disposal facility.

  • Ensure the facility utilizes high-temperature incineration equipped with alkaline scrubbers to neutralize the HF and NOx gases generated during destruction[1].

Disposal Workflow Visualization

Below is the logical workflow for processing Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate waste to ensure environmental and regulatory compliance.

DisposalWorkflow Start Waste Generation: Ethyl 8-fluoro-4-hydroxy- 5-methyl-3-quinolinecarboxylate Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solution) Start->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated Incineration High-Temp Incineration (>1000°C) with Scrubber Halogenated->Incineration EPA/RCRA Compliant Landfill Strictly Prohibited: Drain or Landfill Halogenated->Landfill

Workflow for the segregation and disposal of halogenated quinolinecarboxylate waste.

References

  • Astellas US LLC. (2020). Safety Data Sheet - Solifenacin succinate (quinolinecarboxylate formulation). Retrieved from[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

As a novel quinoline derivative, Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate presents unique opportunities in drug discovery and development. However, its handling necessitates a comprehensive understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel quinoline derivative, Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate presents unique opportunities in drug discovery and development. However, its handling necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

While a specific Safety Data Sheet (SDS) for Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate is not widely available, the well-documented hazardous properties of related quinoline compounds provide a strong basis for establishing robust safety procedures.[1][2][3][4] Quinolines as a class of compounds are known to be toxic if swallowed, harmful in contact with skin, and can cause serious eye irritation.[4] Some derivatives are also suspected of causing genetic defects and are toxic to aquatic life with long-lasting effects.[1][4] Therefore, a conservative and cautious approach to handling is paramount.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential for toxicity and irritation, a thorough risk assessment should be conducted before any handling of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate. The following table summarizes the anticipated hazards based on data for similar quinoline compounds.

Hazard CategoryGHS Classification (Anticipated)Precautionary Statements (Anticipated)
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed.[1][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[4]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[4]
Hazardous to the Aquatic Environment, Long-term HazardCategory 1 or 2H410: Very toxic to aquatic life with long lasting effects or H411: Toxic to aquatic life with long lasting effects.[1][5]

Based on this hazard assessment, the following minimum Personal Protective Equipment (PPE) is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be used in situations with a higher risk of splashing.[1]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[1] Gloves must be inspected prior to use and replaced immediately if contaminated, punctured, or torn.[6]

    • Lab Coat: A flame-resistant and impervious lab coat is required.[6]

  • Respiratory Protection: Work should always be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][6] If the risk of aerosol generation is high or engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[2][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following protocol outlines the essential steps for safely handling Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate in a laboratory setting.

1. Preparation and Engineering Controls:

  • Designate a specific area within a chemical fume hood for handling the compound.
  • Ensure that an eyewash station and safety shower are readily accessible.[2]
  • Have spill cleanup materials readily available.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within the chemical fume hood to minimize the risk of inhalation.
  • Use anti-static weighing boats to prevent dispersal of the powder.
  • Handle the compound gently to avoid generating dust.[1]

3. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
  • Keep containers tightly closed when not in use.[6]

4. Post-Handling Procedures:

  • Thoroughly decontaminate all surfaces and equipment after use.
  • Wash hands thoroughly with soap and water after removing gloves.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material.

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3][8]

    • Ventilate the area and wash the spill site after material pickup is complete.[3]

Disposal Plan

All waste containing Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and PPE, in a clearly labeled, sealed container for hazardous solid waste.[1]

  • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous liquid waste container.[1] Do not mix with other waste streams.[1]

  • Decontamination: Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone, ethanol), and collect the rinsate as hazardous liquid waste.[1]

  • Final Disposal: All hazardous waste must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[1][3]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when handling Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate.

PPE_Selection_Process cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate task What is the task? start->task scale What is the scale of the operation? task->scale Weighing, dissolving, or transferring aerosol Is there a risk of aerosol generation? scale->aerosol ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat aerosol->ppe_base Low risk ppe_face_shield Add Face Shield aerosol->ppe_face_shield High risk of splashing ppe_respirator Consider Respirator aerosol->ppe_respirator High risk ppe_hood Work in a Chemical Fume Hood ppe_base->ppe_hood proceed Proceed with Caution ppe_hood->proceed ppe_face_shield->ppe_base ppe_respirator->ppe_base

Caption: PPE selection workflow for handling the quinoline carboxylate.

Conclusion

The safe handling of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate is achievable through a combination of thorough hazard assessment, consistent use of appropriate personal protective equipment, and strict adherence to established operational and disposal protocols. By treating this compound with the caution it deserves based on the known hazards of the quinoline class, researchers can mitigate risks and ensure a safe laboratory environment.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem. (n.d.).
  • QUINOLINE 97% (For Synthesis) - MSDS CAS. (n.d.).
  • Technical Support Center: Managing Hazardous Waste from Quinoline Synthesis - Benchchem. (n.d.).
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.).
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019).
  • MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1 - Cleanchem Laboratories. (n.d.).
  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.).
  • Quinoline - SAFETY DATA SHEET - PENTA. (2025).
  • SAFETY DATA SHEET. (2010).
  • Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | 63010-69-5 - MilliporeSigma. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010).

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